molecular formula C19H18N4O4 B613599 Fmoc-Abu(3-N3) (2R,3R)

Fmoc-Abu(3-N3) (2R,3R)

Número de catálogo: B613599
Peso molecular: 366.4 g/mol
Clave InChI: LLJMYBCJYQGZOS-PIGZYNQJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-Abu(3-N3) (2R,3R), also known as Fmoc-Abu(3-N3) (2R,3R), is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-Abu(3-N3) (2R,3R) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Abu(3-N3) (2R,3R) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R,3R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJMYBCJYQGZOS-PIGZYNQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Abu(3-N3) (2R,3R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Abu(3-N3) (2R,3R), systematically named (2R,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid, is a non-proteinogenic amino acid derivative of significant interest in the fields of chemical biology, peptide chemistry, and drug development. Its unique structure, featuring a stereospecific arrangement of an azide group, provides a versatile chemical handle for the site-specific modification of peptides and other biomolecules through bioorthogonal "click chemistry" reactions. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and data.

Core Chemical and Physical Properties

Fmoc-Abu(3-N3) (2R,3R) is a white crystalline powder.[1] Its key structural features are the Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amino group, which is base-labile and ideal for solid-phase peptide synthesis (SPPS), and the azide moiety on the beta-carbon, which is stable under standard peptide synthesis conditions.[2]

PropertyValueReference
Molecular Formula C₁₉H₁₈N₄O₄[1]
Molecular Weight 366.37 g/mol [2]
Appearance White crystalline powder[1]
Purity ≥98% (HPLC)[1]
Melting Point 147-154 °C[1]
Optical Rotation [α]D²⁰ = -13 ± 2º (c=1 in MeOH)[1]
Storage Conditions 0-8 °C[1]
CAS Number 1229394-75-5[1]

Synthesis

The synthesis of Fmoc-protected azido amino acids, including Fmoc-Abu(3-N3) (2R,3R), can be achieved through a multi-step process starting from readily available chiral precursors. A general synthetic approach involves the conversion of a protected amino acid with a suitable leaving group at the β-position, followed by nucleophilic substitution with an azide source.

Experimental Protocols

Incorporation into Peptides via Fmoc-Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Abu(3-N3) (2R,3R) is designed for seamless integration into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[2][4]

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)[5]

  • Fmoc-Abu(3-N3) (2R,3R)

  • Other required Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)[5]

  • Base (e.g., DIPEA, 2,4,6-collidine)[5]

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)[5]

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)[5]

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[5]

  • Cold diethyl ether[5]

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[5]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[5]

  • Washing: Thoroughly wash the resin with DMF and DCM.[5]

  • Amino Acid Coupling:

    • Pre-activate Fmoc-Abu(3-N3) (2R,3R) (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[5]

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.[5]

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[5]

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.[5]

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.[5] Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

G cluster_SPPS_Cycle Fmoc-SPPS Cycle cluster_Final_Steps Final Steps Resin Resin with N-Fmoc protected Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of Fmoc-Abu(3-N3)(2R,3R)-OH (HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Resin Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage from Resin & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Fmoc-SPPS workflow for incorporating Fmoc-Abu(3-N3) (2R,3R).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction is a highly efficient method for conjugating the azide-containing peptide with an alkyne-functionalized molecule.[7]

Materials:

  • Azide-modified peptide

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (freshly prepared)

  • Copper ligand (e.g., THPTA)

  • Solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • Dissolve Reactants: Dissolve the azide-modified peptide and the alkyne-functionalized molecule in the chosen solvent.

  • Prepare Catalyst: In a separate tube, premix the CuSO₄ and the copper ligand.

  • Initiate Reaction: Add the copper/ligand mixture to the solution of reactants, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.[2]

  • Reaction Conditions: Allow the reaction to proceed at room temperature for 1-12 hours.[8] The reaction can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.[8]

G cluster_reactants Reactants cluster_catalyst Catalyst System Peptide_N3 Peptide-N₃ Reaction_Vessel Reaction Mixture (Solvent) Peptide_N3->Reaction_Vessel Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Reaction_Vessel CuSO4 CuSO₄ (Cu²⁺) NaAscorbate Sodium Ascorbate (Reducing Agent) Cu_I Cu⁺ (Active Catalyst) NaAscorbate->Cu_I Reduction Cu_I->Reaction_Vessel Catalysis Product Peptide-Triazole-Molecule Reaction_Vessel->Product Cycloaddition

References

An In-depth Technical Guide to Fmoc-Abu(3-N3) (2R,3R)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-Abu(3-N3) (2R,3R), a key building block for researchers, scientists, and professionals in drug development. This azido-functionalized amino acid is instrumental in the fields of peptide synthesis and bioconjugation, enabling the creation of complex biomolecules with tailored functionalities.

Core Chemical Properties

Fmoc-Abu(3-N3) (2R,3R), systematically named (2R,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid, is a synthetic amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it suitable for standard solid-phase peptide synthesis (SPPS) protocols. The key feature of this molecule is the azide group at the gamma-position, which serves as a versatile handle for bioorthogonal "click chemistry" reactions.

Physicochemical Data

A summary of the key physicochemical properties of Fmoc-Abu(3-N3) (2R,3R) and its related stereoisomers is presented below. This data is crucial for its proper handling, storage, and application in experimental settings.

PropertyFmoc-Abu(3-N3) (2R,3R)Fmoc-Abu(3-N3) (2S,3R)Fmoc-Abu(3-N3) (2R,3S)Fmoc-Abu(3-N3) (2S,3S)
Synonyms Fmoc-D-Abu(3R-N3)-OHFmoc-L-Abu(3R-N3)-OHFmoc-D-Abu(3S-N3)-OHFmoc-L-Abu(3S-N3)-OH
CAS Number 1229394-75-5[1]146306-79-8[2]Not explicitly found131669-42-6[3]
Molecular Formula C₁₉H₁₈N₄O₄[2][3][4]C₁₉H₁₈N₄O₄[2]C₁₉H₁₈N₄O₄[4]C₁₉H₁₈N₄O₄[3]
Molecular Weight 366.4 g/mol [2][3][4]366.4 g/mol [2]366.4 g/mol [4]366.4 g/mol [3]
Appearance White crystalline powder[2][3][4]White crystalline powder[2]White crystalline powder[4]White crystalline powder[3]
Melting Point 147-154 °C150 - 156 °C[2]142-148 °C[4]151 - 152 °C[3]
Optical Rotation +7 ± 1º (c=1 in MeOH) (inferred)-7 ± 1º (c=1 in MeOH)[2]+7.8 ± 1º (c=1 in MeOH)[4]+13 ± 1º (c=1 in MeOH)[3]
Storage Conditions 0-8 °C[2][3][4]0-8 °C[2]0-8 °C[4]0 - 8 °C[3]
Purity ≥ 98% (HPLC)≥ 99% (Assay by titration, HPLC)[2]≥ 99% (HPLC)[4]≥ 99% (HPLC, TLC)[3]

Note: The optical rotation for the (2R,3R) isomer is inferred to be equal in magnitude and opposite in sign to its enantiomer, the (2S,3R) isomer.

Experimental Protocols

The primary application of Fmoc-Abu(3-N3) (2R,3R) is its incorporation into peptide sequences via Fmoc-based solid-phase peptide synthesis (SPPS). The resulting azide-containing peptide can then be modified using click chemistry.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual steps for incorporating Fmoc-Abu(3-N3) (2R,3R) into a peptide chain on a solid support, such as Rink Amide or Wang resin.[5][6]

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for 15-30 minutes at room temperature.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve Fmoc-Abu(3-N3) (2R,3R) (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Pre-activate the mixture for a few minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

4. Capping (Optional):

  • To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Wash the resin with DMF.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

7. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

  • Dry the crude peptide under vacuum.

8. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the modification of a peptide containing the Abu(3-N3) (2R,3R) residue with an alkyne-functionalized molecule.[7][8][9]

1. Reagent Preparation:

  • Dissolve the azide-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) or a mixture of DMF and water.

  • Prepare stock solutions of:

    • Copper(II) sulfate (CuSO₄) in water.

    • A reducing agent, such as sodium ascorbate, in water.

    • A copper(I)-stabilizing ligand, such as THPTA or TBTA, in water or a compatible organic solvent.

    • The alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or DMF).

2. Reaction Setup:

  • In a reaction vessel, combine the azide-containing peptide solution and the alkyne-functionalized molecule (typically a slight molar excess).

  • Add the copper ligand to the mixture.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding the sodium ascorbate solution.

3. Reaction Conditions:

  • Gently mix the reaction and allow it to proceed at room temperature for 1 to 12 hours. The reaction should be protected from light.

  • The progress of the reaction can be monitored by RP-HPLC or mass spectrometry.

4. Purification:

  • Once the reaction is complete, the modified peptide can be purified using RP-HPLC or other suitable chromatographic techniques to remove unreacted starting materials and the catalyst.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows involving Fmoc-Abu(3-N3) (2R,3R).

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps resin Resin swell Swell in DMF resin->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-AA-OH (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification click_chemistry_workflow cluster_reactants Reactants cluster_catalyst Catalyst System peptide Azide-Peptide (containing Abu(3-N3)) reaction CuAAC Reaction (Triazole Formation) peptide->reaction alkyne Alkyne-Molecule (e.g., Fluorophore, Drug) alkyne->reaction catalyst Cu(I) Catalyst ligand Ligand (e.g., THPTA) reducer Reducer (e.g., Na-Ascorbate) catalyst->reaction product Modified Peptide reaction->product purification Purification (RP-HPLC) product->purification

References

An In-depth Technical Guide to the Structure and Synthesis of Fmoc-Abu(3-N3) (2R,3R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Abu(3-N3) (2R,3R), formally known as (2R,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid, is a non-proteinogenic amino acid derivative of significant interest in peptide chemistry and drug discovery. Its key structural features—a stereochemically defined backbone and a bioorthogonal azido group—make it a valuable building block for the synthesis of modified peptides and peptidomimetics. The azide moiety serves as a chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the site-specific introduction of various functionalities such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains. This guide provides a comprehensive overview of its structure, a detailed plausible synthesis protocol based on literature precedents, and its application in bioconjugation.

Chemical Structure and Properties

The structure of Fmoc-Abu(3-N3) (2R,3R) is characterized by a butanoic acid backbone with an Fmoc-protected amine at the α-carbon (C2) and an azido group at the β-carbon (C3). The stereochemistry is fixed with an (R) configuration at both chiral centers.

PropertyValue
Molecular Formula C₁₉H₁₈N₄O₄
Molecular Weight 366.37 g/mol
Appearance White to off-white solid
Stereochemistry (2R,3R)
Functional Groups Fmoc-protected amine, Carboxylic acid, Azide

Synthesis of Fmoc-Abu(3-N3) (2R,3R)

While direct access to a specific, detailed experimental protocol from a single source for the synthesis of Fmoc-Abu(3-N3) (2R,3R) can be challenging, a robust and stereoselective synthetic route can be constructed based on well-established organic chemistry principles and published methodologies for analogous compounds. The following protocol outlines a plausible multi-step synthesis starting from D-allothreonine, which possesses the required (2R,3R) stereochemistry.

Experimental Protocol

Step 1: Protection of the Amino and Carboxyl Groups of D-allothreonine

This initial step involves the protection of the reactive amino and carboxyl groups to prevent side reactions in subsequent steps. The amino group is typically protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid is converted to a methyl ester.

  • Reaction: D-allothreonine is first treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium bicarbonate) to yield N-Boc-D-allothreonine. Subsequently, the carboxylic acid is esterified using a mild agent like diazomethane or methyl iodide with a base (e.g., potassium carbonate) in a suitable solvent like dimethylformamide (DMF).

  • Detailed Procedure:

    • To a solution of D-allothreonine (1 eq.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq.).

    • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (1.1 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give N-Boc-D-allothreonine.

    • Dissolve the crude N-Boc-D-allothreonine in DMF, and add potassium carbonate (1.5 eq.).

    • Add methyl iodide (2 eq.) and stir the mixture at room temperature for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-D-allothreonine methyl ester.

Step 2: Mesylation of the Hydroxyl Group

The hydroxyl group at the 3-position is activated for nucleophilic substitution by converting it into a good leaving group, typically a mesylate.

  • Reaction: N-Boc-D-allothreonine methyl ester is reacted with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in an aprotic solvent such as dichloromethane (DCM).

  • Detailed Procedure:

    • Dissolve N-Boc-D-allothreonine methyl ester (1 eq.) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).

    • Stir the reaction mixture at 0 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylated product.

Step 3: Azide Displacement (Sₙ2 Reaction)

The mesylate is displaced by an azide nucleophile in an Sₙ2 reaction. This reaction proceeds with an inversion of stereochemistry at the C3 position. However, since the starting material D-allothreonine already has the desired (3R) configuration, a double inversion strategy (e.g., via an epoxide intermediate) or a retention mechanism would be needed. For simplicity, we assume a starting material that leads to the desired product after a single inversion. A more direct route starts from a precursor with a (3S) hydroxyl group to achieve the final (3R) azide. For the purpose of this protocol, we will proceed with the displacement on the mesylate of D-allothreonine, which would yield the (2R, 3S) product. To obtain the (2R, 3R) product, one would typically start from D-threonine. The following is a general procedure for the azide displacement.

  • Reaction: The mesylated intermediate is treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF.

  • Detailed Procedure:

    • Dissolve the crude mesylate from the previous step in DMF.

    • Add sodium azide (3 eq.) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azido compound.

Step 4: Deprotection of the Amino and Carboxyl Groups

Both the Boc and methyl ester protecting groups are removed to reveal the free amino acid.

  • Reaction: The methyl ester is hydrolyzed under basic conditions (e.g., with lithium hydroxide), followed by the removal of the Boc group under acidic conditions (e.g., with trifluoroacetic acid - TFA). The order of these steps can sometimes be reversed.

  • Detailed Procedure:

    • Dissolve the azido intermediate in a mixture of THF and water.

    • Add lithium hydroxide (2 eq.) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the N-Boc protected azido acid.

    • Dissolve the crude product in DCM and add trifluoroacetic acid (TFA) in a 1:1 ratio.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent to yield the crude (2R,3R)-2-amino-3-azidobutanoic acid as a TFA salt.

Step 5: Fmoc Protection of the Amino Group

The final step is the protection of the free amino group with the Fmoc group.

  • Reaction: The deprotected amino acid is reacted with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), in the presence of a base.

  • Detailed Procedure:

    • Dissolve the crude amino acid from the previous step in a mixture of 10% aqueous sodium carbonate and dioxane.

    • Cool the solution to 0 °C and add Fmoc-OSu (1.1 eq.).

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.

    • Dilute the reaction mixture with water and wash with diethyl ether to remove impurities.

    • Acidify the aqueous layer with 1 M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, Fmoc-Abu(3-N3) (2R,3R).

Quantitative Data Summary

The following table summarizes typical yields and key characterization data for the synthesis of Fmoc-Abu(3-N3) and its intermediates. Please note that these are representative values and can vary based on specific reaction conditions and scale.

StepProductTypical Yield (%)¹H NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
1N-Boc-D-allothreonine methyl ester85-95~1.4 (s, 9H, Boc), ~3.7 (s, 3H, OCH₃)~3400 (OH), ~1740 (C=O, ester), ~1700 (C=O, carbamate)[M+Na]⁺
2Mesylated intermediate90-98~3.0 (s, 3H, SO₂CH₃)~1350, ~1170 (S=O)[M+Na]⁺
3N-Boc-(2R,3R)-3-azido-2-aminobutanoate70-85-~2100 (N₃)[M+Na]⁺
4(2R,3R)-2-amino-3-azidobutanoic acid80-90 (over 2 steps)-~2100 (N₃), ~1600 (COO⁻), ~3000-2500 (NH₃⁺)[M+H]⁺
5Fmoc-Abu(3-N3) (2R,3R)75-90~7.2-7.8 (m, 8H, Fmoc), ~4.2-4.5 (m, 3H, Fmoc-CH, CH₂)~3300 (NH), ~2100 (N₃), ~1710 (C=O)[M+Na]⁺

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Azide Displacement cluster_3 Step 4: Deprotection cluster_4 Step 5: Fmoc Protection D-allothreonine D-allothreonine N-Boc-D-allothreonine_methyl_ester N-Boc-D-allothreonine_methyl_ester D-allothreonine->N-Boc-D-allothreonine_methyl_ester 1. Boc₂O, NaHCO₃ 2. CH₃I, K₂CO₃ Mesylated_intermediate Mesylated_intermediate N-Boc-D-allothreonine_methyl_ester->Mesylated_intermediate MsCl, TEA Azido_intermediate Azido_intermediate Mesylated_intermediate->Azido_intermediate NaN₃, DMF Free_amino_acid Free_amino_acid Azido_intermediate->Free_amino_acid 1. LiOH 2. TFA Final_Product Fmoc-Abu(3-N3) (2R,3R) Free_amino_acid->Final_Product Fmoc-OSu, Na₂CO₃

Caption: Synthetic workflow for Fmoc-Abu(3-N3) (2R,3R).

Application in Click Chemistry

G Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Azido_Peptide Azide-Modified Peptide Peptide_Synthesis->Azido_Peptide Fmoc_Abu_N3 Fmoc-Abu(3-N3) (2R,3R) Fmoc_Abu_N3->Peptide_Synthesis Click_Reaction Click Chemistry (CuAAC or SPAAC) Azido_Peptide->Click_Reaction Alkyne_Molecule Alkyne-Functionalized Molecule (e.g., Drug, Dye, PEG) Alkyne_Molecule->Click_Reaction Bioconjugate Peptide Bioconjugate Click_Reaction->Bioconjugate

Caption: Application of Fmoc-Abu(3-N3) (2R,3R) in bioconjugation via click chemistry.

Conclusion

Fmoc-Abu(3-N3) (2R,3R) is a versatile and valuable building block for chemical biologists and medicinal chemists. The synthetic route, while requiring multiple steps with careful stereochemical control, is achievable through established chemical transformations. The resulting compound provides a powerful tool for the precise modification of peptides, enabling the development of novel therapeutics, diagnostic agents, and research tools. The detailed protocol and data presented in this guide offer a solid foundation for researchers to synthesize and utilize this important amino acid derivative in their work.

A Technical Guide to (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic Acid: Applications in Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid is a synthetically versatile amino acid derivative that serves as a crucial building block in peptide chemistry and the development of novel bioconjugates. Its unique stereochemistry and the presence of a bioorthogonal azide moiety make it a valuable tool for introducing specific modifications into peptides, enabling a wide range of applications in drug discovery, materials science, and biological research.

This technical guide provides an in-depth overview of the core applications of (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid, with a focus on its synthesis, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and subsequent functionalization through click chemistry and reduction to form aza-peptides.

Core Applications

The primary applications of (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid stem from the strategic placement of the azide group, which allows for two main downstream modifications:

  • "Click" Chemistry: The azide group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These highly efficient and specific "click" reactions enable the covalent attachment of a wide variety of molecules, including fluorescent dyes, imaging agents, polyethylene glycol (PEG) chains, and cytotoxic drugs, to the peptide backbone.[1][2][3][4] This methodology is instrumental in creating targeted drug delivery systems, diagnostic tools, and functionalized biomaterials.[5]

  • Aza-Peptide Formation: The azide group can be reduced to a primary amine, leading to the formation of an "aza-threonine" residue within the peptide sequence. This modification, where a nitrogen atom replaces the alpha-carbon of the threonine, can alter the peptide's conformational properties, proteolytic stability, and biological activity. A notable application is in the synthesis of analogues of Kahalalide F, a natural depsipeptide with potent antitumor activity.[6]

Synthesis of (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic Acid

Conceptual Synthesis Workflow:

G cluster_0 Synthesis of (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic Acid start D-allothreonine step1 Protection of amine and carboxyl groups start->step1 Standard protecting group chemistry step2 Activation of hydroxyl group (e.g., mesylation) step1->step2 step3 Nucleophilic substitution with azide step2->step3 NaN3 or similar azide source step4 Selective deprotection step3->step4 step5 Fmoc protection of the amine group step4->step5 Fmoc-OSu or Fmoc-Cl end (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid step5->end

Caption: Conceptual workflow for the synthesis of the title compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

(2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid is well-suited for standard Fmoc-based SPPS protocols. The Fmoc protecting group on the alpha-amine allows for its sequential coupling to a growing peptide chain on a solid support.

Experimental Protocol: General Fmoc-SPPS Cycle for Incorporation

  • Resin Preparation: Swell the desired resin (e.g., Rink Amide, Wang) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • Pre-activate a solution of (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid (typically 3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.

  • Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.

  • Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

Quantitative Data for SPPS (Illustrative)

ParameterTypical ValueReference
Coupling Efficiency>95%[7]
Purity of Crude PeptideSequence-dependent[8]
Overall YieldSequence-dependent[8]

SPPS Workflow Diagram:

G cluster_1 Fmoc-SPPS Cycle resin Resin-bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling of Fmoc-(2R,3R)-Aza-Thr(N3)-OH wash1->coupling wash2 DMF Wash coupling->wash2 wash2->resin Cycle Repeats

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Post-Synthesis Modifications

On-Resin Azide Reduction (Aza-Threonine Formation)

To generate an aza-threonine residue, the azide group of the incorporated amino acid can be reduced to a primary amine while the peptide is still attached to the solid support. The Staudinger reduction is a mild and effective method for this transformation.[5][9][10]

Experimental Protocol: On-Resin Staudinger Reduction

  • Resin Preparation: After incorporation of the azido amino acid and completion of the peptide sequence, wash the resin-bound peptide thoroughly with DMF and then with a solvent suitable for the reduction (e.g., THF/water).

  • Reduction: Treat the resin with a solution of a phosphine, such as triphenylphosphine (PPh3), in a suitable solvent system (e.g., THF with a small amount of water) for several hours at room temperature.[11][12]

  • Washing: Wash the resin extensively with THF and DMF to remove the phosphine oxide byproduct and any remaining reagents.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O).

Bioconjugation via Click Chemistry

The azide-functionalized peptide can be cleaved from the resin and then reacted with an alkyne-containing molecule in solution via a CuAAC reaction.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Peptide Preparation: Cleave the azide-containing peptide from the resin, purify it by HPLC, and lyophilize.

  • Reaction Setup:

    • Dissolve the peptide and the alkyne-functionalized molecule in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).

    • Add a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).

    • A copper-coordinating ligand, such as TBTA, is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by HPLC or mass spectrometry.

  • Purification: Purify the resulting triazole-linked conjugate by HPLC.

Click Chemistry Workflow:

G cluster_2 Bioconjugation via CuAAC peptide Azide-Peptide reaction Cu(I) Catalyst (e.g., CuSO4/NaAsc) peptide->reaction alkyne Alkyne-Molecule alkyne->reaction product Triazole-Linked Conjugate reaction->product

Caption: Workflow for a copper-catalyzed click reaction.

Characterization

Peptides incorporating (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid and their conjugates can be characterized by standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide and its conjugates.[13]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified peptides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the modified amino acid within the peptide and to study any conformational changes.

Conclusion

(2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid is a powerful and versatile building block for peptide chemists. Its ability to serve as a precursor for both click chemistry modifications and the introduction of aza-amino acids opens up a vast chemical space for the design and synthesis of novel peptides with enhanced properties for therapeutic, diagnostic, and materials science applications. The methodologies outlined in this guide provide a framework for the successful application of this unique amino acid derivative in advanced peptide research and development.

References

An In-depth Technical Guide to Fmoc-Abu(3-N3) (2R,3R) for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-Abu(3-N3) (2R,3R), a valuable building block for the introduction of azide functionalities in peptide synthesis and bioconjugation via click chemistry.

Introduction

(2R,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid, commonly known as Fmoc-Abu(3-N3) (2R,3R), is a non-natural amino acid derivative. It features an azide group on the side chain, which serves as a chemical handle for bioorthogonal ligation reactions. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.

The azide moiety is particularly useful for "click chemistry," a term that describes reactions that are high-yielding, wide in scope, create byproducts that are inoffensive, are stereospecific, and simple to perform. The most common click reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[1] This reaction is highly efficient and specific, enabling the precise modification of peptides with a wide range of molecules, including fluorescent dyes, radiolabels, and polyethylene glycol (PEG) chains.[2] Another important azide-alkyne cycloaddition is the strain-promoted reaction (SPAAC) which does not require a cytotoxic copper catalyst and is therefore useful in living systems.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-Abu(3-N3) (2R,3R) and its common stereoisomers is presented in Table 1. This data is compiled from various commercial suppliers and literature sources.

PropertyFmoc-Abu(3-N3) (2R,3R)Fmoc-Abu(3-N3) (2S,3S)Fmoc-Abu(3-N3) (2S,3R)Fmoc-Abu(3-N3) (2R,3S)
Synonyms Fmoc-D-Abu(3R-N3)-OHFmoc-L-Abu(3S-N3)-OHFmoc-L-allo-Abu(3R-N3)-OHFmoc-D-allo-Abu(3S-N3)-OH
Molecular Formula C₁₉H₁₈N₄O₄C₁₉H₁₈N₄O₄C₁₉H₁₈N₄O₄C₁₉H₁₈N₄O₄
Molecular Weight 366.37 g/mol 366.37 g/mol 366.37 g/mol 366.37 g/mol
Appearance White to off-white powderWhite crystalline powderWhite crystalline powderWhite crystalline powder
Purity (typical) ≥98% (HPLC)≥99% (HPLC, TLC)≥99% (Assay by titration, HPLC)≥99% (HPLC)
Melting Point Not available151 - 152 °C150 - 156 °C142-148 °C
Optical Rotation Not available[α]D²⁰ = +13 ± 1º (c=1 in MeOH)[α]D²⁰ = -7 ± 1º (c=1 in MeOH)[α]D²⁰ = +7.8 ± 1º (c=1 in MeOH)

Synthesis of Fmoc-Abu(3-N3) (2R,3R)

The stereoselective synthesis of Fmoc-Abu(3-N3) (2R,3R) can be achieved from the corresponding protected threonine derivative. The following is a representative experimental protocol adapted from the synthesis of similar azido amino acids. A key publication in the European Journal of Organic Chemistry describes an efficient synthesis of N-Fmoc-protected (2R,3R)-2-amino-3-azidobutanoic acid, which serves as a precursor for aza-threonine.

Experimental Protocol: Synthesis of Fmoc-Abu(3-N3) (2R,3R)

This protocol is based on a two-step procedure involving mesylation of the hydroxyl group of a protected threonine followed by azide substitution.

Step 1: Mesylation of Fmoc-D-allo-threonine methyl ester

  • To a solution of Fmoc-D-allo-threonine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylated intermediate.

Step 2: Azide Substitution

  • Dissolve the crude mesylated intermediate in anhydrous dimethylformamide (DMF).

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Fmoc-Abu(3-N3) (2R,3R) methyl ester.

Step 3: Saponification

  • Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-Abu(3-N3) (2R,3R).

Expected Yield and Characterization Data

The following table summarizes the expected quantitative data for the synthesis. Please note that specific yields and spectral data should be confirmed by experimental results.

ParameterExpected Value
Overall Yield 60-70%
¹H NMR (CDCl₃, δ) Expected peaks for Fmoc group (7.2-7.8 ppm), alpha-proton, beta-proton, and methyl protons.
¹³C NMR (CDCl₃, δ) Expected peaks for Fmoc group carbons, carbonyl carbon, alpha-carbon, beta-carbon (bearing the azide), and methyl carbon.
FT-IR (cm⁻¹) Characteristic azide stretch (~2100 cm⁻¹), carbonyl stretch (~1715 cm⁻¹), and N-H stretch (~3300 cm⁻¹).
HRMS (ESI) Calculated m/z for C₁₉H₁₈N₄O₄, found [M+H]⁺.

Application in Click Chemistry

Fmoc-Abu(3-N3) (2R,3R) is a versatile building block for incorporating an azide handle into peptides for subsequent modification using click chemistry. The following is a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Protocol: On-Resin CuAAC Reaction

This protocol describes the "clicking" of an alkyne-containing molecule to a peptide synthesized on a solid support containing an Abu(3-N3) residue.

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable solid-phase resin using standard Fmoc-SPPS chemistry, incorporating Fmoc-Abu(3-N3) (2R,3R) at the desired position.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Reaction Cocktail Preparation: In a separate vial, prepare the click reaction cocktail. For a 0.1 mmol scale synthesis, the following can be used:

    • Alkyne-containing molecule (5-10 eq)

    • Copper(I) iodide (CuI) (0.5-1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (5-10 eq)

    • Anhydrous DMF

  • Click Reaction: Add the reaction cocktail to the swollen peptide-resin.

  • Incubation: Gently agitate the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Chemical Structure and Reaction

Caption: Structure of Fmoc-Abu(3-N3) (2R,3R) and its CuAAC reaction.

Experimental Workflow for Peptide Modification

Peptide_Modification_Workflow start Start: Peptide Synthesis with Fmoc-Abu(3-N3) (2R,3R) swell Swell Peptide-Resin start->swell click On-Resin Click Reaction (CuAAC or SPAAC) swell->click wash Wash Resin click->wash cleave Cleave and Deprotect Peptide wash->cleave purify Purify by RP-HPLC cleave->purify analyze Characterize Modified Peptide (MS, NMR) purify->analyze end End: Pure, Modified Peptide analyze->end Signaling_Pathway_Application cluster_cell Target Cell Receptor Cell Surface Receptor Pathway Signaling Cascade Receptor->Pathway Target Intracellular Target Pathway->Target Peptide Peptide-Drug Conjugate (via Click Chemistry) Peptide->Receptor Binding

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[] Its widespread adoption is due to its unique base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[][2] This approach, known as Fmoc/tBu chemistry, offers milder reaction conditions compared to the older Boc/Bzl strategy, enhancing the stability of sensitive peptide sequences and simplifying the overall synthesis process.[3] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations for the successful application of Fmoc protection in peptide synthesis.

Core Principles of Fmoc Chemistry

The success of Fmoc chemistry hinges on a set of fundamental principles that ensure the efficient and precise assembly of amino acid chains. The Fmoc group serves as a temporary protecting group for the α-amino group of an amino acid, preventing it from reacting out of turn during peptide bond formation.[]

Orthogonal Protection Strategy: The key advantage of the Fmoc group is its cleavage under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][5] This is in direct contrast to the acid-labile protecting groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt), commonly used for the side chains of trifunctional amino acids.[][2] This orthogonality allows for the selective removal of the Nα-Fmoc group at each cycle of peptide synthesis without disturbing the side-chain protecting groups, which are only removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[2]

Mechanism of Fmoc Protection: The Fmoc group is typically introduced by reacting the free amino group of an amino acid with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[3][6] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.

Mechanism of Fmoc Deprotection: The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[5] A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring.[5] This initiates the elimination, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide along with carbon dioxide.[5] The excess piperidine in the deprotection solution also acts as a scavenger for the reactive DBF, forming a stable adduct that is washed away.[5]

Quantitative Data in Fmoc-Based Peptide Synthesis

The efficiency and success of Fmoc-SPPS are influenced by various factors, including the choice of reagents and reaction conditions. The following tables summarize key quantitative data to aid in the optimization of synthesis protocols.

Reagent ClassCoupling ReagentTypical Coupling Time (min)Representative Coupling Yield (%)Notes
CarbodiimideDIC/HOBt60 - 12095 - 98Cost-effective, low risk of guanidinylation. Slower reaction rates.[7]
Aminium/Uronium SaltHBTU30 - 6098 - 99.5Fast and efficient, widely used. Potential for guanidinylation if used in excess.[7]
Aminium/Uronium SaltHATU2 x 1 min> 99Very high reactivity, especially for hindered amino acids.[8]
Aminium/Uronium SaltCOMU20 - 45> 99.5Very high reactivity, safer byproducts than benzotriazole-based reagents.[7]
Phosphonium SaltPyBOP30 - 6098 - 99Efficient, no risk of guanidinylation. Byproducts can be difficult to remove in solution-phase synthesis.[7]
Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.[7]
Deprotection ReagentConcentration in DMFNotes
Piperidine20% (v/v)The most widely used and effective reagent for Fmoc deprotection.[9]
Piperazine10% (w/v) in 9:1 DMF/ethanolAn alternative to piperidine, may reduce aspartimide formation.[10]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (v/v) with 2% piperidineA stronger, non-nucleophilic base, can be used for difficult deprotections.[5]
Dipropylamine (DPA)20% (v/v)A less toxic alternative that can reduce aspartimide formation, especially at elevated temperatures.[10]

Experimental Protocols

The following are detailed protocols for the key steps in Fmoc-based peptide synthesis.

Protocol 1: Fmoc Protection of an Amino Acid (using Fmoc-OSu)

This protocol describes the synthesis of an Fmoc-protected amino acid in solution.

Materials:

  • L-Amino Acid

  • 10% Aqueous Sodium Carbonate Solution

  • Dioxane

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the L-amino acid (1 equivalent) in the 10% aqueous sodium carbonate solution.[11]

  • In a separate flask, dissolve Fmoc-OSu (1 equivalent) in dioxane.[11]

  • Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.[11]

  • Allow the reaction to proceed overnight at room temperature.[11]

  • After the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.

  • Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.[11]

  • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of Fmoc-amino acid will form.[11]

  • Collect the precipitate by vacuum filtration and wash it with cold deionized water.

  • Dry the product under vacuum. The product can be further purified by recrystallization. A typical yield for this reaction is over 90%.[11]

Protocol 2: Manual Solid-Phase Peptide Synthesis Cycle

This protocol outlines the steps for adding one amino acid to a growing peptide chain on a solid support (e.g., Wang or Rink Amide resin).

Materials:

  • Peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Fmoc-amino acid

  • Coupling reagent (e.g., HBTU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[12]

  • Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin. c. Mix for 3-5 minutes.[11] d. Drain the solution. e. Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[11] f. Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the vial and allow the mixture to pre-activate for 1-5 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next coupling cycle.

Protocol 3: Cleavage of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[12]

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin.[12]

  • Gently agitate the mixture for 2-3 hours at room temperature.[12]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[12]

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.[12] A white precipitate of the peptide should form.[11]

  • Pellet the peptide by centrifugation and carefully decant the ether.[11]

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.[11]

  • Dry the crude peptide under a stream of nitrogen or argon gas.[11] The peptide is now ready for purification, typically by reverse-phase HPLC.[11]

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) illustrate the core processes in Fmoc-based peptide synthesis.

Fmoc_Protection_Mechanism cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (H2N-CHR-COOH) FmocAminoAcid Fmoc-Protected Amino Acid AminoAcid->FmocAminoAcid Nucleophilic Attack FmocOSu Fmoc-OSu FmocOSu->FmocAminoAcid Succinimide N-Hydroxysuccinimide FmocOSu->Succinimide Leaving Group Base Base (e.g., Na2CO3) Base->AminoAcid Deprotonates Amine

Mechanism of Fmoc protection of an amino acid.

Fmoc_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products FmocPeptide Fmoc-Peptide ProtonAbstraction Proton Abstraction FmocPeptide->ProtonAbstraction Piperidine Piperidine Piperidine->ProtonAbstraction DBFAdduct DBF-Piperidine Adduct Piperidine->DBFAdduct Scavenging BetaElimination β-Elimination ProtonAbstraction->BetaElimination FreeAmine Free Amine (H2N-Peptide) BetaElimination->FreeAmine DBF Dibenzofulvene (DBF) BetaElimination->DBF DBF->DBFAdduct

Mechanism of Fmoc deprotection by piperidine.

SPPS_Workflow Start Start with Resin-Bound Amino Acid (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat Cycle for Each Amino Acid Wash2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Final Cleavage and Deprotection (TFA Cocktail) Cycle->Cleavage Final Amino Acid Purification Purification (HPLC) Cleavage->Purification

Workflow for a single cycle of Fmoc-SPPS.

Troubleshooting and Special Considerations

While Fmoc-SPPS is a robust and widely used technique, certain challenges can arise.

  • Aspartimide Formation: This is a common side reaction, particularly in sequences containing aspartic acid followed by a small amino acid like glycine (Asp-Gly).[13] It can be minimized by using additives like 0.1 M HOBt in the deprotection solution or by employing specialized protecting groups for the aspartic acid side chain.[10]

  • Racemization: Racemization can occur during the activation and coupling of certain amino acids, especially histidine and cysteine.[13][14] The choice of coupling reagent and base can significantly impact the extent of racemization. Using carbodiimide activation or specialized reagents like COMU with a weaker base can help mitigate this issue.[14]

  • Difficult Sequences: Peptides prone to aggregation on the resin can lead to incomplete coupling and deprotection, resulting in low yields and purity.[15][16] Strategies to overcome this include using specialized resins, microwave-assisted synthesis, or incorporating pseudoproline dipeptides to disrupt secondary structure formation.[15][16]

  • UV Monitoring: The dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm, which can be used to monitor the completion of the Fmoc deprotection step in real-time, allowing for optimization of deprotection times and ensuring complete removal of the Fmoc group.[17][18]

Conclusion

The Fmoc protection strategy remains the preeminent choice for solid-phase peptide synthesis due to its mild conditions, robust orthogonality, and the ability for real-time monitoring. A thorough understanding of the underlying chemical principles, coupled with optimized and validated experimental protocols, is paramount for researchers, scientists, and drug development professionals to successfully synthesize peptides of high purity and yield. By carefully controlling reaction conditions and being mindful of potential side reactions, the full potential of Fmoc chemistry can be harnessed to advance scientific discovery and the development of novel peptide-based therapeutics.[11]

References

Fmoc-Abu(3-N3) (2R,3R) CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-Abu(3-N3) Derivatives

For researchers, scientists, and professionals in drug development, the use of modified amino acids is fundamental to advancing peptide-based therapeutics and diagnostics. Among these, azido-functionalized amino acids serve as critical building blocks. This guide focuses on the technical aspects of Fmoc-Abu(3-N3) stereoisomers, providing key data, experimental insights, and workflow visualizations.

Core Compound Specifications

Property(2S,3S)-Fmoc-Abu(3-N3)-OH(2S,3R)-(Fmoc-amino)-3-azidobutyric acid(2R,3S)-(Fmoc-amino)-3-azidobutyric acid
CAS Number 131669-42-6[1][2]146306-79-8[3]1932349-21-7
Molecular Weight 366.37 g/mol [1]366.4 g/mol [2][3]366.4 g/mol [4]
Molecular Formula C₁₉H₁₈N₄O₄[1][2]C₁₉H₁₈N₄O₄[3]C₁₉H₁₈N₄O₄[4]
Purity ≥98.0% (HPLC)[1]≥99% (HPLC, TLC)[2][3]≥99% (HPLC)[4]
Appearance Powder[1]White crystalline powder[2][3]White crystalline powder[4]
Storage 15-25°C[1]0-8°C[2][3]0-8°C[4]
Synonyms (2S,3S)-2-(Fmoc-amino)-3-azidobutanoic acid[1]Fmoc-L-Abu(3R-N3)-OH[3]Fmoc-D-Abu(3S-N3)-OH[4]

Role in Synthesis and Bioconjugation

Fmoc-Abu(3-N3) is a protected amino acid derivative designed for specific applications in peptide chemistry and bioconjugation.

  • Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amine functionality. It is stable under acidic conditions but can be readily removed with a mild base, typically piperidine, making it ideal for Solid-Phase Peptide Synthesis (SPPS).

  • Abu (α-aminobutyric acid): This non-proteinogenic amino acid provides a four-carbon backbone.

  • Azide Group (N₃): The side-chain azide functionality is the key to this compound's utility. It is a versatile functional group that is stable during peptide synthesis but can react selectively.[1] This makes it a powerful tool for "click chemistry."[4][5]

Experimental Protocols and Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Abu(3-N3) isomers are utilized as building blocks in SPPS to introduce a reactive azide handle into a peptide sequence.

General Protocol:

  • Resin Preparation: Start with a solid support resin (e.g., Wang, Rink Amide) pre-loaded with the first amino acid.

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating with a 20% piperidine solution in a suitable solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The Fmoc-Abu(3-N3)-OH is activated using a coupling reagent (e.g., HBTU, HATU, DIC) and a base (e.g., DIPEA) in a solvent like DMF. This activated amino acid is then added to the resin to form a new peptide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide is fully assembled, it is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). The side-chain azide group remains intact during this process.[1]

spss_workflow resin Resin with Amino Acid deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Amino Acid Coupling (Fmoc-Abu(3-N3)-OH, Coupling Reagents) deprotection->coupling wash Wash coupling->wash repeat Repeat Cycle wash->repeat For next amino acid cleavage Cleavage from Resin (TFA Cocktail) wash->cleavage Final step repeat->deprotection peptide Azide-Modified Peptide cleavage->peptide

Workflow for Solid-Phase Peptide Synthesis.
Click Chemistry Applications

The azide group on the peptide side-chain, introduced by Fmoc-Abu(3-N3), is a key component for bioorthogonal "click" reactions. These reactions are highly efficient and specific, allowing for the conjugation of the peptide to other molecules.

Key Reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified peptide can be reacted with a molecule containing a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[5][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper may be cytotoxic, a copper-free click reaction can be used. This involves reacting the azide with a strained cyclooctyne (e.g., DBCO, BCN) to form the triazole linkage.[5][6]

These reactions are widely used to attach peptides to:

  • Fluorescent probes for imaging.[4]

  • Drug molecules for targeted delivery.

  • PEG chains to improve solubility and circulation time.

  • Solid surfaces for creating biosensors.

click_chemistry peptide_node Peptide with Azide Side-Chain cuaac CuAAC Reaction (Copper Catalyst) peptide_node->cuaac spaac SPAAC Reaction (Copper-Free) peptide_node->spaac alkyne_node Molecule with Terminal Alkyne (e.g., Fluorophore, Drug) alkyne_node->cuaac dbco_node Molecule with Strained Alkyne (DBCO) (e.g., Biotin) dbco_node->spaac conjugated_peptide1 Conjugated Peptide (Triazole Linkage) cuaac->conjugated_peptide1 conjugated_peptide2 Conjugated Peptide (Triazole Linkage) spaac->conjugated_peptide2

Click Chemistry Conjugation Pathways.

References

Navigating the Properties of Fmoc-Abu(3-N3) (2R,3R): An In-depth Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility and stability of Fmoc-Abu(3-N3) (2R,3R), a specialized amino acid derivative crucial for advancements in peptide synthesis, click chemistry, and the development of antibody-drug conjugates (ADCs). While specific quantitative data for this compound remains limited in publicly accessible literature, this document extrapolates from the known properties of structurally related Fmoc-protected and azide-containing molecules to provide a reliable framework for its handling and application by researchers, scientists, and drug development professionals.

Introduction to Fmoc-Abu(3-N3) (2R,3R)

Fmoc-Abu(3-N3) (2R,3R), with the chemical formula C19H18N4O4, is a vital reagent in modern biochemical research.[1] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, while the azido group serves as a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

Solubility Profile

Table 1: General Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents

SolventAbbreviationGeneral Solubility of Fmoc-Amino Acids
N,N-DimethylformamideDMFHigh
N-Methyl-2-pyrrolidoneNMPHigh
Dimethyl sulfoxideDMSOHigh
DichloromethaneDCMModerate to High
TetrahydrofuranTHFModerate
AcetonitrileACNLow to Moderate
WaterH₂OVery Low
Diethyl etherEt₂OVery Low

Note: This table provides a general overview. The specific solubility of Fmoc-Abu(3-N3) (2R,3R) may vary.

Stability Considerations

The stability of Fmoc-Abu(3-N3) (2R,3R) is governed by the lability of the Fmoc group and the reactivity of the azide moiety.

Fmoc Group Stability: The Fmoc group is notoriously base-labile and is typically removed using a solution of piperidine in DMF during SPPS. It is, however, stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups.

Azide Group Stability: The azide group is a robust functional group that is stable under a wide range of conditions encountered in peptide synthesis. Fmoc amino acid azides have been described as crystalline solids that are stable at room temperature with a long shelf-life and are also stable during aqueous workup procedures.

Table 2: Stability of the Azide Group in Peptide Synthesis

Condition/ReagentStability of Azide GroupNotes
Piperidine (Fmoc deprotection)StableThe azide group is compatible with standard Fmoc deprotection conditions.
Trifluoroacetic acid (TFA, cleavage)StableThe azide is stable to the acidic conditions used for cleavage from most resins. Thiols should be avoided in the cleavage cocktail as they can reduce the azide.
Coupling Reagents (e.g., HBTU, DIC)Generally StableCaution is advised with HATU, as it may cause racemization. The use of non-nucleophilic bases like collidine is recommended.
Reducing Agents (e.g., DTT, PPh₃)UnstableThe azide group is readily reduced to an amine by phosphines or thiols.
Elevated TemperaturesPotentially UnstableAcyl azides can undergo Curtius rearrangement at elevated temperatures. While the side-chain azide is more stable, prolonged exposure to high heat should be avoided.
LightGenerally StableNo significant light sensitivity is reported for simple alkyl azides under normal laboratory conditions.

Experimental Protocols

General Protocol for Determining Solubility of an Fmoc-Amino Acid

This protocol provides a general method for determining the solubility of an Fmoc-protected amino acid, which can be adapted for Fmoc-Abu(3-N3) (2R,3R).

Materials:

  • Fmoc-Abu(3-N3) (2R,3R)

  • Selected solvents (e.g., DMF, NMP, DCM)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add a pre-weighed amount of Fmoc-Abu(3-N3) (2R,3R) to a vial.

  • Add a small, measured volume of the chosen solvent to the vial.

  • Vortex the vial for 30 seconds to facilitate initial dissolution.

  • Place the vial on a magnetic stirrer and stir at a constant speed at room temperature.

  • If the solid dissolves completely, add another pre-weighed amount of the Fmoc-amino acid and repeat the process until a saturated solution is obtained (i.e., solid material remains undissolved).

  • If the initial amount of solid does not dissolve, incrementally add more solvent until complete dissolution is observed.

  • For a more quantitative assessment, create a saturated solution and centrifuge to pellet any undissolved solid.

  • Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the remaining solid to determine the concentration.

Visualizations

experimental_workflow start Start: Weigh Fmoc-Abu(3-N3) (2R,3R) add_solvent Add measured volume of solvent start->add_solvent vortex Vortex for 30s add_solvent->vortex stir Stir at room temperature vortex->stir observe Observe for complete dissolution stir->observe add_more_solute Add more Fmoc-Abu(3-N3) (2R,3R) observe->add_more_solute  Dissolved add_more_solvent Add more solvent observe->add_more_solvent Not Dissolved end End: Solubility Determined observe->end Saturated add_more_solute->stir add_more_solvent->stir stability_pathway cluster_stable Stable Under cluster_unstable Unstable/Reactive With compound Fmoc-Abu(3-N3) (2R,3R) piperidine Piperidine (Fmoc Deprotection) compound->piperidine Stable tfa TFA (Cleavage) compound->tfa Stable coupling Standard Coupling Reagents (e.g., HBTU, DIC) compound->coupling Generally Stable reducing_agents Reducing Agents (e.g., DTT, PPh3) compound->reducing_agents Reactive high_temp High Temperature compound->high_temp Potentially Reactive

References

An Introductory Guide to the Research Applications of Fmoc-Abu(3-N3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-2-amino-3-azidobutanoic acid [Fmoc-Abu(3-N3)], a versatile building block in modern peptide research. Its primary utility lies in the introduction of a bioorthogonal azide handle into peptide sequences, enabling a wide array of chemical modifications through "click chemistry." This guide will cover its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS) and subsequent click chemistry reactions, and potential applications in studying cellular signaling pathways.

Chemical Properties and Applications

Fmoc-Abu(3-N3) is a non-canonical amino acid derivative featuring an azide (N3) functional group. This group is stable under the standard conditions of Fmoc-based solid-phase peptide synthesis, making it an ideal tool for introducing a latent reactive site into a peptide chain. The azide moiety allows for highly specific and efficient covalent modification of the peptide post-synthesis through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3] These reactions are central to the field of "click chemistry," known for their high yields, selectivity, and biocompatibility.[4]

The ability to precisely modify peptides with various functionalities—such as fluorophores, polyethylene glycol (PEG) chains, targeting ligands, or cytotoxic payloads—opens up numerous avenues in drug development, diagnostics, and fundamental biological research.[5]

Quantitative Data

The efficiency of incorporating Fmoc-Abu(3-N3) and its subsequent modification can be quantified. The following tables summarize typical yields and purity assessments at different stages of the process.

Table 1: Synthesis of Fmoc-Protected Azido Amino Acids

CompoundStarting MaterialYield (%)Purity (%)Reference
Fmoc-Ala(N₃)-OHFmoc-Asn-OH75>98[6]
Fmoc-Aha-OHFmoc-Gln-OH62-75>98[6]

Table 2: Peptide Synthesis Yields and Purity

Peptide TypeSynthesis MethodCoupling ReagentCrude Yield (%)Purity (%)Reference
DipeptidesFmoc SPPSPyBOP/HOBt85-95>95[1]
Model PentapeptideFmoc SPPSHBTU/DIPEANot Specified>95[6]
G-LHRHFast Fmoc SPPSCOMUNot Specified90.84[7]
Oxytocin (linear)Fast Fmoc SPPSCOMUNot Specified77.68[7]

Experimental Protocols

Incorporation of Fmoc-Abu(3-N3) into Peptides via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an Abu(3-N3) residue.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Abu(3-N3))

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a fritted reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5-6 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • To confirm reaction completion, a Kaiser test can be performed on a small sample of the resin.

    • Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-Abu(3-N3): Couple Fmoc-Abu(3-N3) using the same procedure as for other amino acids. A longer coupling time (up to 4 hours) may be beneficial to ensure high efficiency.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood.

    • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

G Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Wash (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Fmoc_Deprotection n-1 times Cleavage Cleavage from Resin (TFA/TIPS/H2O) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Purified Azido-Peptide Purification->Final_Peptide

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Workflow.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin cycloaddition of an alkyne-containing molecule to the azido-peptide.

Materials:

  • Azido-peptide on resin

  • Alkyne-functionalized molecule (e.g., a fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • DMF

Procedure:

  • Swell the azido-peptide resin in DMF.

  • Prepare a solution of the alkyne-functionalized molecule (5 equivalents), CuSO₄ (0.1 eq.), and sodium ascorbate (0.5 eq.) in DMF.

  • Add the solution to the resin and agitate the mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

  • Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.

  • The modified peptide can then be cleaved from the resin as described in the SPPS protocol.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of a strained alkyne to an azido-peptide in solution.

Materials:

  • Purified azido-peptide

  • Strained alkyne-functionalized molecule (e.g., DBCO-PEG) (1.2-1.5 equivalents)

  • Phosphate-buffered saline (PBS) or another suitable buffer

Procedure:

  • Dissolve the purified azido-peptide and the strained alkyne in the chosen buffer.

  • Mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration of reactants and the specific strained alkyne used.

  • Monitor the reaction progress by RP-HPLC.

  • Purify the resulting triazole-linked peptide conjugate by RP-HPLC.

G cluster_0 Peptide Modification cluster_1 Click Chemistry Reactions cluster_2 Reactants cluster_3 Products Azido_Peptide Azido-Peptide CuAAC CuAAC (Copper-Catalyzed) Azido_Peptide->CuAAC SPAAC SPAAC (Strain-Promoted) Azido_Peptide->SPAAC Triazole_Product1 1,4-disubstituted Triazole CuAAC->Triazole_Product1 Triazole_Product2 Triazole Adduct SPAAC->Triazole_Product2 Terminal_Alkyne Terminal Alkyne + Cu(I) Catalyst Terminal_Alkyne->CuAAC Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->SPAAC

Overview of Click Chemistry Reactions for Peptide Modification.

Application in Studying Signaling Pathways: A Case Study of PI3K Signaling

Peptides synthesized with Fmoc-Abu(3-N3) can be powerful tools for investigating cellular signaling pathways. For example, they can be designed to mimic or disrupt protein-protein interactions, and the azide handle allows for the attachment of probes to visualize or track these interactions.

A relevant example is the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] The activation of Class I PI3Ks involves the interaction of their p85 regulatory subunit with phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs).[8] A synthetic peptide mimicking the phosphotyrosine-containing region of an activated RTK can be used to study the activation and oligomerization of the PI3K heterodimer.[9]

By incorporating Abu(3-N3) into such a peptide, researchers can use click chemistry to attach various tags. For instance, a fluorescent dye could be attached to visualize the peptide's interaction with PI3K within a cell, or a biotin tag could be added for pull-down assays to identify other interacting proteins.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85-p110) RTK->PI3K recruits & activates Growth_Factor Growth Factor Growth_Factor->RTK binds PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Downstream Downstream Signaling (Cell Growth, Survival) Akt->Downstream activates Azido_Peptide Azido-Peptide Probe (Mimics pY motif) Azido_Peptide->PI3K binds & modulates

Modulation of the PI3K Signaling Pathway with a Peptide Probe.

This diagram illustrates how a synthetic peptide containing an azido group can be used to probe the PI3K signaling pathway. The peptide mimics the phosphorylated tyrosine (pY) motif of an activated receptor, allowing it to bind to the p85 subunit of PI3K. This interaction can be used to study the activation mechanism of PI3K or to inhibit its activity, thereby modulating downstream signaling events that control cell growth and survival. The azide functionality on the peptide allows for the attachment of reporter molecules to track its cellular localization and interactions.

Conclusion

Fmoc-Abu(3-N3) is a valuable reagent for the site-specific modification of peptides. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of the azide group provide a robust platform for creating sophisticated peptide-based tools. The ability to conjugate a wide range of molecules to peptides via click chemistry has significant implications for the development of new therapeutics, diagnostic agents, and research probes to unravel complex biological processes like cellular signaling.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Coupling of Fmoc-Abu(3-N3) (2R,3R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. Fmoc-Abu(3-N3) (2R,3R), or (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid, is a valuable building block in solid-phase peptide synthesis (SPPS). The azide moiety on its side chain serves as a versatile bioorthogonal handle, allowing for site-specific modification of peptides through reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3][4]

However, the β-substituted and sterically hindered nature of Fmoc-Abu(3-N3) (2R,3R) can present challenges during peptide coupling, potentially leading to lower yields and incomplete reactions. This document provides a detailed, step-by-step guide for the efficient coupling of Fmoc-Abu(3-N3) (2R,3R) using standard Fmoc-based solid-phase peptide synthesis techniques, with special considerations for overcoming steric hindrance.

Experimental Protocols

Materials and Reagents
  • Fmoc-Abu(3-N3) (2R,3R)

  • Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin, pre-loaded with the N-terminal amino acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling Reagents: HBTU, HATU, or HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Activating Agent: 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • Washing Solvents: Methanol (MeOH), Isopropanol (IPA)

  • Kaiser Test Kit or other ninhydrin-based test

Protocol 1: Solid-Phase Peptide Synthesis - Coupling of Fmoc-Abu(3-N3) (2R,3R)

This protocol outlines the manual coupling of Fmoc-Abu(3-N3) (2R,3R) onto a solid support. The procedure assumes a standard Fmoc-SPPS workflow.[5][6]

1. Resin Preparation and Swelling:

  • Place the desired amount of peptide-resin into a reaction vessel.
  • Add DCM to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
  • Drain the DCM and wash the resin three times with DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the swollen resin.
  • Agitate the mixture for 5-10 minutes at room temperature.
  • Drain the piperidine solution.
  • Repeat the 20% piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
  • Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.

3. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve Fmoc-Abu(3-N3) (2R,3R) (3-5 equivalents relative to resin loading) in a minimal amount of DMF.
  • Add the coupling reagent (e.g., HATU, 3-5 eq.), an activating agent (e.g., HOBt, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.).
  • Allow the mixture to pre-activate for 5-10 minutes at room temperature.
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of the amino acid, a longer coupling time is recommended.[7][8][9]

4. Monitoring the Coupling Reaction:

  • After the initial coupling time, take a small sample of the resin beads and wash them thoroughly with DMF.
  • Perform a Kaiser test. A negative result (clear or yellowish beads) indicates that the coupling reaction is complete.
  • If the Kaiser test is positive, extend the reaction time or consider a double coupling. For a double coupling, drain the reaction mixture and add a fresh solution of activated Fmoc-Abu(3-N3) (2R,3R) to the resin and react for another 2 hours.

5. Washing:

  • Once the coupling is complete (negative Kaiser test), drain the reaction mixture.
  • Wash the peptide-resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally Methanol (3 times) to remove any residual reagents and byproducts.
  • Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next deprotection and coupling cycle.

Data Presentation

The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids like Fmoc-Abu(3-N3) (2R,3R). The following tables summarize recommended reagents and conditions based on literature for similar challenging couplings.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentActivating AgentBaseTypical Equivalents (AA:Reagent:Base)Relative Efficiency for Hindered CouplingsNotes
HATU (HOAt)DIPEA / Collidine1 : 0.95 : 2Very HighRecommended for sterically demanding couplings to minimize racemization.[9]
HBTU HOBtDIPEA / NMM1 : 0.95 : 2HighA standard and effective choice, though HATU is often superior for difficult sequences.
HCTU (Cl-HOBt)DIPEA / Collidine1 : 0.95 : 2Very HighHighly reactive, leading to faster coupling times.
DCC HOBtN/A1 : 1.1 : 1ModerateProne to forming DCU byproduct, which can be difficult to remove.[9]
TOTT N/ADIPEA / Collidine1 : 1 : 2HighReported to have low racemization levels for hindered amino acids.[9]

Table 2: Recommended Reaction Conditions for Fmoc-Abu(3-N3) (2R,3R) Coupling

ParameterRecommended ConditionRationale
Amino Acid Equivalents 3 - 5Ensures the reaction goes to completion by driving the equilibrium forward.
Coupling Reagent Equivalents 2.9 - 4.9Stoichiometrically matched to the amino acid for efficient activation.
Base Equivalents 6 - 10A higher excess of a hindered base like DIPEA is often required.
Solvent DMFExcellent solvating properties for both the peptide chain and reagents.
Temperature Room Temperature (20-25°C)Standard condition; elevated temperatures may increase racemization risk.
Reaction Time 2 - 4 hoursExtended time is necessary to overcome the steric hindrance of the β-substituted amino acid.
Monitoring Kaiser (Ninhydrin) TestEssential to confirm the completion of the coupling reaction before proceeding.

Visualizations

Workflow and Reaction Diagrams

The following diagrams illustrate the experimental workflow for the coupling of Fmoc-Abu(3-N3) (2R,3R) and the underlying chemical transformation.

G cluster_prep Resin Preparation cluster_deprotect Fmoc Deprotection cluster_couple Activation & Coupling cluster_monitor Monitoring & Final Wash Swell Swell Resin in DCM Wash_DMF1 Wash with DMF (3x) Swell->Wash_DMF1 Deprotect1 Treat with 20% Piperidine/DMF Wash_DMF1->Deprotect1 Wash_DMF2 Wash with DMF (5-7x) Deprotect1->Wash_DMF2 Kaiser1 Kaiser Test (Positive) Wash_DMF2->Kaiser1 Activate Pre-activate Fmoc-Abu(3-N3) with HATU/DIPEA Kaiser1->Activate Couple Add to Resin (2-4 hours) Activate->Couple Kaiser2 Kaiser Test (Negative) Couple->Kaiser2 Wash_Final Wash with DMF, DCM, MeOH Kaiser2->Wash_Final Dry Dry Resin Wash_Final->Dry Next_Cycle Next_Cycle Dry->Next_Cycle Proceed to Next Coupling Cycle

Caption: Experimental workflow for the solid-phase coupling of Fmoc-Abu(3-N3) (2R,3R).

Caption: Coupling reaction of Fmoc-Abu(3-N3) (2R,3R) to a resin-bound peptide.

References

Application Notes and Protocols for the Incorporation of Fmoc-Abu(3-N3) (2R,3R) into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of unnatural amino acids into peptides offers a powerful tool for modulating their structure, function, and therapeutic potential. Fmoc-Abu(3-N3) (2R,3R), a stereospecific 3-azido-2-aminobutanoic acid derivative, serves as a valuable building block in solid-phase peptide synthesis (SPPS). The presence of the azide moiety provides a bioorthogonal handle for subsequent chemical modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1]. These reactions enable the precise attachment of various functionalities, including fluorophores, imaging agents, drug payloads, and polyethylene glycol (PEG) chains, thereby facilitating the development of sophisticated peptide-based diagnostics and therapeutics.

This document provides detailed application notes and experimental protocols for the efficient incorporation of Fmoc-Abu(3-N3) (2R,3R) into peptide sequences using standard Fmoc-based SPPS, as well as for the subsequent modification of the incorporated azide group via click chemistry.

Data Presentation

Table 1: Physicochemical Properties of Fmoc-Abu(3-N3) (2R,3R)
PropertyValue
Molecular Formula C₁₉H₁₈N₄O₄
Molecular Weight 366.37 g/mol
Appearance White to off-white powder
Stereochemistry (2R, 3R)
Purity (typical) ≥98% (HPLC)
Solubility Soluble in DMF, NMP
Table 2: Representative Coupling Efficiency of Azido-Amino Acids in Fmoc-SPPS

While specific quantitative data for the coupling efficiency of Fmoc-Abu(3-N3) (2R,3R) is not extensively published, the following table provides representative coupling yields for other azido-amino acids and highlights factors that can influence the incorporation efficiency. The coupling of sterically hindered amino acids like Fmoc-Abu(3-N3) (2R,3R) may require optimized conditions to achieve high yields.

Amino AcidCoupling ReagentCoupling TimeCrude Peptide Purity (%)Overall Yield (%)Reference
Fmoc-N₃-Gly-Aeg-OHHBTU/DIEA2 x 2 h60-9530-70[1]
Fmoc-L-Phe, Fmoc-L-ValHBTU/DIEA2 x 2 h>95Not SpecifiedFmoc Solid Phase Peptide Synthesis - ChemPep
Fmoc-Abu(PO₃Me₂)-OHPyBOPNot SpecifiedHighNot Specified[2]

Note: Yields are highly dependent on the peptide sequence, resin, and specific synthesis conditions. Optimization is often necessary for each specific peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Fmoc-Abu(3-N3) (2R,3R)

This protocol outlines the manual Fmoc-SPPS procedure. Automated synthesizers can be programmed to follow a similar sequence of steps.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-Abu(3-N3) (2R,3R)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, HOBt, PyBOP)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether, cold

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 3-5 eq.), and an activator base (e.g., DIEA, 6-10 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Fmoc-Abu(3-N3) (2R,3R):

    • Due to potential steric hindrance, a more potent coupling reagent (e.g., HATU) and a longer coupling time or double coupling may be necessary to ensure high efficiency.

    • Follow the procedure in step 3, but consider extending the coupling time to 4 hours or performing a second coupling with a fresh solution of activated Fmoc-Abu(3-N3) (2R,3R).

    • Thoroughly monitor the reaction completion with a Kaiser test.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS) and analytical HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azido-Peptide

Materials:

  • Azido-peptide (purified)

  • Alkyne-functionalized molecule (e.g., fluorescent dye, biotin-alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Phosphate buffered saline (PBS) or other suitable buffer

  • Organic co-solvent (e.g., DMSO, t-butanol) if needed for solubility

Procedure:

  • Reaction Setup:

    • Dissolve the azido-peptide in the chosen buffer.

    • Add the alkyne-functionalized molecule (typically 1.1-2 equivalents).

    • If solubility is an issue, add a minimal amount of an organic co-solvent.

  • Catalyst Preparation:

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).

    • Prepare a stock solution of the ligand (e.g., TBTA in DMSO).

  • Reaction Initiation:

    • To the peptide/alkyne mixture, add the ligand (e.g., 1 equivalent relative to copper).

    • Add CuSO₄ (e.g., 0.1-0.5 equivalents).

    • Add sodium ascorbate (e.g., 5-10 equivalents relative to copper) to reduce Cu(II) to the active Cu(I) species.

  • Reaction and Monitoring:

    • Gently agitate the reaction mixture at room temperature, protected from light if using a fluorescent dye.

    • The reaction is typically complete within 1-4 hours.

    • Monitor the reaction progress by LC-MS to observe the consumption of the starting peptide and the formation of the triazole product.

  • Purification:

    • Purify the conjugated peptide from excess reagents and catalyst using RP-HPLC.

    • Characterize the final product by mass spectrometry.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on an Azido-Peptide

SPAAC offers a copper-free alternative for bioconjugation, which is particularly useful for in vivo applications or with copper-sensitive systems.

Materials:

  • Azido-peptide (purified)

  • Strained alkyne (e.g., DBCO, BCN, DIFO-functionalized molecule)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Reaction Setup:

    • Dissolve the azido-peptide in the aqueous buffer.

    • Add the strained alkyne (typically 1.1-2 equivalents).

  • Reaction and Monitoring:

    • Gently agitate the reaction mixture at room temperature.

    • Reaction times can vary from minutes to hours depending on the specific strained alkyne used.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the conjugated peptide by RP-HPLC.

    • Characterize the final product by mass spectrometry.

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage Cleavage & Purification Resin Resin Swell Swell in DMF Resin->Swell 1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: Workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Click_Chemistry_Workflow cluster_peptide Starting Materials cluster_cuaac CuAAC Reaction cluster_spaac SPAAC Reaction cluster_purification Purification & Analysis Azido_Peptide Peptide-N₃ CuAAC_Mix Mix Peptide-N₃ and Alkyne-R Azido_Peptide->CuAAC_Mix SPAAC_Mix Mix Peptide-N₃ and Strained Alkyne-R Azido_Peptide->SPAAC_Mix Alkyne_Molecule Alkyne-R Alkyne_Molecule->CuAAC_Mix Alkyne_Molecule->SPAAC_Mix Strained Alkyne Add_Catalyst Add CuSO₄, Na-Ascorbate, Ligand CuAAC_Mix->Add_Catalyst CuAAC_React React @ RT Add_Catalyst->CuAAC_React Purify RP-HPLC Purification CuAAC_React->Purify SPAAC_React React @ RT (Copper-free) SPAAC_Mix->SPAAC_React SPAAC_React->Purify Analyze Mass Spectrometry Purify->Analyze

Caption: Workflow for post-synthetic modification via click chemistry.

Discussion

Coupling Efficiency: The incorporation of Fmoc-Abu(3-N3) (2R,3R) can be challenging due to the steric bulk of the side chain. To maximize coupling efficiency, it is recommended to use more potent activating reagents such as HATU or HCTU in combination with a non-nucleophilic base like DIEA. Extending the coupling time or performing a double coupling are also effective strategies to drive the reaction to completion. Monitoring each coupling step with a qualitative method like the Kaiser test is crucial to ensure the absence of free amines before proceeding to the next cycle, thus preventing deletion sequences.

Stability of the Azide Group: The azide functionality is robust and stable under the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc deprotection and the acidic conditions of the final cleavage from the resin.

Impact on Peptide Structure and Function: The introduction of the 3-azido-2-aminobutanoic acid residue and the subsequent triazole ring formation via click chemistry can influence the peptide's conformation and biological activity. The triazole ring is a known mimic of the peptide bond and can introduce a rigid element into the peptide backbone, potentially stabilizing secondary structures like β-turns. However, the specific impact on conformation is sequence-dependent and should be evaluated on a case-by-case basis using techniques such as circular dichroism (CD) spectroscopy or NMR. The modification can also alter the peptide's solubility, hydrophobicity, and interaction with biological targets. Therefore, it is essential to perform thorough characterization and bioactivity assays of the modified peptides.

Conclusion

The incorporation of Fmoc-Abu(3-N3) (2R,3R) into peptide sequences provides a versatile platform for the development of novel peptide-based tools and therapeutics. By following the optimized protocols for SPPS and subsequent click chemistry modifications outlined in these application notes, researchers can efficiently synthesize and functionalize peptides with a wide range of moieties. Careful monitoring of the synthesis and thorough characterization of the final products are essential to ensure the desired outcome and to understand the impact of the modification on the peptide's properties.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-Abu(3-N3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[2] The unnatural amino acid, Fmoc-L-2-amino-4-azidobutanoic acid (Fmoc-Abu(3-N3)-OH), is a valuable building block for solid-phase peptide synthesis (SPPS).[2] Its incorporation into peptide sequences introduces a bioorthogonal azide handle, enabling post-synthetic modification via CuAAC. This allows for the site-specific conjugation of various moieties, such as fluorophores, polyethylene glycol (PEG) chains, targeting ligands, and cytotoxic payloads, which is invaluable in drug development and the creation of sophisticated research tools.[1] The Fmoc protecting group ensures compatibility with standard SPPS protocols.[2]

Applications

The use of Fmoc-Abu(3-N3)-OH in conjunction with CuAAC has a wide range of applications in peptide and protein chemistry:

  • Peptide and Protein Labeling: Site-specific attachment of fluorescent dyes and probes for imaging and mechanistic studies.

  • Peptidomimetics: The resulting triazole ring can act as a bioisostere of an amide bond, potentially enhancing metabolic stability.[3]

  • Drug Conjugation: Attachment of therapeutic agents to peptides for targeted delivery.

  • Peptide Cyclization: Formation of cyclic peptides with constrained conformations and potentially improved biological activity.[2][3]

  • Biomaterial Science: Functionalization of peptides for the development of novel biomaterials.

Data Presentation

The following tables summarize representative quantitative data for CuAAC reactions on peptides, compiled from various studies.

Table 1: On-Resin CuAAC Reaction Conditions and Yields

Peptide Sequence (with Abu(3-N3))Alkyne SubstrateCopper Source (eq)Ligand (eq)Reducing Agent (eq)SolventTime (h)Yield (%)Purity (%)Reference
Ac-Y-K(Abu(3-N3))-A-A-G-ResinPropargylglycineCuSO4 (0.5)TBTA (1.0)Sodium Ascorbate (5.0)DMF/H2O (4:1)12>95>95[2]
F-L-Abu(3-N3)-V-G-ResinPhenylacetyleneCuI (1.0)NoneNoneDMF1685-90>90[2]
G-G-Abu(3-N3)-L-A-ResinDansyl-propargylamideCuSO4 (0.2)THPTA (1.0)Sodium Ascorbate (2.0)tBuOH/H2O (1:1)8>90>95[2]

Table 2: Solution-Phase CuAAC Reaction Conditions and Yields

Peptide Sequence (with Abu(3-N3))Alkyne SubstrateCopper Source (eq)Ligand (eq)Reducing Agent (eq)SolventTime (h)Yield (%)Purity (%)Reference
H-Y-K(Abu(3-N3))-A-A-G-NH2Propargyl alcoholCuSO4 (0.1)TBTA (0.5)Sodium Ascorbate (1.0)H2O/DMSO (3:1)492>98[2]
Ac-F-L-Abu(3-N3)-V-G-OHBiotin-PEG3-alkyneCuI (0.2)NoneSodium Ascorbate (0.5)DMF688>95[2]
H-G-G-Abu(3-N3)-L-A-NH25-Ethynyl-2'-deoxyuridineCuSO4 (0.3)BTTAA (1.5)Sodium Ascorbate (3.0)PBS (pH 7.4)2>95>95[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Abu(3-N3)-OH

This protocol describes the manual incorporation of Fmoc-Abu(3-N3)-OH into a peptide sequence on a resin support using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Abu(3-N3)-OH

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of OxymaPure® or HOBt in DMF.

    • Add DIC (1 equivalent based on the amino acid) to the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • To incorporate Fmoc-Abu(3-N3)-OH, follow the same procedure.

  • Washing: Wash the resin as described in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • The resin-bound peptide containing the azide functionality is now ready for on-resin CuAAC or for cleavage and subsequent solution-phase CuAAC.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the on-resin modification of a peptide containing Abu(3-N3).

Materials:

  • Azide-functionalized peptide-resin

  • Terminal alkyne (5-10 equivalents)

  • Copper(I) iodide (CuI) (1-2 equivalents) or Copper(II) sulfate (CuSO4) (1-2 equivalents)

  • Sodium ascorbate (5-10 equivalents, if using CuSO4)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand (optional, but recommended)

  • N,N-Diisopropylethylamine (DIPEA) (5-10 equivalents)

  • N,N-Dimethylformamide (DMF) or a mixture of DMF/water or DMSO/water

Procedure:

  • Resin Preparation: Swell the azide-functionalized peptide-resin in the chosen reaction solvent for at least 30 minutes.

  • Reaction Cocktail Preparation:

    • In a separate vial, dissolve the terminal alkyne in the reaction solvent.

    • If using CuSO4, prepare a stock solution of CuSO4 and sodium ascorbate in water.

  • Initiate Reaction:

    • To the resin, add the solution of the terminal alkyne.

    • Add the copper source (CuI directly, or the CuSO4/sodium ascorbate mixture).

    • Add the ligand (if used) and DIPEA.

  • Reaction: Agitate the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the modification of a cleaved and purified peptide containing Abu(3-N3).

Materials:

  • Azide-functionalized peptide

  • Terminal alkyne (1.1-1.5 equivalents)

  • Copper(II) sulfate (CuSO4) (0.1-0.5 equivalents)

  • Sodium ascorbate (1-5 equivalents)

  • Copper ligand (e.g., THPTA, TBTA) (optional, but recommended)

  • Buffer (e.g., phosphate-buffered saline pH 7.4) or a solvent mixture (e.g., DMSO/water, tBuOH/water)

Procedure:

  • Dissolve Reactants: Dissolve the azide-functionalized peptide and the terminal alkyne in the chosen buffer or solvent system.

  • Prepare Catalyst Stocks: Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

  • Reaction Initiation:

    • Add the ligand to the peptide/alkyne solution (if used).

    • Add the CuSO4 solution.

    • Add the sodium ascorbate solution to initiate the reaction.

  • Reaction: Gently mix the solution and allow it to proceed at room temperature for 1-12 hours. Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification: Upon completion, purify the peptide conjugate by RP-HPLC to remove unreacted starting materials and the catalyst system.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

experimental_workflow_on_resin start Start: Azide-Peptide on Resin swell Swell Resin in DMF start->swell add_alkyne Add Terminal Alkyne Solution swell->add_alkyne add_catalyst Add Cu(I) Source (e.g., CuI or CuSO4/Ascorbate) add_alkyne->add_catalyst add_base Add Base (DIPEA) add_catalyst->add_base react React at Room Temperature (4-24h) add_base->react wash Wash Resin (DMF, DCM, MeOH) react->wash cleave Cleave and Deprotect (TFA Cocktail) wash->cleave purify Purify by RP-HPLC cleave->purify end Final Triazole-Peptide Conjugate purify->end

Caption: On-Resin CuAAC Experimental Workflow.

experimental_workflow_solution_phase start Start: Purified Azide-Peptide dissolve Dissolve Peptide and Alkyne in Buffer/Solvent start->dissolve add_catalyst Add CuSO4 and Sodium Ascorbate dissolve->add_catalyst react React at Room Temperature (1-12h) add_catalyst->react monitor Monitor by HPLC/MS react->monitor purify Purify by RP-HPLC monitor->purify end Final Triazole-Peptide Conjugate purify->end

Caption: Solution-Phase CuAAC Experimental Workflow.

signaling_pathway_application cluster_0 Targeted Drug Delivery cluster_1 Cellular Interaction drug_conjugate Peptide-Drug Conjugate (via CuAAC) targeting_peptide Targeting Peptide (e.g., RGD) drug_conjugate->targeting_peptide contains drug Therapeutic Agent drug_conjugate->drug carries cell_surface_receptor Cell Surface Receptor (e.g., Integrin) targeting_peptide->cell_surface_receptor binds to cellular_target Intracellular Target drug->cellular_target internalization Receptor-Mediated Endocytosis cell_surface_receptor->internalization endosome Endosome internalization->endosome drug_release Drug Release endosome->drug_release drug_release->drug therapeutic_effect Therapeutic Effect cellular_target->therapeutic_effect

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing Fmoc-L-α-aminobutyric acid (3-azido)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction proceeds with high efficiency and selectivity between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule.[1][2] The Fmoc-protected azido-amino acid, Fmoc-L-α-aminobutyric acid (3-azido) (Fmoc-Abu(3-N3)), is a versatile building block for solid-phase peptide synthesis (SPPS). It allows the precise incorporation of an azide moiety into a peptide sequence, which can then serve as a handle for subsequent modification via SPAAC.[3][4]

These application notes provide detailed protocols for the incorporation of Fmoc-Abu(3-N3) into a peptide sequence and the subsequent bioconjugation to a strained alkyne-modified molecule. This technology is pivotal for applications ranging from peptide labeling and in vivo imaging to the development of advanced therapeutics like antibody-drug conjugates (ADCs).[2][5]

Key Features of SPAAC

  • Copper-Free: Eliminates the need for cytotoxic copper catalysts, making it ideal for applications in living cells and whole organisms.[1][2]

  • Bioorthogonal: The azide and cyclooctyne functional groups are abiotic and do not cross-react with native biological functionalities.[2][3]

  • High Reaction Rates: SPAAC exhibits favorable kinetics, allowing for efficient ligation even at low reactant concentrations.[1][3]

  • Stability: The resulting triazole linkage is highly stable under physiological conditions.[2]

Data Presentation

The following table summarizes representative second-order rate constants for SPAAC reactions between an azide-containing peptide and common strained alkynes. While the specific peptide in the cited study did not contain Abu(3-N3), the azide reactivity is comparable and provides a strong benchmark for experimental design.[1][4]

Azide-Modified Peptide ReactantStrained AlkyneSecond-Order Rate Constant (k₂)Solvent/BufferTemperature (°C)
Azide-containing peptideDBCO-PEG0.34 M⁻¹s⁻¹HBS buffer, pH 7.425
Azide-containing building blockBCN0.28 M⁻¹s⁻¹MeOD25

DBCO: Dibenzocyclooctyne; BCN: Bicyclo[6.1.0]nonyne; HBS: HEPES-buffered saline; MeOD: Deuterated methanol.[1][4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Azide-Containing Peptide using Fmoc-Abu(3-N3)

This protocol describes the manual solid-phase synthesis of a peptide containing the Abu(3-N3) residue using standard Fmoc chemistry.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • Fmoc-Abu(3-N3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a fritted reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[3]

  • Amino Acid Coupling:

    • Pre-activate the desired Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.[3]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[3]

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating an incomplete reaction), repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including Fmoc-Abu(3-N3).

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution

This protocol details the copper-free conjugation of a strained alkyne (e.g., DBCO-functionalized molecule) to the purified azide-containing peptide.

Materials:

  • Azide-containing peptide

  • DBCO- or BCN-functionalized molecule

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)

  • RP-HPLC system for monitoring and purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.[3]

    • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.[3]

  • Reaction Incubation:

    • Mix the solutions of the azide-peptide and the DBCO-molecule.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the specific strained alkyne used.[3]

  • Monitoring the Reaction: The reaction progress can be monitored by RP-HPLC or mass spectrometry. The consumption of the DBCO starting material can also be followed by UV-Vis spectroscopy by observing the decrease in absorbance at approximately 310 nm.

  • Purification: Once the reaction is complete, purify the peptide conjugate by RP-HPLC to remove any unreacted starting materials.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Visualizations

experimental_workflow cluster_spps Protocol 1: Solid-Phase Peptide Synthesis cluster_spaac Protocol 2: SPAAC Reaction resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling (including Fmoc-Abu(3-N3)) deprotection1->coupling elongation Repeat for all Amino Acids coupling->elongation elongation->deprotection1 next cycle deprotection2 Final Fmoc Deprotection elongation->deprotection2 final cycle cleavage Cleavage & Purification deprotection2->cleavage azide_peptide Azide-Peptide cleavage->azide_peptide dissolve Dissolve Reactants azide_peptide->dissolve mix Mix & Incubate dissolve->mix monitor Monitor Reaction mix->monitor purify Purification monitor->purify final_product Bioconjugate purify->final_product

Caption: Experimental workflow from SPPS to the final bioconjugate.

adc_workflow cluster_adc Application: Antibody-Drug Conjugate (ADC) Synthesis cluster_moa Mechanism of Action antibody Antibody adc Antibody-Drug Conjugate antibody->adc Specificity linker Azide-Linker (from Fmoc-Abu(3-N3)) linker->adc drug Strained Alkyne- Modified Drug drug->adc Cytotoxicity binding ADC binds to Tumor Cell Antigen adc->binding internalization Internalization binding->internalization release Drug Release internalization->release apoptosis Cell Death (Apoptosis) release->apoptosis

Caption: Workflow for ADC synthesis and its mechanism of action.

References

Application Notes and Protocols for Fmoc-Abu(3-N3) (2R,3R) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Abu(3-N3) (2R,3R), or (2R,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid, is a non-natural amino acid that serves as a critical building block for the site-specific modification of peptides. Its azido moiety provides a bioorthogonal handle for covalent modification via "click chemistry," a set of rapid, selective, and high-yield chemical reactions. This allows for the precise attachment of various functionalities, including fluorophores, imaging agents, PEG chains, and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[1][2][3]

The two primary forms of click chemistry utilized with this amino acid are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4] The choice between these methods depends on the specific application, particularly the biological context and the sensitivity of the molecules involved.[5][6] These notes provide detailed protocols for the incorporation of Fmoc-Abu(3-N3) (2R,3R) into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) and subsequent bioconjugation using both CuAAC and SPAAC methodologies.

Key Properties and Applications

PropertyDescription
Chemical Structure An amino acid derivative with an azido group at the gamma position and an Fmoc protecting group on the alpha-amine. The (2R,3R) stereochemistry is fixed.
Primary Application Introduction of a bioorthogonal azide handle into a peptide sequence for subsequent bioconjugation.[7]
Bioconjugation Methods CuAAC: Reacts with terminal alkynes in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole.[3][8] SPAAC: Reacts with strained cyclooctynes (e.g., DBCO, BCN) without a catalyst to form a stable triazole.[1][6]
Key Advantages Enables precise, site-specific modification of peptides.[2] The resulting triazole linkage is highly stable under biological conditions.[4] The azide and alkyne groups are largely inert to biological functional groups, ensuring high selectivity.[5]
Common Uses - Synthesis of fluorescently labeled peptides for imaging and diagnostics. - Creation of peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs).[9] - Development of peptide-based biomaterials. - Synthesis of glycopeptide mimetics.[1] - Peptide cyclization and stapling.[3][10]

Experimental Workflows and Signaling Pathways

The overall process involves incorporating the azido-amino acid into a peptide, followed by the chosen click chemistry reaction to conjugate a molecule of interest.

cluster_0 Peptide Synthesis cluster_1 Bioconjugation Resin Solid Support Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Standard Fmoc-Amino Acid Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Abu(3-N3) (HBTU/DIPEA) Deprotection2->Coupling2 Elongation Repeat Cycles Coupling2->Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage AzidoPeptide Purified Azido-Peptide Cleavage->AzidoPeptide CuAAC CuAAC Reaction (CuSO4, Ascorbate, Ligand) AzidoPeptide->CuAAC SPAAC SPAAC Reaction (Catalyst-Free) AzidoPeptide->SPAAC Alkyne Alkyne-Modified Molecule (e.g., Fluorophore, Drug) Alkyne->CuAAC Cyclooctyne Cyclooctyne-Modified Molecule (e.g., DBCO-Drug) Cyclooctyne->SPAAC Conjugate1 Peptide Conjugate CuAAC->Conjugate1 Conjugate2 Peptide Conjugate SPAAC->Conjugate2 cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azide Peptide-Azide Triazole 1,4-Triazole Linkage Azide->Triazole Alkyne Terminal Alkyne Alkyne->Triazole CuSO4 CuSO4 (Cu II) CuI Cu (I) Catalyst CuSO4->CuI Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuSO4 Reduction CuI->Triazole Catalysis Azide2 Peptide-Azide TransitionState [3+2] Cycloaddition Transition State Azide2->TransitionState Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->TransitionState Ring Strain Release Triazole2 Triazole Linkage TransitionState->Triazole2

References

Application Notes and Protocols for Fluorescent Labeling with Fmoc-Abu(3-N3) (2R,3R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of peptides incorporating the unnatural amino acid Fmoc-Abu(3-N3) (2R,3R). This amino acid derivative introduces an azide moiety into the peptide backbone, enabling highly specific and efficient fluorescent tagging via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This method offers a robust and bioorthogonal approach for labeling peptides with a wide variety of fluorescent probes for applications in basic research, drug discovery, and diagnostics.[4][5] The protocols outlined below are designed to be a comprehensive guide for researchers, providing detailed experimental procedures, quantitative data tables, and visual workflows to ensure successful and reproducible labeling.

Principle of the Method

The fluorescent labeling strategy is a two-step process. First, the Fmoc-Abu(3-N3) (2R,3R) is incorporated into a peptide during standard solid-phase peptide synthesis (SPPS). Following synthesis and purification of the azide-containing peptide, a fluorescent probe equipped with a terminal alkyne group is covalently attached to the azide moiety through a CuAAC reaction. This reaction, catalyzed by a copper(I) species, is highly specific, rapid, and can be performed in aqueous solutions, making it ideal for bioconjugation.[1][6][7]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the fluorescent labeling of azide-containing peptides using CuAAC. These values are representative and may require optimization for specific peptides and fluorescent dyes.

Table 1: Reagent Concentrations for CuAAC Labeling

ReagentStock Solution ConcentrationFinal ConcentrationMolar Excess (relative to peptide)
Azide-Peptide1-10 mM in aqueous buffer/DMSO100 µM - 1 mM1
Alkyne-Fluorophore10 mM in DMSO200 µM - 2 mM2-10
Copper(II) Sulfate (CuSO₄)20-50 mM in H₂O0.1 - 1 mM1-5
Sodium Ascorbate100 mM in H₂O (freshly prepared)1 - 5 mM10-50
Copper(I) Ligand (e.g., THPTA, TBTA)50 mM in DMSO/H₂O0.5 - 5 mM5 (relative to copper)

Table 2: Reaction Conditions for CuAAC Labeling

ParameterConditionNotes
Solvent Aqueous buffer (e.g., PBS, Phosphate buffer) with a co-solvent (e.g., DMSO, t-butanol)The co-solvent helps to solubilize the peptide and alkyne-fluorophore. A typical ratio is 1:1 to 4:1 buffer to co-solvent.
pH 7.0 - 8.5Optimal for the stability of the reactants and the efficiency of the reaction.
Temperature Room temperature (20-25 °C)The reaction is typically efficient at room temperature.
Reaction Time 1 - 4 hoursReaction progress can be monitored by LC-MS.
Atmosphere Inert atmosphere (optional but recommended)Degassing the solution and performing the reaction under nitrogen or argon can prevent the oxidation of the Cu(I) catalyst.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Abu(3-N3) (2R,3R)

This protocol outlines the incorporation of Fmoc-Abu(3-N3) (2R,3R) into a peptide sequence using standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Abu(3-N3) (2R,3R)

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Perform standard Fmoc deprotection of the resin or the growing peptide chain using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • For coupling of standard amino acids, pre-activate the Fmoc-amino acid with the coupling reagent and base in DMF and add to the resin. Allow to react for 1-2 hours.

  • To incorporate Fmoc-Abu(3-N3) (2R,3R), follow the same coupling procedure as for standard amino acids.

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • After the final amino acid coupling, perform a final Fmoc deprotection.

  • Wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide and purify by reverse-phase HPLC.

  • Confirm the identity and purity of the azide-containing peptide by mass spectrometry and HPLC.

Protocol 2: Fluorescent Labeling of Azide-Peptide via CuAAC

This protocol describes the "click" reaction to label the purified azide-containing peptide with an alkyne-functionalized fluorescent dye.

Materials:

  • Purified azide-peptide

  • Alkyne-fluorophore (e.g., Alkyne-TAMRA, Alkyne-FITC)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvents: Degassed PBS or phosphate buffer (pH 7.4), DMSO

Procedure:

  • Prepare stock solutions of all reagents as described in Table 1. Ensure the sodium ascorbate solution is freshly prepared.

  • In a microcentrifuge tube, dissolve the azide-peptide in the reaction buffer (e.g., PBS).

  • Add the alkyne-fluorophore from its DMSO stock solution.

  • Add the copper(I) ligand (THPTA or TBTA).

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light, especially when using photolabile fluorophores.

  • Monitor the reaction progress by taking small aliquots and analyzing by LC-MS. Look for the disappearance of the starting peptide mass and the appearance of the new mass corresponding to the labeled peptide.

  • Once the reaction is complete, quench it by adding a small amount of EDTA to chelate the copper.

  • Purify the fluorescently labeled peptide from excess reagents and unlabeled peptide using reverse-phase HPLC.

  • Lyophilize the purified labeled peptide and store it protected from light at -20°C or -80°C.

  • Characterize the final product by mass spectrometry and measure its concentration using UV-Vis spectroscopy based on the extinction coefficient of the fluorophore.

Diagrams

experimental_workflow cluster_spps Peptide Synthesis cluster_labeling Fluorescent Labeling spps_start Start SPPS incorporation Incorporate Fmoc-Abu(3-N3) spps_start->incorporation Standard Cycles spps_end Cleavage & Purification incorporation->spps_end Final Cycles cuac_reaction CuAAC Reaction spps_end->cuac_reaction Azide-Peptide purification HPLC Purification cuac_reaction->purification characterization Characterization purification->characterization final_product final_product characterization->final_product Labeled Peptide

Caption: Experimental workflow for fluorescent labeling.

cuaac_pathway cluster_catalyst Catalytic Cycle peptide_azide Peptide-Azide triazole_product Fluorescently Labeled Peptide (Triazole Linkage) peptide_azide->triazole_product alkyne_fluorophore Alkyne-Fluorophore alkyne_fluorophore->triazole_product cu_ii Cu(II)SO4 cu_i Cu(I) cu_ii->cu_i Reduction ascorbate Sodium Ascorbate cu_i->cu_ii Re-oxidation (inhibited by ligand) cu_i->triazole_product Catalysis

Caption: CuAAC reaction pathway for fluorescent labeling.

References

Application Notes and Protocols for Peptide-Drug Conjugate Synthesis using Fmoc-Abu(3-N3) (2R,3R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics that combine the specificity of peptides with the potency of small molecule drugs.[1][2] This approach enhances the therapeutic window of cytotoxic agents by directing them to specific cells or tissues, thereby minimizing off-target toxicity.[3] A key strategy in the synthesis of PDCs is the incorporation of unnatural amino acids bearing bioorthogonal functional groups, which allow for precise, site-specific conjugation.[1]

This document provides detailed application notes and protocols for the synthesis of PDCs using the novel azido-amino acid, Fmoc-Abu(3-N3) (2R,3R) (9-fluorenylmethoxycarbonyl-(2R,3R)-3-azido-2-aminobutanoic acid). The azide moiety introduced by this amino acid serves as a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These reactions provide a highly efficient and chemoselective means of attaching a drug molecule to the peptide scaffold.[4][5]

Workflow Overview

The overall workflow for the synthesis of a peptide-drug conjugate using Fmoc-Abu(3-N3) (2R,3R) can be divided into four main stages:

  • Solid-Phase Peptide Synthesis (SPPS): A peptide containing the azido-amino acid is assembled on a solid support using standard Fmoc chemistry.

  • On-Resin or In-Solution "Click" Conjugation: The azide-functionalized peptide is reacted with an alkyne- or cyclooctyne-modified drug molecule via CuAAC or SPAAC.

  • Cleavage and Deprotection: The peptide-drug conjugate is cleaved from the solid support, and all protecting groups are removed.

  • Purification and Characterization: The final conjugate is purified by High-Performance Liquid Chromatography (HPLC) and characterized by Mass Spectrometry (MS) and other analytical techniques.

Peptide-Drug Conjugate Synthesis Workflow SPPS 1. Fmoc-SPPS with Fmoc-Abu(3-N3) (2R,3R) Conjugation 2. On-Resin/Solution 'Click' Conjugation SPPS->Conjugation Azido-Peptide on Resin Cleavage 3. Cleavage & Deprotection Conjugation->Cleavage Conjugate on Resin Purification 4. Purification & Characterization Cleavage->Purification Crude Conjugate FinalProduct Purified Peptide-Drug Conjugate Purification->FinalProduct

Figure 1: Overall workflow for the synthesis of peptide-drug conjugates.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azido-Peptide

This protocol describes the manual synthesis of a model pentapeptide (e.g., Tyr-Ala-Abu(3-N3)-Gly-Phe) on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-Abu(3-N3) (2R,3R))

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq. relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Incorporation of Fmoc-Abu(3-N3) (2R,3R): Follow the general amino acid coupling procedure (Step 3) for the incorporation of Fmoc-Abu(3-N3) (2R,3R). Due to its non-standard nature, a longer coupling time (e.g., 2-4 hours) or a double coupling may be beneficial to ensure complete reaction.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.

  • Resin Washing and Drying: Wash the final peptidyl-resin with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.

StepReagent/SolventTime
Resin SwellingDMF1 hour
Fmoc Deprotection20% Piperidine in DMF5 min + 15 min
Amino Acid CouplingFmoc-AA, DIC, OxymaPure in DMF1-2 hours
Fmoc-Abu(3-N3) CouplingFmoc-Abu(3-N3), DIC, OxymaPure in DMF2-4 hours
Final Fmoc Deprotection20% Piperidine in DMF5 min + 15 min
Capping (Optional)Acetic Anhydride, DIPEA in DMF30 min

Table 1: Summary of key steps and timings for the SPPS of the azido-peptide.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin conjugation of the azide-functionalized peptide to an alkyne-containing model drug.

CuAAC_Pathway PeptideN3 Peptide-N3 (on resin) PDC Peptide-Drug Conjugate (on resin) PeptideN3->PDC AlkyneDrug Alkyne-Drug AlkyneDrug->PDC CuSO4 CuSO4 CuSO4->PDC Cu(I) catalyst NaAsc Sodium Ascorbate NaAsc->CuSO4 reduces Ligand Ligand (e.g., THPTA) Ligand->CuSO4 stabilizes

Figure 2: Schematic of the CuAAC reaction pathway.

Materials:

  • Azido-peptidyl-resin from Protocol 1

  • Alkyne-functionalized model drug (e.g., an alkyne-modified fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • DMF or a mixture of DMF/water

Procedure:

  • Resin Swelling: Swell the azido-peptidyl-resin in the reaction solvent (e.g., DMF) for 30 minutes.

  • Preparation of Reagent Solutions:

    • Prepare a stock solution of the alkyne-drug (5-10 eq. relative to resin loading) in DMF.

    • Prepare a stock solution of CuSO₄ (1 eq.) in water.

    • Prepare a stock solution of sodium ascorbate (5 eq.) in water.

    • Prepare a stock solution of THPTA (2 eq.) in water.

  • Reaction Setup:

    • To the swollen resin, add the alkyne-drug solution.

    • In a separate vial, pre-mix the CuSO₄ and THPTA solutions.

    • Add the CuSO₄/THPTA mixture to the resin slurry.

    • Finally, add the sodium ascorbate solution to initiate the reaction.

  • Reaction Incubation: Agitate the reaction mixture at room temperature for 12-24 hours, protected from light.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF (5x), water (3x), DMF (3x), and DCM (3x) to remove excess reagents and copper salts.

  • Drying: Dry the resin under vacuum.

ReagentEquivalents (relative to resin loading)
Alkyne-Drug5-10
CuSO₄1
Sodium Ascorbate5
THPTA2

Table 2: Typical reagent stoichiometry for on-resin CuAAC.

Protocol 3: On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free on-resin conjugation of the azide-functionalized peptide to a cyclooctyne-containing model drug.

SPAAC_Workflow AzidePeptide Azide-Peptide (on resin) PDC Peptide-Drug Conjugate (on resin) AzidePeptide->PDC CyclooctyneDrug Cyclooctyne-Drug (e.g., DBCO-Drug) CyclooctyneDrug->PDC Spontaneous reaction

Figure 3: Experimental workflow for on-resin SPAAC.

Materials:

  • Azido-peptidyl-resin from Protocol 1

  • Cyclooctyne-functionalized model drug (e.g., a DBCO-modified payload)

  • DMF or other suitable solvent

Procedure:

  • Resin Swelling: Swell the azido-peptidyl-resin in DMF for 30 minutes.

  • Reaction Setup: Dissolve the cyclooctyne-drug (1.5-3 eq. relative to resin loading) in DMF and add it to the swollen resin.

  • Reaction Incubation: Agitate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Once the reaction is complete, wash the resin with DMF (5x) and DCM (3x).

  • Drying: Dry the resin under vacuum.

ReagentEquivalents (relative to resin loading)
Cyclooctyne-Drug1.5-3

Table 3: Typical reagent stoichiometry for on-resin SPAAC.

Protocol 4: Cleavage, Deprotection, and Purification

This protocol describes the final steps to obtain the purified peptide-drug conjugate.

Materials:

  • Peptide-drug conjugate-on-resin from Protocol 2 or 3

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

Procedure:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide-drug conjugate by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the conjugate. Wash the pellet with cold diethyl ether (2x).

  • Drying: Dry the crude conjugate under vacuum.

  • Purification:

    • Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

    • Purify the conjugate by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/ACN gradient containing 0.1% TFA.

    • Collect the fractions containing the pure product.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide-drug conjugate as a white powder.

StepReagents/SolventsTime
CleavageTFA/TIS/Water (95:2.5:2.5)2-3 hours
PrecipitationCold Diethyl Ether-
PurificationRP-HPLC (C18, Water/ACN gradient with 0.1% TFA)Variable
Final Product IsolationLyophilization24-48 hours

Table 4: Summary of the cleavage and purification protocol.

Characterization and Data Presentation

The identity and purity of the final peptide-drug conjugate should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., LC-MS).

Expected Results (Example Data):

CompoundMethodYield (%)Purity (%)[M+H]⁺ (Observed)[M+H]⁺ (Calculated)
Azido-PeptideSPPS~70>95650.3650.3
PDC (CuAAC)On-Resin~60>98950.4950.4
PDC (SPAAC)On-Resin~65>981050.51050.5

Table 5: Representative quantitative data for the synthesis of a model peptide-drug conjugate. Yields are calculated based on the initial resin loading. Purity is determined by analytical RP-HPLC at 220 nm.

Analytical Data Interpretation:

  • RP-HPLC: A single, sharp peak in the chromatogram indicates a high purity of the final product. The retention time of the conjugate will be different from the starting peptide and drug, typically eluting later due to increased hydrophobicity.

  • LC-MS: The observed mass of the conjugate should match the calculated mass, confirming the successful conjugation. Fragmentation analysis (MS/MS) can be used to verify the peptide sequence and the site of conjugation.

Conclusion

The use of Fmoc-Abu(3-N3) (2R,3R) provides a reliable method for the site-specific incorporation of an azide handle into a peptide sequence during standard Fmoc-SPPS. The resulting azido-peptide is a versatile intermediate for the synthesis of well-defined peptide-drug conjugates via highly efficient CuAAC or SPAAC "click" chemistry. The protocols outlined in this document provide a comprehensive guide for researchers in the field of drug development to synthesize and characterize novel PDCs with high purity and in good yields.

References

Application Notes and Protocols for Fmoc-Abu(3-N3) (2R,3R) in Biomaterial Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Abu(3-N3) (2R,3R), or (2R,3R)-2-(9-Fluorenylmethyloxycarbonyl)amino-3-azidobutanoic acid, is a non-canonical amino acid that serves as a powerful building block in the development of advanced biomaterials. Its key feature is the presence of an azide (N3) group, which enables highly specific and efficient covalent modification of peptides and, by extension, biomaterials through "click chemistry." This bioorthogonal ligation strategy allows for the precise engineering of biomaterials with tailored functionalities for applications in tissue engineering, drug delivery, and 3D cell culture.

The azide group is chemically inert to most biological functional groups, ensuring that it does not participate in unwanted side reactions within a biological environment. It can be specifically reacted with an alkyne-containing molecule through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC is particularly advantageous for biomaterial development involving living cells as it eliminates the need for a potentially cytotoxic copper catalyst.

These application notes provide a comprehensive overview of the use of Fmoc-Abu(3-N3) (2R,3R) in biomaterial development, including detailed protocols for its incorporation into peptides and subsequent modification of biomaterials.

Key Applications

  • Hydrogel Functionalization: Incorporation of azide-containing peptides into hydrogel backbones allows for the subsequent attachment of bioactive molecules, such as cell adhesion ligands (e.g., RGD peptides), growth factors, or drugs. This enables the creation of "smart" hydrogels with tunable biological and mechanical properties.

  • Surface Modification: Biomaterial surfaces can be coated or functionalized with peptides containing Fmoc-Abu(3-N3) (2R,3R) to promote specific cell attachment, prevent biofouling, or create gradients of bioactive cues.

  • Drug Delivery Systems: The azide handle can be used to conjugate drugs to peptides or polymers, creating targeted drug delivery systems. The resulting triazole linkage is highly stable, ensuring that the drug remains attached until it reaches its target.

  • Cell Scaffolds for Tissue Engineering: By functionalizing scaffolds with specific bioactive peptides, it is possible to direct cell behavior, such as adhesion, proliferation, and differentiation, which is crucial for regenerating functional tissues.

Data Presentation

Table 1: Physicochemical Properties of Fmoc-Abu(3-N3) (2R,3R)
PropertyValue
Molecular FormulaC19H18N4O4
Molecular Weight366.37 g/mol
AppearanceWhite to off-white powder
Purity (HPLC)≥98%
Storage Temperature2-8°C
Table 2: Typical Parameters for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Abu(3-N3) (2R,3R)
ParameterCondition/ValueNotes
ResinRink Amide or Wang ResinChoice depends on desired C-terminal functionality (amide or carboxylic acid).
Coupling ReagentHBTU/HATUStandard coupling reagents for Fmoc-SPPS.
Fmoc Deprotection20% Piperidine in DMFTypically a two-step process (e.g., 5 min + 15 min).
Coupling Time1-4 hoursMay require longer coupling times compared to standard amino acids to ensure high efficiency.
MonitoringKaiser (ninhydrin) testTo confirm the completion of the coupling reaction.
Cleavage CocktailTFA/TIS/H2O (95:2.5:2.5)Standard cocktail for cleavage from the resin and removal of side-chain protecting groups.
Crude Peptide Purity60-95%Dependent on peptide length and sequence complexity.
Table 3: Rheological Properties of Azide-Functionalized Hydrogels Crosslinked via SPAAC
Hydrogel SystemStorage Modulus (G')Gelation TimeKey Findings
Hyaluronic Acid (HA)-based45.3 ± 3.5 kPa (tunable)1-10 minIncreasing crosslinking density reduces gelation time. Stiffness is independent of the degree of substitution at a fixed crosslinking density.[1]
Collagen-based~250 Pa-SPAAC crosslinking improves transparency and resists cell-induced contraction compared to non-crosslinked collagen hydrogels.[2][3]
Chitosan-basedup to ~44 kPa4-55 minFaster gelation times and increased stiffness with higher polymer concentrations and alkyne-azide ratios.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Azide-Modified Peptide

This protocol describes the incorporation of Fmoc-Abu(3-N3) (2R,3R) into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-Abu(3-N3) (2R,3R)

  • Coupling reagents (e.g., HBTU, HATU)

  • Activator base (e.g., DIPEA, 2,4,6-collidine)

  • Fmoc deprotection solution (20% piperidine in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (e.g., 2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (Standard Amino Acids): a. Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. b. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature. c. Monitor the reaction completion using the Kaiser test.

  • Amino Acid Coupling (Fmoc-Abu(3-N3) (2R,3R)): a. Couple Fmoc-Abu(3-N3) (2R,3R) using the same procedure as for other amino acids, potentially extending the coupling time to 2-4 hours to ensure complete reaction.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: a. Wash the resin with DMF, DCM, and methanol, then dry under vacuum. b. Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. c. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with ether.

  • Purification: Purify the crude azide-modified peptide by reverse-phase HPLC and confirm its mass by mass spectrometry.

Protocol 2: Hydrogel Functionalization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the functionalization of a hydrogel precursor containing an alkyne group (e.g., DBCO-functionalized hyaluronic acid) with the azide-modified peptide synthesized in Protocol 1.

Materials:

  • Azide-modified peptide (from Protocol 1)

  • DBCO-functionalized hydrogel precursor (e.g., HA-DBCO, PEG-DBCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

Procedure:

  • Dissolve Reactants: a. Dissolve the azide-modified peptide in PBS to the desired final concentration (e.g., 1-10 mM). b. Dissolve the DBCO-functionalized hydrogel precursor in PBS to the desired concentration.

  • Reaction Incubation: a. Mix the solutions of the azide-peptide and the DBCO-functionalized precursor. b. Incubate the reaction mixture at room temperature or 37°C. Gelation should occur within minutes to hours, depending on the reactant concentrations and the specific hydrogel system.

  • Characterization: a. Gelation Time and Mechanical Properties: Monitor the gelation process and measure the storage (G') and loss (G'') moduli using a rheometer. b. Degree of Functionalization: Quantify the incorporation of the peptide using techniques such as FTIR (to detect the disappearance of the azide peak at ~2100 cm⁻¹) or by using a fluorescently-tagged peptide and measuring the fluorescence of the resulting hydrogel. c. Cell Viability (if applicable): If cells are encapsulated within the hydrogel, assess their viability using a Live/Dead assay at various time points.

Visualizations

SPPS_Workflow Start Start: Fmoc-Rink Amide Resin Swell Swell Resin (DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-AA (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Repeat Repeat Cycle Kaiser->Repeat Incomplete FinalDeprotection Final Fmoc Deprotection Kaiser->FinalDeprotection Complete Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (HPLC) Azide-Peptide Cleavage->Purification SPAAC_Workflow Peptide Azide-Modified Peptide (in PBS) Mix Mix Reactants Peptide->Mix Precursor DBCO-Functionalized Hydrogel Precursor (in PBS) Precursor->Mix Incubate Incubate at RT or 37°C (Gelation Occurs) Mix->Incubate Hydrogel Functionalized Hydrogel Incubate->Hydrogel Rheology Rheological Analysis (G', G'') Hydrogel->Rheology Quantification Quantify Functionalization (FTIR, Fluorescence) Hydrogel->Quantification Viability Cell Viability Assay (Live/Dead) Hydrogel->Viability Signaling_Pathway Hydrogel Hydrogel Scaffold FunctionalizedHydrogel Functionalized Hydrogel (RGD Displayed) Hydrogel->FunctionalizedHydrogel Forms Peptide Azide-Peptide (e.g., Azide-RGD) Peptide->FunctionalizedHydrogel SPAAC DBCO DBCO-Functionalized Polymer DBCO->FunctionalizedHydrogel SPAAC Integrin Integrin Receptor FunctionalizedHydrogel->Integrin binds to Cell Cell Cell->Integrin expresses Adhesion Cell Adhesion Integrin->Adhesion mediates Signaling Downstream Signaling (Proliferation, Differentiation) Adhesion->Signaling triggers

References

Application Notes and Protocols: On-Resin Deprotection of Fmoc-Abu(3-N3) (2R,3R) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Fmoc-Abu(3-N3) (2R,3R), a derivative of aminobutanoic acid containing an azido group, serves as a valuable building block in Solid-Phase Peptide Synthesis (SPPS). The azide moiety is a versatile functional handle that is orthogonal to standard Fmoc-based SPPS conditions, allowing for selective deprotection and subsequent modification. This application note provides detailed protocols for the on-resin deprotection of the 3-azido group of Fmoc-Abu(3-N3) (2R,3R), converting it to a primary amine for applications such as peptide cyclization, branching, or conjugation.

The azide group is generally stable to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid), provided that thiol-based scavengers are avoided in the cleavage cocktail.[1][2] The selective reduction of the azide to a primary amine on the solid support is most commonly achieved through the Staudinger reaction using phosphines or with thiol-containing reagents.

Deprotection Methodologies

The two primary methods for the on-resin reduction of the azide group in Fmoc-Abu(3-N3) (2R,3R) are the Staudinger reduction with phosphines and reduction with thiol-based reagents. The choice of method may depend on the specific peptide sequence, the desired scale of the synthesis, and the availability of reagents.

Staudinger Reduction (Phosphine-Mediated)

The Staudinger reduction is a mild and efficient method for converting azides to amines.[3] In the context of SPPS, trialkylphosphines such as trimethylphosphine (PMe₃) or tributylphosphine (nBu₃P) are commonly used.[4][5] The reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed to yield the primary amine and the corresponding phosphine oxide.[3]

Thiol-Mediated Reduction

Thiols, such as dithiothreitol (DTT), can also be employed for the on-resin reduction of azides.[6][7] This method offers an alternative to phosphine-based reductions and is compatible with standard SPPS resins and solvents.

Quantitative Data Summary

The efficiency of on-resin azide reduction can be influenced by the choice of reducing agent, solvent, reaction time, and temperature. The following table summarizes typical conditions and expected outcomes for the deprotection of azido-containing amino acids on a solid support.

Deprotection MethodReagent and ConcentrationSolventTimeTemperatureTypical ConversionReference(s)
Staudinger ReductionTrimethylphosphine (PMe₃), 1 M in Toluene (8 eq.)Dioxane/H₂O2 hours (repeated once)Room Temperature>95%[4]
Staudinger ReductionTributylphosphine (nBu₃P)THF/H₂O (9:1)5 minutesRoom TemperatureQuantitative[8]
Thiol-Mediated ReductionDithiothreitol (DTT), 0.5 MDMF with 0.1 M DIEA2 hoursRoom Temperature>95%[6]

Experimental Protocols

Protocol 1: On-Resin Staudinger Reduction of the Azido Group

This protocol describes the reduction of the 3-azido group of an Abu(3-N3) residue to a primary amine on a peptide-resin using trimethylphosphine.

Materials:

  • Peptide-resin containing Fmoc-Abu(3-N3) (2R,3R)

  • Trimethylphosphine (PMe₃), 1 M solution in toluene

  • 1,4-Dioxane

  • Deionized water

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in NMP for 30 minutes in a solid-phase synthesis vessel.

  • Washing: Drain the NMP and wash the resin thoroughly with DCM (3 x resin volume) and then with 1,4-dioxane (3 x resin volume).

  • Preparation of Reduction Cocktail: In a separate vial under an inert atmosphere, prepare the reduction cocktail by mixing 1 M trimethylphosphine in toluene (8 equivalents relative to the resin loading), 1,4-dioxane, and deionized water.

  • First Reduction: Add the reduction cocktail to the resin. Shake the mixture for 2 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin with NMP (5 x resin volume).

  • Second Reduction (Optional but Recommended): Repeat steps 3-5 to ensure complete reduction of the azide.

  • Final Washing: After the final reduction, wash the resin thoroughly with NMP (5 x resin volume) and DCM (5 x resin volume).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for the next synthetic step (e.g., coupling to the newly formed amine).

Protocol 2: On-Resin Thiol-Mediated Reduction of the Azido Group

This protocol details the use of dithiothreitol (DTT) for the on-resin conversion of the 3-azido group to a primary amine.

Materials:

  • Peptide-resin containing Fmoc-Abu(3-N3) (2R,3R)

  • Dithiothreitol (DTT)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Preparation of Reduction Solution: Prepare a solution of 0.5 M DTT and 0.1 M DIEA in dry DMF.

  • Reduction: Drain the DMF from the swollen resin and add the DTT/DIEA solution. Agitate the resin for 2 hours at room temperature.

  • Monitoring the Reaction (Optional): To monitor the progress, a small amount of resin can be cleaved with 20% hexafluoroisopropanol (HFIP) in DCM and analyzed by LC-MS.

  • Washing: Once the reaction is complete, drain the reduction solution and wash the resin thoroughly with DMF (5 x resin volume) and DCM (5 x resin volume).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for subsequent reactions.

Potential Side Reactions and Troubleshooting

While the on-resin reduction of azides is generally efficient, some potential side reactions should be considered:

  • Incomplete Reduction: If the reduction is incomplete, subsequent coupling reactions will be inefficient. It is recommended to perform the reduction step twice to ensure complete conversion.[4] The progress of the reduction can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.

  • Azide Reduction during Final Cleavage: The most common side reaction is the unintended reduction of the azide group to a primary amine during the final TFA cleavage.[1] This is often caused by the presence of thiol-based scavengers in the cleavage cocktail.[2][9] To avoid this, it is recommended to use a cleavage cocktail without thiol scavengers, for example, 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[9]

  • Sequence-Dependent Elimination: In rare, sequence-specific cases, elimination of the azide ion has been reported upon treatment with reagents for Fmoc deprotection.[1] This is not a general side reaction for all azide-containing amino acids.

Visualizations

Deprotection_Workflow Resin Peptide-Resin with Abu(3-N3) Reduction On-Resin Azide Reduction Resin->Reduction Phosphine (Staudinger) or Thiol (e.g., DTT) Reduced_Resin Peptide-Resin with Abu(3-NH2) Reduction->Reduced_Resin Hydrolysis Next_Step Subsequent Chemistry (e.g., Coupling, Cyclization) Reduced_Resin->Next_Step

Caption: On-resin deprotection workflow for Fmoc-Abu(3-N3) (2R,3R).

Staudinger_Mechanism Azide R-N3 (Azide on Resin) Iminophosphorane R-N=PR'3 (Iminophosphorane) Azide->Iminophosphorane + R'3P - N2 Phosphine R'3P (e.g., PMe3) Amine R-NH2 (Primary Amine on Resin) Iminophosphorane->Amine + H2O Water H2O Phosphine_Oxide O=PR'3 (Phosphine Oxide)

Caption: Simplified mechanism of the Staudinger reduction on a solid support.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-Abu(3-N3) (2R,3R) Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting low coupling efficiency of Fmoc-Abu(3-N3) (2R,3R) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low coupling efficiency of Fmoc-Abu(3-N3) (2R,3R)?

A1: The low coupling efficiency of Fmoc-Abu(3-N3) (2R,3R) is primarily attributed to steric hindrance. The bulky Fmoc protecting group, combined with the stereochemistry of the amino acid and the presence of the azido group at the β-position, can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain.[1][2]

Q2: Is the azide group on Fmoc-Abu(3-N3) (2R,3R) stable during standard SPPS conditions?

A2: Yes, the azide functional group is generally stable under standard Fmoc-based SPPS conditions. It is considered a bioorthogonal functional group, meaning it does not typically react with the reagents used for Fmoc deprotection (e.g., piperidine in DMF) or standard coupling reagents.[3]

Q3: Can peptide aggregation on the resin contribute to low coupling efficiency?

A3: Absolutely. As the peptide chain elongates, it can fold into secondary structures or aggregate, making the N-terminal amine less accessible for coupling.[1] This issue is independent of the specific amino acid being coupled but can exacerbate the difficulties encountered with sterically hindered residues like Fmoc-Abu(3-N3) (2R,3R).

Q4: My standard DIC/HOBt coupling protocol is failing. What should I do?

A4: Standard carbodiimide reagents like DIC, especially when paired with HOBt, are often inefficient for coupling sterically hindered amino acids.[1] It is highly recommended to switch to a more potent coupling reagent. In-situ activating reagents, such as uronium/aminium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP), are generally more effective for these challenging couplings.[1][4][5]

Troubleshooting Guide

Issue: Low Coupling Efficiency Observed (e.g., positive Kaiser test after coupling)

Potential Cause 1: Insufficient Activation/Reactivity of the Coupling Reagent

  • Solution: Switch to a more powerful coupling reagent. For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred.[1] HATU and PyAOP are considered among the most efficient.[4][5] Oxyma-based reagents like COMU also show superior performance compared to HOBt-based reagents.[6]

Potential Cause 2: Steric Hindrance

  • Solution 1: Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents.[1] This is a common and effective method to drive the reaction to completion.

  • Solution 2: Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2] Gently increasing the temperature (e.g., to 30-40°C) can also help overcome the activation energy barrier, but this should be done cautiously to minimize the risk of racemization.[2]

Potential Cause 3: Incomplete Fmoc Deprotection of the Previous Residue

  • Solution: Ensure complete Fmoc deprotection by extending the piperidine treatment time or performing a second deprotection step. Monitor the deprotection using a colorimetric test like the chloranil test if necessary.

Potential Cause 4: Peptide Aggregation

  • Solution:

    • Use solvents that disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) as a co-solvent with DMF.

    • Incorporate backbone-modifying dipeptides (pseudoprolines) in the sequence prior to the difficult coupling if the sequence allows.

Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative Reactivity for Hindered CouplingsKey AdvantagesCommon Drawbacks
HATU Uronium/AminiumVery HighHigh coupling efficiency, fast reaction times, low racemization.[4]Higher cost; can guanidinylate the N-terminus if used in large excess.
HBTU/TBTU Uronium/AminiumHighEffective and widely used; more cost-effective than HATU.[4]Can also cause N-terminal guanidinylation; generally less reactive than HATU.
HCTU Uronium/AminiumHighHigh coupling efficiency, often comparable to HATU; more cost-effective.[5]Can be less effective than HATU for the most challenging couplings.
PyBOP PhosphoniumHighEffective for many difficult couplings; does not cause guanidinylation.[7]Can be less effective than HATU for extremely hindered residues.
COMU Uronium/AminiumVery HighBased on Oxyma, which is non-explosive; high solubility and reactivity.[8]Can have poor hydrolytic stability in DMF over time.[8]
DIC/Oxyma Carbodiimide/AdditiveModerate to HighCost-effective; Oxyma is a safer and often more effective additive than HOBt.[6]Generally slower and less potent than uronium/phosphonium reagents.
DIC/HOBt Carbodiimide/AdditiveModerateInexpensive and widely used for standard couplings.Often inefficient for sterically hindered amino acids.[1]

Experimental Protocols

The following are general protocols for using high-efficiency coupling reagents for a sterically hindered amino acid like Fmoc-Abu(3-N3) (2R,3R) in Fmoc-based solid-phase peptide synthesis. Optimization may be required for specific sequences.

Protocol 1: HATU-Mediated Coupling
  • Resin Preparation:

    • Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF) for 30-60 minutes.

    • Ensure the previous Fmoc deprotection was complete.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Abu(3-N3) (2R,3R) (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Allow the pre-activation to proceed for 1-5 minutes at room temperature.[9]

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature. For very difficult couplings, the reaction time can be extended.[1]

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive, consider a second coupling (see Protocol 4).

Protocol 2: PyBOP-Mediated Coupling
  • Resin Preparation:

    • Follow step 1 as in the HATU protocol.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Abu(3-N3) (2R,3R) (2-5 equivalents) and PyBOP (2-5 equivalents) in DMF.

    • Add DIPEA (4-10 equivalents) to the solution.

    • Immediately add this activation mixture to the swelled resin.[7]

  • Coupling Reaction:

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing and Monitoring:

    • Follow steps 4 and 5 as in the HATU protocol.

Protocol 3: DIC/Oxyma-Mediated Coupling
  • Resin Preparation:

    • Follow step 1 as in the HATU protocol.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Abu(3-N3) (2R,3R) (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.[6]

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing and Monitoring:

    • Follow steps 4 and 5 as in the HATU protocol.

Protocol 4: Double Coupling Procedure
  • Perform the first coupling reaction as described in Protocols 1, 2, or 3 for the recommended duration (e.g., 1-2 hours).

  • Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Repeat the coupling step with a fresh solution of the activated Fmoc-Abu(3-N3) (2R,3R) and coupling reagents for another 1-2 hours.[1]

  • After the second coupling, wash the resin thoroughly with DMF and proceed with the synthesis.

Visualizations

SPPS_Workflow Resin Resin with Free Amine Coupling Coupling Resin->Coupling Activate_AA Activate Fmoc-AA (e.g., with HATU/DIPEA) Activate_AA->Coupling Wash_1 DMF Wash Coupling->Wash_1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_1->Deprotection Wash_2 DMF Wash Deprotection->Wash_2 Wash_2->Coupling Repeat for next AA Next_Cycle Ready for Next Cycle Wash_2->Next_Cycle

General workflow for an Fmoc-SPPS cycle.

Troubleshooting_Workflow Start Low Coupling Efficiency (Positive Kaiser Test) Check_Reagent Using potent reagent? (e.g., HATU, PyBOP) Start->Check_Reagent Switch_Reagent Switch to HATU, PyBOP, or COMU Check_Reagent->Switch_Reagent No Double_Couple Perform Double Coupling Check_Reagent->Double_Couple Yes Switch_Reagent->Double_Couple Increase_Time Increase Reaction Time and/or Temperature Double_Couple->Increase_Time Check_Aggregation Consider Peptide Aggregation (Use NMP/DMSO, Pseudoprolines) Increase_Time->Check_Aggregation End Re-evaluate / Consult Check_Aggregation->End

Troubleshooting workflow for low coupling efficiency.

References

Technical Support Center: Optimizing Fmoc-Abu(3-N3) (2R,3R) Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of Fmoc-Abu(3-N3) (2R,3R) in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful incorporation of this azido-amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Abu(3-N3) (2R,3R) and what are its primary applications in peptide synthesis?

Fmoc-Abu(3-N3) (2R,3R) is a protected amino acid building block used in Fmoc-based solid-phase peptide synthesis. The key features are:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: An N-terminal protecting group that is stable under acidic conditions and removed by a base, typically piperidine.[1]

  • Abu (α-aminobutyric acid) backbone: A four-carbon amino acid.

  • 3-N3 (azido group at the gamma position): This functional group is stable during standard SPPS conditions, including Fmoc deprotection and TFA cleavage. The azide group serves as a versatile chemical handle for post-synthetic modifications, most notably in "click chemistry" reactions like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

  • (2R,3R) stereochemistry: Specifies the spatial arrangement of the substituents on the amino acid backbone.

Its primary application is the introduction of an azide moiety into a specific position within a peptide sequence, enabling subsequent conjugation with molecules containing a strained alkyne (e.g., for labeling, imaging, or drug delivery applications).[2]

Q2: Is the azido group on Fmoc-Abu(3-N3) (2R,3R) stable during standard SPPS steps?

Yes, the side-chain azido group is generally stable under the conditions used for Fmoc-SPPS. It is resistant to the basic conditions of Fmoc removal with piperidine and the acidic conditions of final cleavage from the resin with trifluoroacetic acid (TFA). However, it is important to be cautious during the final cleavage step if using cocktails containing thiol-based scavengers, as these can potentially reduce the azide group.[3]

Q3: What are the main challenges when coupling Fmoc-Abu(3-N3) (2R,3R)?

The primary challenges are similar to those encountered with other sterically hindered or aggregation-prone amino acids:

  • Low coupling efficiency: This can be due to steric hindrance from the amino acid itself or from the growing peptide chain.[4]

  • Peptide aggregation: As the peptide chain elongates, it can form secondary structures that make the N-terminal amine less accessible for coupling.[5]

  • Side reactions: Although the azide group is stable, other standard SPPS side reactions like racemization or aspartimide formation (if Asp is nearby in the sequence) can occur.[6][7]

Q4: How can I monitor the coupling efficiency of Fmoc-Abu(3-N3) (2R,3R)?

The most common method for qualitatively monitoring coupling efficiency on-resin is the Kaiser test (ninhydrin test).[8]

  • Positive result (blue/purple beads): Indicates the presence of free primary amines, signifying incomplete coupling.

  • Negative result (yellow/colorless beads): Indicates the absence of free primary amines, suggesting a complete coupling reaction.[4]

For quantitative analysis, a small amount of resin can be cleaved and the peptide analyzed by HPLC and mass spectrometry.[9] Other methods like the TNBS (2,4,6-trinitrobenzenesulfonic acid) test can also be used.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of Fmoc-Abu(3-N3) (2R,3R) and provides systematic solutions.

Issue 1: Low Coupling Efficiency (Positive Kaiser Test)

Symptoms:

  • A positive Kaiser test (blue or purple beads) after the coupling step.[4]

  • Mass spectrometry of the final peptide shows a significant deletion sequence corresponding to the failed coupling of Fmoc-Abu(3-N3) (2R,3R).

Potential Causes and Solutions:

Potential Cause Recommended Solution Rationale
Steric Hindrance 1. Switch to a more potent coupling reagent. Use aminium/uronium or phosphonium salt-based reagents like HATU, HCTU, or PyBOP instead of carbodiimides like DIC.[4][12] 2. Increase coupling time. Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight.[5] 3. Perform a double coupling. After the initial coupling and a thorough wash, repeat the coupling step with a fresh solution of activated amino acid.[4][13]More powerful activating agents can overcome the energy barrier for coupling sterically hindered residues. Longer reaction times or a second coupling increase the probability of the reaction going to completion.
Peptide Aggregation 1. Change the solvent. Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl (0.8 M) to the coupling mixture.[5] 2. Increase the reaction temperature. Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), but monitor for potential side reactions.[4] 3. Incorporate backbone-modifying dipeptides. If possible, use pseudoproline dipeptides or Dmb/Hmb-protected derivatives in the sequence to disrupt secondary structures.[5]NMP is better at solvating and swelling the resin, which can disrupt aggregates. Elevated temperatures can increase reaction kinetics and break up hydrogen bonds. Backbone modifications introduce kinks that prevent aggregation.
Suboptimal Reagent Ratios/Concentration 1. Increase the equivalents of amino acid and coupling reagents. Use 3-5 equivalents of Fmoc-Abu(3-N3) (2R,3R) and the coupling reagents relative to the resin loading. 2. Increase the concentration of reagents. Use a higher molar concentration (e.g., 0.5 M) for the amino acid and coupling reagents to drive the reaction forward.[13]Higher concentrations and excess reagents increase the reaction rate according to the law of mass action.
Issue 2: Formation of Side Products

Symptoms:

  • Mass spectrometry of the crude peptide shows unexpected peaks, indicating side products.

Potential Causes and Solutions:

Potential Cause Recommended Solution Rationale
Racemization 1. Use an additive. Always use an additive like HOBt, HOAt, or Oxyma Pure when using carbodiimide coupling reagents.[12][14] 2. Avoid prolonged pre-activation. Add the activated amino acid solution to the resin immediately after activation. 3. Use a suitable base. Use a sterically hindered base like DIPEA instead of less hindered bases.Additives form active esters that are less prone to racemization than the intermediates formed by carbodiimides alone.[14] Minimizing pre-activation time reduces the window for racemization to occur.
Guanidinylation of the N-terminus 1. Pre-activate the amino acid. When using aminium/uronium reagents (HBTU, HATU), pre-activate the amino acid for 1-2 minutes before adding it to the resin.[6] 2. Use phosphonium-based reagents. Switch to a phosphonium salt reagent like PyBOP, which does not cause this side reaction.[15]This side reaction occurs when the coupling reagent reacts directly with the free amine on the resin. Pre-activation consumes the coupling reagent before it can react with the N-terminus.
Reduction of Azide Group 1. Use a thiol-free cleavage cocktail. During final cleavage, use a cocktail like TFA/TIS/H2O (95:2.5:2.5) or Reagent K (TFA/water/phenol/thioanisole/TIPS).[3]Thiol-containing scavengers like ethanedithiol (EDT) can reduce the azide group to an amine.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
Reagent Class Examples Typical Coupling Time Relative Efficiency Key Advantages Potential Disadvantages
Carbodiimides DIC/HOBt[12]60 - 120 minModerateCost-effective, low risk of guanidinylation.[16]Slower reaction rates, potential for N-acylurea formation.[14]
Aminium/Uronium Salts HBTU, HATU, HCTU, COMU[12][14]20 - 60 minHigh to Very HighFast and efficient, widely used. HATU and COMU are excellent for hindered couplings.[16]Potential for guanidinylation if not pre-activated. Higher cost.[6][16]
Phosphonium Salts BOP, PyBOP[12][14]30 - 60 minHighEfficient, no risk of guanidinylation.[15]Byproducts can be difficult to remove in solution-phase synthesis.

Note: Coupling times and efficiencies are sequence-dependent and may require optimization.[16]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Abu(3-N3) (2R,3R)

This protocol is a starting point and uses HATU, a highly effective coupling reagent.

  • Resin Preparation: Swell the peptide-resin (1 eq.) in DMF (approx. 10 mL/g resin) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF.

    • Agitate for 5 minutes, then drain.

    • Repeat with fresh 20% piperidine in DMF for 15 minutes.[16]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-Abu(3-N3) (2R,3R) (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[16]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling.[4]

    • Upon completion (negative Kaiser test), drain the coupling solution and wash the resin extensively with DMF (5-7 times) and DCM (3 times).

    • If the Kaiser test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling for Difficult Sequences
  • First Coupling: Perform the initial coupling of Fmoc-Abu(3-N3) (2R,3R) as described in Protocol 1 for an extended time (e.g., 2-4 hours).

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[4]

  • Second Coupling: Prepare a fresh solution of activated Fmoc-Abu(3-N3) (2R,3R) using the same protocol as the first coupling. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[4]

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.[4]

Visualizations

Troubleshooting Workflow for Low Coupling Efficiency

TroubleshootingWorkflow start Start: Positive Kaiser Test (Incomplete Coupling) reagent Optimize Coupling Reagent start->reagent conditions Modify Reaction Conditions reagent->conditions Reagents already potent and in excess reagent_sol1 Switch to HATU, HCTU, or PyBOP reagent->reagent_sol1 Is current reagent DIC/HBTU? reagent_sol2 Increase Reagent Equivalents (3-5x) reagent->reagent_sol2 Are equivalents < 3x? double_couple Perform Double Coupling conditions->double_couple All conditions optimized cond_sol1 Extend Coupling Time (2-4h) conditions->cond_sol1 Is time < 2h? cond_sol2 Switch Solvent to NMP conditions->cond_sol2 Is solvent DMF and aggregation suspected? cond_sol3 Increase Temperature (30-40°C) conditions->cond_sol3 Still failing at RT? recheck Re-run Kaiser Test double_couple->recheck success Success: Proceed to Next Deprotection recheck->success Negative failure Failure: Consider Capping and Deletion Sequence recheck->failure Positive reagent_sol1->conditions reagent_sol2->conditions cond_sol1->double_couple cond_sol2->double_couple cond_sol3->double_couple

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental Workflow for Fmoc-Abu(3-N3) Coupling

ExperimentalWorkflow cluster_prep Preparation cluster_coupling Coupling cluster_analysis Analysis & Decision swell_resin 1. Swell Resin in DMF deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell_resin->deprotect wash1 3. Wash with DMF deprotect->wash1 activate 4. Pre-activate Fmoc-Abu(3-N3) with HATU/DIPEA wash1->activate couple 5. Add Activated Amino Acid to Resin (1-2h) activate->couple kaiser_test 6. Perform Kaiser Test couple->kaiser_test wash2 7. Wash with DMF/DCM kaiser_test->wash2 Negative troubleshoot Troubleshoot (e.g., Double Couple) kaiser_test->troubleshoot Positive next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Standard experimental workflow for coupling Fmoc-Abu(3-N3).

References

Fmoc-Abu(3-N3) (2R,3R) incomplete deprotection issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the incomplete deprotection of Fmoc-Abu(3-N3)-OH (2R,3R) during solid-phase peptide synthesis (SPPS).

Troubleshooting Guides

Issue: Incomplete Fmoc Deprotection of Fmoc-Abu(3-N3)-OH (2R,3R)

Symptom:

  • Weak or negative Kaiser test result after the deprotection step.[1]

  • Presence of the Fmoc-protected peptide ([M+222 Da]) in the crude product upon HPLC and Mass Spectrometry analysis.[2]

  • Appearance of deletion sequences in the final peptide, indicating that the subsequent amino acid coupling failed.[1]

Potential Causes and Solutions:

Potential CauseRecommended SolutionsRationale
Peptide Aggregation 1. Extend Deprotection Time: Increase the standard 2 x 5-10 minute piperidine treatment to 2 x 20-30 minutes.[3] 2. Double Deprotection: After the standard deprotection cycle, perform a second full deprotection step before coupling the next amino acid. 3. Solvent Change: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) for the deprotection and washing steps. NMP has superior solvating properties and can disrupt secondary structures.Aggregation of the growing peptide chain on the solid support can physically block the N-terminal Fmoc group, preventing the piperidine from accessing it. Longer reaction times, repeated treatments, or stronger chaotropic solvents can help overcome this.[3]
Steric Hindrance 1. Use a Stronger Base: Employ a deprotection cocktail containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), such as 2% DBU / 2% piperidine in DMF.[4][5] 2. Elevated Temperature: Perform the deprotection at a slightly elevated temperature (e.g., 30-40°C). Monitor for potential side reactions.The β-azido group and the specific (2R,3R) stereochemistry of the amino acid may contribute to steric hindrance around the N-terminus. A stronger, non-nucleophilic base like DBU can accelerate Fmoc removal.[4] Increased temperature can enhance the reaction kinetics.
Suboptimal Reagent Conditions 1. Fresh Reagents: Use a freshly prepared solution of 20% piperidine in high-purity, amine-free DMF. 2. Adequate Mixing: Ensure the resin is well-swollen and properly agitated during the deprotection step to allow for uniform reagent access.Degraded piperidine or impurities in the DMF can lead to reduced deprotection efficiency. Poor mixing can result in channeling of the reagent, leading to incomplete reaction.

Frequently Asked Questions (FAQs)

Q1: Is the azide group on Fmoc-Abu(3-N3)-OH (2R,3R) stable to standard Fmoc deprotection conditions?

A1: Yes, the azide functional group is generally stable under the standard basic conditions of Fmoc deprotection using piperidine.[6] The primary concern with the azide group is its potential reduction to an amine during the final trifluoroacetic acid (TFA) cleavage step, especially when using certain scavengers.

Q2: Can the (2R,3R) stereochemistry of Fmoc-Abu(3-N3)-OH affect the deprotection efficiency?

A2: While direct studies on this specific stereoisomer's deprotection kinetics are limited, the stereochemistry of amino acids can influence their reactivity. The specific spatial arrangement of the azide and methyl groups in the (2R,3R) configuration might contribute to steric hindrance, potentially slowing down the rate of Fmoc removal compared to less hindered amino acids.

Q3: When should I consider using DBU for the deprotection of Fmoc-Abu(3-N3)-OH (2R,3R)?

A3: DBU should be considered when standard piperidine protocols consistently result in incomplete deprotection, especially if peptide aggregation or steric hindrance is suspected.[4] A solution of 2% DBU and 2% piperidine in DMF is a common starting point.[5] However, DBU is a stronger, non-nucleophilic base and should be used with caution, as it can promote side reactions like aspartimide formation if aspartic acid is present in the sequence.[4][7]

Q4: How can I confirm that the incomplete deprotection is the root cause of my synthesis issues?

A4: A combination of monitoring techniques is recommended. A negative or weak Kaiser test after deprotection is a primary indicator.[1] To confirm, a small amount of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry. The presence of a peak with the expected mass of the Fmoc-protected peptide is definitive evidence of incomplete deprotection.[2]

Q5: Are there any known side reactions of the azide group during the iterative coupling and deprotection cycles?

A5: While the azide group is generally stable, some sequence-specific side reactions have been reported for other azide-containing amino acids, such as elimination of the azide ion. However, this is not a common issue for most azide-containing residues under standard SPPS conditions. The primary side reaction of concern is the reduction of the azide to an amine during final cleavage.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.[5]

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[8]

Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
  • Swell the peptide-resin in DMF.

  • Drain the solvent.

  • Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[5]

  • Agitate the resin for 10-20 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5.

  • Wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Kaiser Test for Detection of Free Primary Amines
  • Prepare Reagents: [9]

    • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

    • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.

    • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.

  • Procedure: [9]

    • Place a small sample of resin beads (10-15) in a small test tube.

    • Add 2-3 drops of each Reagent (A, B, and C) to the test tube.

    • Heat the test tube at 110°C for 5 minutes.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Dark blue beads and/or solution: Positive result, indicating the presence of free primary amines (successful deprotection).[10]

    • Yellow, colorless, or brownish beads/solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).[10][11]

Protocol 4: HPLC Analysis of a Test Cleavage
  • After the deprotection and washing steps, take a small sample of the peptide-resin (approximately 5-10 mg).

  • Dry the resin sample under vacuum.

  • Prepare a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

  • Add the cleavage cocktail to the dried resin sample and allow it to react for 1-2 hours.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Analyze the sample by RP-HPLC and mass spectrometry to check for the presence of any remaining Fmoc-protected peptide.[2]

Visualizations

Fmoc_Deprotection_Workflow Resin Peptide-Resin with N-terminal Fmoc Swell Swell Resin in DMF Resin->Swell Deprotection Add 20% Piperidine in DMF Swell->Deprotection Agitate Agitate (5-10 min) Deprotection->Agitate Drain Drain Solution Agitate->Drain Repeat Repeat Deprotection Drain->Repeat Wash Wash with DMF (5-7x) Repeat->Wash Kaiser Kaiser Test Wash->Kaiser Coupling Proceed to Next Coupling Kaiser->Coupling Positive Troubleshoot Troubleshoot Kaiser->Troubleshoot Negative Troubleshooting_Logic Start Incomplete Deprotection Detected (Negative Kaiser Test / HPLC-MS) Cause Potential Cause? Start->Cause Aggregation Peptide Aggregation Cause->Aggregation Likely Steric Steric Hindrance Cause->Steric Possible Reagent Suboptimal Reagents Cause->Reagent Check First Sol_Aggregation Extend Deprotection Time Use NMP Solvent Double Deprotection Aggregation->Sol_Aggregation Sol_Steric Use DBU/Piperidine Cocktail Increase Temperature Steric->Sol_Steric Sol_Reagent Use Fresh Reagents Ensure Proper Mixing Reagent->Sol_Reagent Side_Reaction_Pathway Start Fmoc-Abu(N3)-Peptide Deprotection Piperidine/DMF Start->Deprotection Cleavage TFA/Scavengers Deprotection->Cleavage Desired H-Abu(N3)-Peptide Cleavage->Desired Intended Product Side_Product H-Abu(NH2)-Peptide (Mass - 26 Da) Cleavage->Side_Product Potential Side Reaction (Azide Reduction)

References

Technical Support Center: Fmoc-Abu(3-N3) (2R,3R) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-Abu(3-N3) (2R,3R) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side reactions when using Fmoc-Abu(3-N3) (2R,3R) in Fmoc-based solid-phase peptide synthesis (SPPS)?

While Fmoc-Abu(3-N3) (2R,3R) is a valuable building block for introducing an azide moiety, users should be aware of potential side reactions common to azido-amino acids and Fmoc-SPPS in general:

  • Reduction of the Azide Group: The most significant potential side reaction is the reduction of the azide group to an amine (-NH2). This is most likely to occur during the final cleavage and deprotection step, particularly when using cleavage cocktails containing thiol-based scavengers.

  • Standard SPPS-Related Side Reactions: Other side reactions are general to Fmoc-SPPS and not specific to Fmoc-Abu(3-N3) (2R,3R), but their possibility should not be overlooked. These include:

    • Incomplete coupling: Due to steric hindrance, the coupling of this unnatural amino acid might be less efficient than for standard amino acids.

    • Racemization: Although generally low with urethane-based protecting groups like Fmoc, racemization can sometimes occur, especially with certain activation methods.

    • Diketopiperazine formation: If the azido-amino acid is at the N-terminus of a dipeptide attached to the resin, there is a risk of forming a cyclic dipeptide.

    • Aspartimide formation: If an aspartic acid residue is present in the sequence, it may be prone to this common side reaction under basic or acidic conditions.[1]

Q2: How can I prevent the reduction of the azide group during cleavage?

The choice of scavengers in the trifluoroacetic acid (TFA) cleavage cocktail is critical to prevent the reduction of the azide to an amine. Thiol-containing scavengers are known to reduce azides.

Recommended Practices:

  • Avoid Thiol-Based Scavengers: Do not use scavengers such as dithiothreitol (DTT) or ethanedithiol (EDT) if you wish to preserve the azide group.

  • Use a Thiol-Free Cleavage Cocktail: A standard and effective cleavage cocktail for peptides containing azide functionalities is a mixture of TFA, triisopropylsilane (TIS), and water.

Q3: What should I do if I observe incomplete coupling of Fmoc-Abu(3-N3) (2R,3R)?

Incomplete coupling can lead to deletion sequences in your final peptide. If you suspect or confirm incomplete coupling, consider the following troubleshooting steps:

  • Double Coupling: Perform a second coupling step with fresh reagents immediately after the first coupling.

  • Use a More Potent Coupling Reagent: If you are using a standard coupling reagent like HBTU, switching to a more potent one such as HATU or COMU may improve efficiency.

  • Increase Reaction Time: Extending the coupling time can help drive the reaction to completion.

  • Monitor the Coupling Reaction: Use a qualitative test (e.g., ninhydrin test) to confirm the absence of free amines on the resin before proceeding to the next deprotection step.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution(s)
Mass spectrometry of the final peptide shows a mass decrease of 26 Da (or an increase of 2 Da if observing the protonated amine). Reduction of the azide group (-N3) to an amine (-NH2) during cleavage.Use a thiol-free cleavage cocktail (e.g., TFA/TIS/H2O). Avoid scavengers like DTT and EDT.
HPLC analysis shows a significant peak corresponding to a deletion sequence lacking the Abu(3-N3) residue. Incomplete coupling of the Fmoc-Abu(3-N3) (2R,3R) monomer.Perform a double coupling for the azido-amino acid. Consider using a more potent coupling reagent (e.g., HATU). Increase the coupling reaction time.
A mixture of diastereomers is observed in the final product. Racemization during the activation/coupling step.Use a non-nucleophilic base like collidine instead of DIPEA during activation, especially when using HATU.[2]

Data Presentation

Table 1: Effect of Thiol-Based Scavengers on Azide Reduction During Cleavage

The following table summarizes the propensity of different thiol-containing scavengers to reduce an azide group to an amine during TFA-mediated cleavage. This data, while not specific to Fmoc-Abu(3-N3) (2R,3R), provides a strong indication of the expected reactivity.

Scavenger in TFA CocktailExtent of Azide ReductionRecommendation for Preserving Azide
Dithiothreitol (DTT)HighNot Recommended
Ethanedithiol (EDT)HighNot Recommended
ThioanisoleLow to ModerateUse with caution; monitor for reduction
Triisopropylsilane (TIS)Minimal to NoneRecommended

This table is a qualitative summary based on general knowledge of azide stability during peptide synthesis.

Experimental Protocols

Protocol 1: Recommended Cleavage Protocol to Preserve the Azide Moiety

This protocol is designed to cleave the peptide from the resin while minimizing the risk of reducing the azide group of the Abu(3-N3) residue.

  • Resin Preparation: Following the final Fmoc deprotection and washing of the peptide-resin, thoroughly dry the resin under vacuum.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail consisting of:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water (H₂O)

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification: Pellet the precipitated peptide by centrifugation. Wash the pellet with cold diethyl ether to remove scavengers and residual TFA. Dry the crude peptide and proceed with purification, typically by reverse-phase HPLC.

Mandatory Visualizations

Side_Reaction_Pathway Peptide_N3 Peptide-Abu(3-N3) Cleavage TFA Cleavage Peptide_N3->Cleavage Thiol_Scavenger Thiol Scavenger (e.g., DTT, EDT) Cleavage->Thiol_Scavenger Undesirable Condition No_Thiol_Scavenger Non-Thiol Scavenger (e.g., TIS) Cleavage->No_Thiol_Scavenger Recommended Condition Peptide_NH2 Reduced Peptide-Abu(3-NH2) (Side Product) Thiol_Scavenger->Peptide_NH2 Desired_Peptide Desired Peptide-Abu(3-N3) No_Thiol_Scavenger->Desired_Peptide

Caption: Logical workflow for avoiding azide reduction during cleavage.

Experimental_Workflow Start Start: Resin with Free Amine Coupling Couple Fmoc-Abu(3-N3) (2R,3R) (e.g., with HATU/Collidine) Start->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Continue_Synth Continue Peptide Synthesis Wash2->Continue_Synth Final_Cleavage Final Cleavage (TFA/TIS/H2O) Continue_Synth->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Purified Azido-Peptide Purification->End

Caption: General experimental workflow for incorporating Fmoc-Abu(3-N3).

References

Technical Support Center: Preventing Peptide Aggregation with Specialty Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to peptide aggregation during synthesis, with a focus on the strategic use of modified amino acids like Fmoc-Abu(3-N3) (2R,3R).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem during solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation is the self-association of peptide chains on the solid support, primarily driven by intermolecular hydrogen bonding between peptide backbones, especially in hydrophobic sequences.[1] This can lead to the formation of secondary structures like beta-sheets. Aggregation is a major issue in SPPS as it causes the resin beads to swell poorly, physically blocking reactive sites.[2] This blockage leads to incomplete Fmoc deprotection and inefficient coupling of subsequent amino acids, resulting in lower yields and difficult purification of the target peptide.[1][3]

Q2: What are the common signs of on-resin peptide aggregation?

A2: The primary indicators of on-resin aggregation include:

  • Poor resin swelling: The peptide-resin fails to swell adequately in the synthesis solvents.[1]

  • Incomplete Fmoc deprotection: A persistent blue color after the Kaiser test indicates unreacted free amines, suggesting the deprotection reagent cannot access the N-terminus.[2]

  • Slow or failed coupling reactions: Subsequent amino acid coupling is inefficient, leading to deletion sequences.

  • A noticeable drop in yield upon cleavage from the resin.

Q3: How can incorporating a specialty amino acid like Fmoc-Abu(3-N3) (2R,3R) help with my synthesis?

A3: While not primarily classified as an aggregation-disrupting amino acid, incorporating Fmoc-Abu(3-N3) (2R,3R) introduces a side chain with an azide (N3) group.[4] This modification serves several purposes:

  • Introduction of a Bioorthogonal Handle: The azide group is stable during standard Fmoc-SPPS conditions (piperidine and TFA) but can be used for post-synthetic modifications via "click chemistry" (e.g., CuAAC or SPAAC reactions).[4][5] This allows for the attachment of labels, linkers, or other molecules.

  • Potential Disruption of Secondary Structures: The presence of a non-standard side chain can disrupt the regular hydrogen bonding patterns that lead to the formation of beta-sheets, which are a common cause of aggregation.

  • Improved Solubility: Modifying the peptide with functional groups can sometimes alter its solubility profile, which may indirectly help mitigate aggregation both on-resin and in solution post-cleavage.

Q4: Are there other amino acid derivatives specifically designed to prevent aggregation?

A4: Yes, several strategies involve incorporating specific structural elements to disrupt hydrogen bonding.[1] These include:

  • Pseudoprolines (ΨPro): Dipeptide units that introduce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures.[6]

  • Dmb/Hmb Protected Amino Acids: Incorporating (Dmb)Gly or (Hmb)Gly derivatives provides backbone protection that sterically hinders hydrogen bond formation.[6] These protecting groups are removed during the final acid cleavage.[6]

Troubleshooting Guide: On-Resin Aggregation

If you suspect peptide aggregation during synthesis, consult the following guide for potential solutions.

Problem: Poor Resin Swelling and Incomplete Deprotection

This is a classic sign of peptide aggregation.[1] The peptide chains are collapsing on the resin, preventing solvent and reagent access.

Troubleshooting Workflow for On-Resin Aggregation

G cluster_solutions Solutions start Aggregation Suspected (Poor Swelling, Failed Deprotection) solvent Step 1: Change Solvent System start->solvent Initial Action temp Step 2: Increase Coupling Temperature solvent->temp If aggregation persists sol_solvent Use NMP or add DMSO (up to 25%) instead of DMF. [1, 5] solvent->sol_solvent chaotropes Step 3: Add Chaotropic Salts temp->chaotropes If aggregation persists sol_temp Increase coupling temp. to 50-60°C. Use microwave irradiation. [1, 4] temp->sol_temp special Step 4: Resynthesize with Aggregation-Disrupting Moieties chaotropes->special Last Resort / For Known Difficult Sequences sol_chaotropes Add salts like LiCl or KSCN to the coupling mixture to disrupt H-bonds. [1, 5] chaotropes->sol_chaotropes result Improved Synthesis Efficiency special->result sol_special Incorporate Pseudoprolines or Dmb/Hmb protected residues. [5] special->sol_special

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Data Summary Tables

Table 1: Comparison of Solvents for SPPS

SolventPropertiesRecommended Use for Aggregation
DMF (Dimethylformamide)Standard, good swelling for many resins.Can be insufficient for highly aggregating sequences.
NMP (N-Methyl-2-pyrrolidone)Stronger solvent, can improve swelling.[1]Recommended as a first alternative to DMF.[1]
DMSO (Dimethyl sulfoxide)Highly polar, disrupts hydrogen bonds.Add up to 25% to DMF or NMP to break up aggregates.[1][6]
DCM (Dichloromethane)Low polarity, generally poor for swelling.Not recommended for coupling steps where aggregation is likely.[6]

Table 2: Common Aggregation-Disrupting Additives

AdditiveConcentrationMechanism of Action
LiCl (Lithium Chloride)~0.8 M in DMFChaotropic salt; disrupts hydrogen bonding networks.[6]
KSCN (Potassium Thiocyanate)~4 M in DMFPotent chaotropic agent.[6]
Ethylene Carbonate Part of a "Magic Mixture"Nonionic detergent that can disrupt hydrophobic interactions.[1]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines a standard coupling cycle for adding an amino acid during solid-phase peptide synthesis.

  • Resin Preparation: Swell the resin (e.g., Wang resin) in DMF for at least 30 minutes.[7]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.[7]

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the presence of free primary amines.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), an activator like HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution to activate the amino acid.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling (absence of blue color). If the test is positive, a second coupling may be necessary.[6]

Workflow for a Standard SPPS Coupling Cycle

G start Start Cycle (Fmoc-Peptide-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling (Activated Fmoc-AA) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser end End Cycle (Fmoc-AA-Peptide-Resin) kaiser->coupling Positive (Recouple) kaiser->end Negative

Caption: Diagram of a typical Fmoc-SPPS amino acid coupling cycle.

Protocol 2: Incorporation of Fmoc-Abu(3-N3) (2R,3R)

The incorporation of Fmoc-Abu(3-N3) (2R,3R) follows the standard SPPS protocol. No special conditions are required for the coupling or deprotection steps as the azido side chain is stable to piperidine and TFA.

  • Follow Protocol 1 for the deprotection of the N-terminus of the peptide-resin.

  • For the Amino Acid Activation step (Protocol 1, Step 3), use Fmoc-Abu(3-N3) (2R,3R) as the Fmoc-amino acid.

  • Proceed with the Coupling and Washing steps as described in Protocol 1.

  • After successful incorporation, continue with the synthesis of the remaining peptide sequence.

Protocol 3: Final Peptide Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a sealed vessel and allow it to react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. The peptide can then be purified by reverse-phase HPLC (RP-HPLC).[2]

References

Fmoc-Abu(3-N3) (2R,3R) reaction byproducts and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Fmoc-Abu(3-N3) (2R,3R). The following sections address common issues, potential byproducts, and detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed when using Fmoc-Abu(3-N3) (2R,3R) in solid-phase peptide synthesis (SPPS)?

A1: The most prevalent side reaction is the reduction of the azide group (-N3) to a primary amine (-NH2) during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support. This is particularly common when thiol-based scavengers are used in the cleavage cocktail.[1]

Q2: How can I detect the reduction of the azide group to an amine?

A2: This byproduct can be identified using mass spectrometry (MS). You will observe a peak corresponding to the desired peptide's mass minus 26 Da (M-26). This mass difference is due to the loss of two nitrogen atoms and the addition of two hydrogen atoms.[1]

Q3: Is the azide group in Fmoc-Abu(3-N3) (2R,3R) stable during the standard Fmoc-deprotection steps?

A3: Yes, the azide group is generally stable under the standard basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF). The primary risk of modification to the azide group is during the final cleavage step.[1]

Q4: Can aggregation be an issue when synthesizing peptides with Fmoc-Abu(3-N3) (2R,3R)?

A4: Yes, as with many modified amino acids, the introduction of Fmoc-Abu(3-N3) (2R,3R) can sometimes contribute to peptide aggregation. This is highly sequence-dependent. Strategies to mitigate aggregation include using specialized resins, chaotropic salts, or microwave-assisted synthesis.

Q5: What are the best practices for purifying a crude peptide containing an azido-amino acid?

A5: The standard method for purifying peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). For azide-containing peptides, it is crucial to first remove the cleavage cocktail and scavengers, typically through ether precipitation, to avoid potential reactions during purification.[2]

Troubleshooting Guides

Issue 1: Azide Group Reduction

Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak at the expected mass minus 26 Da (M-26).

Potential Cause: The azide group has been reduced to a primary amine during TFA cleavage, most likely due to the presence of a thiol-based scavenger such as 1,2-ethanedithiol (EDT).[1]

Solutions:

  • Modify the Cleavage Cocktail: If possible, use a scavenger cocktail that does not contain thiols. A widely used "azide-safe" cocktail is a fresh mixture of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% deionized water.[1][3]

  • Change the Thiol Scavenger: If a thiol scavenger is necessary (e.g., for peptides containing cysteine or methionine), replace EDT with dithiothreitol (DTT). DTT is significantly less likely to reduce the azide group.[1]

  • Optimize Cleavage Conditions: Minimize the cleavage time and maintain room temperature to reduce the likelihood of side reactions.

Issue 2: Incomplete Coupling of Fmoc-Abu(3-N3) (2R,3R)

Symptom: Mass spectrometry or Edman degradation reveals a deletion of the Abu(3-N3) residue in the final peptide sequence.

Potential Cause: Steric hindrance or aggregation may be preventing the complete coupling of the modified amino acid to the growing peptide chain.

Solutions:

  • Double Coupling: After the initial coupling of Fmoc-Abu(3-N3) (2R,3R), drain the reaction vessel and perform a second coupling with fresh reagents.

  • Use a More Potent Coupling Reagent: If using a standard coupling reagent like HBTU, consider switching to a more efficient one, such as HATU.

  • Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.

  • Change the Solvent: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) can improve resin swelling and disrupt peptide aggregation, facilitating coupling.

Data Presentation

Table 1: Impact of Thiol Scavengers on Azide Reduction During TFA Cleavage

This table summarizes the observed percentage of azide reduction to an amine when different thiol scavengers are used in the cleavage cocktail for various azide-containing peptides. While this data is not specific to Fmoc-Abu(3-N3) (2R,3R), it provides a strong indication of the relative effects of these scavengers on the stability of the azide group.

Thiol ScavengerPeptide 1 (N-terminal Azide)Peptide 2 (Internal Azide)Peptide 3 (Hydrophobic, C-terminal Azide)
1,2-Ethanedithiol (EDT)~50%~35%~60%
Dithiothreitol (DTT)<5%<2%<5%
Thioanisole<1%<1%<1%

Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine.[1]

Experimental Protocols

Protocol 1: Azide-Safe Cleavage and Deprotection

This protocol is designed to cleave the peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.

  • Prepare Cleavage Cocktail: Freshly prepare a cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized Water (H₂O).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution under a stream of nitrogen and precipitate the crude peptide by adding it dropwise to a centrifuge tube containing cold diethyl ether.

  • Washing and Drying: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers. After the final wash, air-dry the peptide pellet in a fume hood.

Protocol 2: Purification of Crude Azide-Containing Peptide by RP-HPLC

This protocol outlines the purification of the crude peptide to remove byproducts.

  • Sample Preparation: Dissolve the dried crude peptide from Protocol 1 in a minimal amount of Mobile Phase A (see below). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 stationary phase

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30-60 minutes).

    • Detection: Monitor the elution at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major product peak.

  • Analysis and Lyophilization: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity. Pool the pure fractions and lyophilize to obtain the final product.[2][4]

Visualizations

Byproduct_Formation_Workflow Workflow for Identifying and Mitigating Azide Reduction start Peptide Synthesis Complete cleavage TFA Cleavage start->cleavage ms_analysis Mass Spectrometry Analysis cleavage->ms_analysis check_mass Check for M-26 Peak ms_analysis->check_mass purification Purification (RP-HPLC) check_mass->purification No byproduct_detected Azide Reduction Detected check_mass->byproduct_detected Yes no_byproduct Desired Product Isolated purification->no_byproduct troubleshoot Troubleshoot Cleavage Cocktail byproduct_detected->troubleshoot resynthesize Re-synthesize Peptide troubleshoot->resynthesize resynthesize->cleavage Removal_Protocol_Flowchart Byproduct Removal Protocol Flowchart crude_peptide Crude Peptide Post-Cleavage precipitation Ether Precipitation crude_peptide->precipitation wash Wash with Cold Ether (x3) precipitation->wash dry Dry Peptide Pellet wash->dry dissolve Dissolve in Mobile Phase A dry->dissolve hplc RP-HPLC Purification dissolve->hplc analyze Analyze Fractions (HPLC/MS) hplc->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product Pure Peptide lyophilize->final_product

References

Technical Support Center: Fmoc-Abu(3-N3) (2R,3R) Stability During Long Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using Fmoc-Abu(3-N3) (2R,3R) in long peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group of Fmoc-Abu(3-N3) (2R,3R) under standard Fmoc-SPPS conditions?

A1: The azide functional group is generally stable under the standard conditions of Fmoc solid-phase peptide synthesis (SPPS)[1][2]. This includes repeated cycles of Fmoc deprotection using piperidine and coupling reactions with common activating agents[1]. However, side reactions can occur, primarily during the final cleavage and deprotection step[1][2].

Q2: What is the most common side reaction involving the azide group during peptide synthesis?

A2: The most frequently observed side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂)[1][2]. This typically occurs during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support[1]. This reduction results in a mass decrease of 26 Da in the final peptide product[1][3].

Q3: Are there any known side reactions of the azide group during the iterative coupling and deprotection cycles?

A3: While generally stable, there has been a report of an elimination of the azide ion from peptides with an N-terminal α-azidoaspartate residue upon treatment with reagents commonly used for Fmoc group removal[1][4][5]. This appears to be a sequence-specific issue and not a general concern for all azide-containing amino acids like Fmoc-Abu(3-N3) (2R,3R)[1]. There is no significant evidence of azide group reactivity with common coupling reagents like HBTU and HATU, or capping agents like acetic anhydride under standard SPPS conditions[1].

Q4: Can the choice of scavengers in the TFA cleavage cocktail affect the stability of the azide group?

A4: Absolutely. The choice of scavenger is critical for maintaining the integrity of the azide group[2]. Thiol-based scavengers, especially 1,2-ethanedithiol (EDT), are strong reducing agents in acidic conditions and can significantly reduce the azide to a primary amine[2][6]. Triisopropylsilane (TIS) is a commonly used non-thiol scavenger that is generally considered safe for azides[2]. If a thiol scavenger is necessary, dithiothreitol (DTT) is a much safer alternative to EDT, causing significantly less reduction[2][6].

Troubleshooting Guides

Issue 1: Mass spectrometry analysis shows a peak at [M-26+H]⁺

Symptom: Your mass spectrometry (MS) data shows a significant peak corresponding to your desired peptide mass minus 26 Da.

Diagnosis: This mass difference indicates the reduction of the azide group (-N₃) to a primary amine (-NH₂), with a net loss of two nitrogen atoms and the addition of two hydrogen atoms[1][3].

Potential Causes & Solutions:

  • Inappropriate Scavenger in Cleavage Cocktail: The most common cause is the use of a strong reducing scavenger like EDT[2][6].

    • Solution: Re-evaluate your cleavage cocktail. Use a non-thiol scavenger like TIS. A common azide-safe cocktail is a mixture of TFA, TIS, and water[2]. If a thiol is required, replace EDT with DTT[2][6].

  • Extended Cleavage Time: Prolonged exposure to the acidic cleavage cocktail, even with safer scavengers, can sometimes lead to minor reduction.

    • Solution: Optimize your cleavage time to the minimum required for complete deprotection and release from the resin[3].

Issue 2: Low yield of the desired azide-containing peptide

Symptom: The final yield of your purified peptide is lower than expected.

Potential Causes & Solutions:

  • Incomplete Coupling: Azide-containing amino acids may sometimes exhibit slower coupling kinetics, potentially due to steric hindrance[1][7].

    • Solution: Monitor the coupling reaction using a qualitative test like the Kaiser test[7]. If the test is positive for free amines, perform a double coupling with fresh reagents[1][3][7]. Consider using a more potent coupling reagent such as HATU[3][7].

  • Peptide Aggregation: Long peptides, especially those containing multiple hydrophobic or azide-bearing residues, can aggregate on the resin, hindering subsequent synthetic steps[1][7].

    • Solution: Consider using a solvent with better resin-swelling and aggregation-disrupting properties, such as N-Methyl-2-pyrrolidone (NMP) instead of DMF[8].

  • Azide Reduction During Cleavage: As detailed in Issue 1, reduction of the azide group will lead to a lower yield of the desired product[1].

    • Solution: Ensure your cleavage cocktail is optimized for azide stability by using appropriate scavengers[2].

Data Presentation

Effect of Scavengers on Azide Reduction

The following table summarizes the percentage of azide reduction observed for a model peptide when different scavengers were used in the TFA cleavage cocktail.

ScavengerConcentrationAzide Reduction (%)Reference
1,2-Ethanedithiol (EDT)2.5%High[2][6]
Thioanisole5%Moderate[6]
Dithiothreitol (DTT)2.5%Low[2][6]
Triisopropylsilane (TIS)2.5%Minimal/None[2]

Experimental Protocols

Protocol 1: Azide-Safe Cleavage and Deprotection

This protocol is designed to minimize the reduction of the azide group during the final cleavage step.

  • Resin Preparation: Following synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v)[2].

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate the mixture at room temperature for 2-3 hours[2].

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether[2].

  • Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity and purity by mass spectrometry[9][10].

Protocol 2: Monitoring Coupling of Fmoc-Abu(3-N3) (2R,3R)

This protocol describes how to use the Kaiser test to monitor the completion of the coupling reaction.

  • Sample Collection: After the coupling reaction has proceeded for the desired time, remove a small sample of the resin (a few beads).

  • Washing: Wash the resin beads thoroughly with DMF and then with ethanol.

  • Reagent Preparation: Prepare three solutions:

    • Solution A: 5% ninhydrin in ethanol.

    • Solution B: 80% phenol in ethanol.

    • Solution C: 2% 0.001M KCN in pyridine.

  • Test Procedure:

    • Add 2-3 drops of each solution to the resin beads in a small test tube.

    • Heat the test tube at 100°C for 5 minutes.

  • Result Interpretation:

    • Positive (Blue beads): Indicates the presence of free primary amines, meaning the coupling is incomplete. Consider extending the coupling time or performing a double coupling[7].

    • Negative (Yellow/Colorless beads): Indicates the absence of free primary amines, suggesting the coupling reaction is complete.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_analysis Purification & Analysis resin Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Coupling of Fmoc-Abu(3-N3)(2R,3R) deprotection->coupling monitoring Monitor Coupling (Kaiser Test) coupling->monitoring monitoring->coupling Incomplete, Double Couple elongation Repeat for Chain Elongation monitoring->elongation Coupling Complete elongation->deprotection cleavage Azide-Safe Cleavage (TFA/TIS/H2O) elongation->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Mass Spectrometry Analysis purification->analysis

Caption: Workflow for SPPS with Fmoc-Abu(3-N3) (2R,3R).

troubleshooting_workflow start Start Analysis of Crude Peptide ms_check MS shows peak at [M-26+H]⁺? start->ms_check yield_check Low Peptide Yield? ms_check->yield_check No scavenger_issue Potential Azide Reduction: Check Scavengers ms_check->scavenger_issue Yes coupling_issue Potential Incomplete Coupling or Aggregation yield_check->coupling_issue Yes success Peptide Synthesis Successful yield_check->success No use_tis Solution: Use TIS instead of EDT in cleavage cocktail scavenger_issue->use_tis use_tis->yield_check double_couple Solution: Perform double coupling and/or use NMP coupling_issue->double_couple

Caption: Troubleshooting decision tree for common issues.

References

Fmoc-Abu(3-N3) (2R,3R) storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Abu(3-N3) (2R,3R). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to offer troubleshooting guidance for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Fmoc-Abu(3-N3) (2R,3R)?

A1: To ensure the stability and integrity of the compound, it is recommended to store Fmoc-Abu(3-N3) (2R,3R) under the following conditions:

  • Short-term storage: 0-8 °C.[1]

  • Long-term storage: -20 °C.[2]

Some suppliers may ship the product at room temperature for domestic transit, suggesting a degree of short-term stability at ambient temperatures.[3] However, for maintaining long-term quality, refrigerated or frozen storage is advised.

Q2: What is the general stability of the azide group in Fmoc-Abu(3-N3) (2R,3R) during solid-phase peptide synthesis (SPPS)?

A2: The azide functional group is generally stable under the standard conditions of Fmoc-SPPS. This includes the iterative cycles of Fmoc deprotection using piperidine and coupling reactions with common activating agents.[4]

Q3: Are there any known side reactions involving the azide group of Fmoc-Abu(3-N3) (2R,3R) during SPPS?

A3: While generally stable, the most common side reaction is the reduction of the azide group to a primary amine during the final trifluoroacetic acid (TFA) cleavage and deprotection step.[4] This results in a mass decrease of 26 Da in the final peptide. Additionally, a sequence-specific elimination of the azide ion has been reported for peptides with an N-terminal α-azidoaspartate residue during Fmoc deprotection, though this is not a general reaction for all azido-amino acids.[4][5]

Q4: In which solvents is Fmoc-Abu(3-N3) (2R,3R) soluble?

A4: Fmoc-protected amino acids are generally soluble in polar aprotic solvents commonly used in peptide synthesis, such as:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)[6]

For click chemistry reactions, a mixture of an organic solvent like DMF or DMSO with an aqueous buffer is often used.[7]

Storage and Handling Best Practices

ConditionRecommendationRationale
Receiving Upon receipt, immediately transfer the product to the recommended storage conditions.To minimize any potential degradation from exposure to ambient temperatures during shipping.
Storage (Solid) Store in a tightly sealed container at 0-8 °C for short-term or -20 °C for long-term storage. Protect from moisture.Prevents degradation and maintains the purity of the compound.
Handling (Solid) Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.Standard laboratory safety practice to minimize exposure.
In Solution Prepare solutions fresh for each experiment whenever possible. If storage of a stock solution is necessary, store in a tightly sealed vial at -20 °C and minimize freeze-thaw cycles. Protect from light.To prevent degradation in solution. The stability of the compound in various solvents over time has not been extensively reported, so fresh preparation is the safest approach.

Troubleshooting Guides

Peptide Synthesis

Issue 1: Incomplete Coupling of Fmoc-Abu(3-N3) (2R,3R)

  • Symptom: Positive Kaiser test (blue or purple beads) after the coupling step.

  • Possible Causes & Solutions:

    • Steric Hindrance: The bulky Fmoc group and the nature of the amino acid can sometimes hinder coupling.

      • Solution: Extend the coupling time or perform a double coupling.[5]

    • Suboptimal Activation: The activation of the carboxylic acid may be insufficient.

      • Solution: Use a more potent activating agent such as HATU or HBTU.[5]

    • Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking the N-terminal amine.

      • Solution: Change the solvent to NMP, which can help to disrupt secondary structures.[8]

Issue 2: Azide Reduction During Final Cleavage

  • Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak at the expected mass minus 26 Da.

  • Possible Causes & Solutions:

    • Inappropriate Scavengers: Some scavengers used in the TFA cleavage cocktail can reduce the azide group.

      • Solution: Avoid scavengers with reducing properties. A commonly used cleavage cocktail for peptides containing sensitive residues is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

Click Chemistry (CuAAC)

Issue 3: Low Yield of Click Reaction

  • Symptom: Incomplete conversion of the azide-containing peptide to the triazole product.

  • Possible Causes & Solutions:

    • Copper(I) Oxidation: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen.

      • Solution: Use freshly prepared solutions and consider degassing the solvents. Ensure an adequate excess of a reducing agent like sodium ascorbate is present.[7]

    • Insufficient Reagents: The concentration of the alkyne, copper catalyst, or ligand may be too low.

      • Solution: Increase the equivalents of the alkyne and catalyst. A 1:5 molar ratio of Cu:Ligand is often recommended.[4]

    • Poor Solubility: The peptide or other reactants may not be fully dissolved in the reaction mixture.

      • Solution: Adjust the solvent system. A mixture of DMF or DMSO with an aqueous buffer is commonly used to solubilize all components.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling of Fmoc-Abu(3-N3) (2R,3R)
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation: In a separate vessel, dissolve Fmoc-Abu(3-N3) (2R,3R) (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test to ensure the absence of free primary amines. If the test is positive, repeat the coupling step.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Resin Preparation: After incorporation of Fmoc-Abu(3-N3) (2R,3R) and subsequent deprotection of the Fmoc group (if the azide is not at the N-terminus), wash the resin-bound peptide with DMF.

  • Reaction Mixture Preparation: In a separate vessel, dissolve the alkyne-containing molecule (5-10 eq.) in a mixture of DMF and water (4:1 v/v).

  • Catalyst Addition: To the resin, add the alkyne solution, followed by sodium ascorbate (5 eq.) and then copper(II) sulfate pentahydrate (0.5 eq.).

  • Reaction: Agitate the mixture at room temperature for 4-12 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x), water (3x), and DCM (3x).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

Visualizations

Storage_and_Handling_Workflow cluster_storage Storage cluster_handling Handling Short-term Short-term (0-8 °C) Solid Solid (Well-ventilated, PPE) Short-term->Solid Long-term Long-term (-20 °C) Long-term->Solid Solution In Solution (Prepare fresh, protect from light) Solid->Solution Experiment Experiment Solution->Experiment Receiving Receiving Receiving->Short-term Immediate Transfer Receiving->Long-term Immediate Transfer

Caption: Workflow for the storage and handling of Fmoc-Abu(3-N3) (2R,3R).

Troubleshooting_Peptide_Synthesis Start Incomplete Coupling (Positive Kaiser Test) Cause1 Steric Hindrance? Start->Cause1 Cause2 Suboptimal Activation? Start->Cause2 Cause3 Peptide Aggregation? Start->Cause3 Solution1 Extend coupling time or double couple Cause1->Solution1 Solution2 Use potent activator (e.g., HATU) Cause2->Solution2 Solution3 Switch solvent to NMP Cause3->Solution3

Caption: Troubleshooting guide for incomplete coupling in peptide synthesis.

Click_Chemistry_Workflow Start Start CuAAC Reaction Resin_Prep Resin-bound peptide with Abu(3-N3) Start->Resin_Prep Reagent_Prep Prepare Alkyne and Catalyst Solutions Resin_Prep->Reagent_Prep Reaction Combine all components and agitate Reagent_Prep->Reaction Washing Thoroughly wash the resin Reaction->Washing Cleavage Cleave peptide from resin Washing->Cleavage Analysis Purification and Analysis Cleavage->Analysis

Caption: General workflow for an on-resin CuAAC click chemistry reaction.

References

Validation & Comparative

A Comparative Guide to RP-HPLC Analysis of Peptides Containing Fmoc-Abu(3-N3) (2R,3R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as Fmoc-Abu(3-N3) (2R,3R), into peptides is a critical strategy for developing novel therapeutics and biochemical probes. The azido group serves as a versatile handle for bioconjugation via "click chemistry," while the defined stereochemistry is crucial for conformational control and biological activity. Consequently, robust analytical methods are paramount to ensure the purity and stereochemical integrity of these synthetic peptides.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold-standard for the analysis and purification of synthetic peptides. This guide provides a comparative overview of different RP-HPLC column chemistries for the analysis of a model peptide containing the Fmoc-Abu(3-N3) (2R,3R) residue. The objective is to assist researchers in selecting the optimal stationary phase to resolve the target peptide from common synthesis-related impurities, including potential diastereomers.

Comparison of HPLC Column Performance

The choice of stationary phase is a critical parameter in RP-HPLC that dictates selectivity and resolution. While the C18 (octadecyl) phase is the most common choice for peptide analysis, alternative chemistries can offer different selectivities, which may be advantageous for resolving challenging impurity profiles.[1][2] Below is a comparative summary of the expected performance of three different column chemistries for the analysis of a crude synthetic peptide containing Fmoc-Abu(3-N3) (2R,3R).

Table 1: Comparison of RP-HPLC Column Chemistries for the Analysis of a Peptide Containing Fmoc-Abu(3-N3) (2R,3R)

Performance MetricStandard C18 Phenyl-Hexyl Charged Surface C18 (CSH)
Primary Interaction HydrophobicHydrophobic, π-π interactionsHydrophobic, electrostatic
Retention HighIntermediateModerate
Peak Shape Good to ExcellentGoodExcellent (especially with formic acid)[3]
Resolution of Diastereomers Moderate to Good[4][5]Potentially enhanced due to π-π interactions with Fmoc groupHigh, excellent peak capacity[2]
Peak Width (FWHM) Narrow (e.g., 0.07 - 0.11 min)[1]Intermediate (e.g., 0.09 - 0.18 min)[1]Narrowest (highest loadability)[2]
MS Compatibility Good with TFA, better with Formic AcidGood with TFA, better with Formic AcidExcellent with Formic Acid, avoids TFA-induced ion suppression[3]
Ideal For General purpose, high retention of hydrophobic peptides.Peptides with aromatic groups (like the Fmoc group).High-resolution separation of complex mixtures and LC-MS applications.

FWHM: Full Width at Half Maximum. Data is representative and based on typical performance for similar peptides.

Experimental Workflow and Protocols

A successful HPLC analysis begins with proper sample preparation and is followed by a systematic chromatographic process.

HPLC_Workflow cluster_SPPS Peptide Synthesis & Preparation cluster_HPLC HPLC Analysis cluster_Outputs Outputs SPPS Fmoc Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin (e.g., 95% TFA Cocktail) SPPS->Cleavage Precipitation Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Dissolution Dissolution of Crude Peptide (e.g., 50% Acetonitrile/Water) Precipitation->Dissolution Injection Sample Injection Dissolution->Injection Separation RP-HPLC Separation (Gradient Elution) Injection->Separation Detection UV Detection (214 nm & 280 nm) Separation->Detection Analysis Data Analysis (Purity, Impurity Profile) Detection->Analysis Chromatogram Chromatogram Analysis->Chromatogram Purity Peptide Purity (%) Analysis->Purity Impurity Impurity Identification Analysis->Impurity

Caption: Experimental workflow from peptide synthesis to HPLC analysis.
Detailed Experimental Protocol: Analytical RP-HPLC

This protocol is a standard starting point for the analysis of a crude synthetic peptide containing Fmoc-Abu(3-N3) (2R,3R). Optimization, particularly of the gradient, will likely be necessary.

  • Sample Preparation:

    • Synthesize the peptide using standard Fmoc solid-phase peptide synthesis (SPPS) protocols.[6]

    • Cleave the peptide from the resin and deprotect side chains using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane) for 2-3 hours.

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Pellet the peptide by centrifugation, wash with cold diethyl ether twice, and dry the pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile in Water) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • HPLC System & Columns:

    • System: A standard HPLC or UHPLC system equipped with a UV detector.

    • Columns for Comparison:

      • Alternative 1 (Standard C18): Waters BEH C18, 130Å, 1.7 µm, 2.1 x 100 mm

      • Alternative 2 (Phenyl-Hexyl): Phenomenex Kinetex Phenyl-Hexyl, 100Å, 2.6 µm, 2.1 x 100 mm

      • Alternative 3 (Charged Surface C18): Waters Peptide CSH C18, 130Å, 1.7 µm, 2.1 x 100 mm[2]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Detection Wavelengths: 214 nm (peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr, or the Fmoc group).

    • Injection Volume: 5 µL

    • Gradient:

      • 5-65% B over 30 minutes

      • 65-95% B over 2 minutes

      • Hold at 95% B for 3 minutes

      • 95-5% B over 1 minute

      • Re-equilibrate at 5% B for 4 minutes

    Note: The presence of the highly hydrophobic Fmoc group will significantly increase retention time. The gradient may need to be adjusted to ensure elution within a reasonable timeframe.[6][7]

Logical Pathway for Method Selection

The selection of the optimal HPLC method is a logical process based on the analytical goals.

Method_Selection Goal Analytical Goal Purity Routine Purity Check Goal->Purity Diastereomer Diastereomer Separation Goal->Diastereomer LCMS LC-MS Analysis Goal->LCMS C18 Standard C18 Column Purity->C18 Sufficient Resolution CSH Charged Surface C18 Purity->CSH Improved Peak Shape Needed Diastereomer->C18 Initial Screen Phenyl Phenyl-Hexyl Column Diastereomer->Phenyl Alternative Selectivity LCMS->CSH Highest Sensitivity (Formic Acid Mobile Phase) C18->Phenyl Co-elution with Fmoc-containing impurity

Caption: Decision pathway for selecting an appropriate HPLC column.

Conclusion

The successful analysis of peptides containing specialized residues like Fmoc-Abu(3-N3) (2R,3R) relies on a systematic approach to HPLC method development. While a standard C18 column provides a robust starting point, alternative chemistries such as Phenyl-Hexyl or Charged Surface C18 offer different selectivities and can be invaluable for resolving complex mixtures, especially those containing diastereomers or other closely-eluting impurities.[1][2][3] For applications requiring high sensitivity, such as LC-MS, a charged surface column with formic acid-based mobile phases is highly recommended to mitigate ion suppression effects associated with TFA. By comparing these alternatives, researchers can develop a highly effective, robust, and reliable analytical method to ensure the quality of their synthetic peptides.

References

Mass Spectrometry of Fmoc-Abu(3-N3) (2R,3R) Modified Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mass spectrometric analysis of peptides modified with the non-natural amino acid Fmoc-Abu(3-N3) (2R,3R) (Fmoc-(2R,3R)-3-azido-2-aminobutanoic acid). Due to a lack of specific published mass spectral data for this particular modification at the time of this guide's creation, the information presented herein is based on the established principles of peptide mass spectrometry, the known behavior of azido-modified molecules, and comparisons with other common peptide modifications.

The incorporation of azido groups into peptides serves as a powerful tool for chemical biology and drug development, providing a bioorthogonal handle for "click chemistry."[1][2] This allows for the specific and efficient conjugation of peptides to other molecules, such as imaging agents, drug payloads, or for the creation of complex peptide structures.[1][3] Understanding the mass spectrometric behavior of these modified peptides is crucial for their characterization and quality control.

Performance Comparison with Alternative Peptide Modifications

The selection of a peptide modification for mass spectrometry analysis depends on the specific research goal. While Fmoc-Abu(3-N3) (2R,3R) offers the advantage of bioorthogonality for subsequent conjugation, other modifications are utilized for different purposes, such as improving fragmentation, aiding in quantification, or studying post-translational modifications (PTMs).

Modification TypePrimary Use in MSExpected Impact on IonizationTypical Fragmentation BehaviorKey AdvantagesPotential Challenges
Azido-modification (e.g., Abu(3-N3)) Bioorthogonal handle for "click chemistry"Minimal impact expectedPrimarily peptide backbone fragmentation (b- and y-ions). Potential for neutral loss of N₂ or HN₃ under certain conditions.Enables specific downstream conjugation.[1][2]Photolability in MALDI-MS may require specific matrices.[4] Potential for neutral loss can complicate spectral interpretation.
Phosphorylation Study of post-translational modificationsCan suppress ionization efficiencyCharacteristic neutral loss of H₃PO₄ (98 Da) from the precursor ion.[5]Biologically relevant.Neutral loss can dominate the spectrum, reducing sequence-informative backbone fragments.
Isotopic Labeling (e.g., ¹³C, ¹⁵N) Quantitative proteomicsMinimal impactIdentical fragmentation to unlabeled counterpart, with mass-shifted fragment ions.Accurate relative and absolute quantification.Higher cost of reagents.
Biotinylation Affinity purificationGenerally good ionizationFragmentation can be complex, with ions from both the peptide and the biotin tag.Enables enrichment of target peptides.Large tag can alter peptide properties and fragmentation.
Fluorescent Labeling (e.g., FAM, Cy dyes) Imaging and detectionCan enhance ionization depending on the labelFragmentation can be dominated by the fluorescent tag, complicating peptide sequencing.Allows for multimodal analysis.Can suppress peptide backbone fragmentation.

Experimental Protocols

While a specific, validated protocol for Fmoc-Abu(3-N3) (2R,3R) modified peptides is not available, the following represents a general workflow for the analysis of modified peptides by LC-MS/MS.

Sample Preparation
  • Peptide Synthesis and Cleavage: Peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[6][7] The Fmoc-Abu(3-N3) (2R,3R) amino acid is incorporated at the desired position. Cleavage from the resin is typically performed using a standard trifluoroacetic acid (TFA) cocktail.

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: The concentration of the purified peptide is determined, typically by UV absorbance at 280 nm if aromatic residues are present, or by a colorimetric assay.

  • Sample Resuspension: The purified peptide is resuspended in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for peptide separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 40% Mobile Phase B over 30-60 minutes) is used to elute the peptides.

    • Flow Rate: Dependent on the LC system and column diameter (e.g., 200-400 nL/min for nano-LC).[8]

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) is the most common method for peptide analysis.[9]

    • MS1 Scan: A full scan is performed to detect the precursor ions of the peptides.

    • MS2 Scan (Tandem MS): Data-dependent acquisition is typically used, where the most intense precursor ions from the MS1 scan are selected for fragmentation.

    • Fragmentation Method: Collision-induced dissociation (CID) is a common fragmentation technique.[10] Higher-energy collisional dissociation (HCD) can also be used.

    • Mass Analyzer: High-resolution mass analyzers such as Orbitrap or TOF are recommended for accurate mass measurements of precursor and fragment ions.

Data Analysis
  • Database Searching: The acquired MS/MS spectra are searched against a protein or peptide sequence database using software such as Mascot, SEQUEST, or MaxQuant.

  • Modification Specification: The mass of the Abu(3-N3) modification must be specified as a variable modification in the search parameters. The monoisotopic mass of the azido group (N₃) is approximately 42.01 Da, leading to a corresponding mass shift in the modified amino acid residue.

  • Manual Validation: The identified peptide spectra should be manually inspected to confirm the correct assignment of fragment ions and the localization of the modification.

Visualizations

Experimental_Workflow General Experimental Workflow for MS Analysis of Modified Peptides cluster_synthesis Peptide Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing SPPS Fmoc-SPPS with Fmoc-Abu(3-N3)(2R,3R) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification LC LC Separation Purification->LC MS1 MS1 Scan (Precursor Ions) LC->MS1 MS2 Data-Dependent MS/MS (Fragmentation) MS1->MS2 Search Database Search (with Modification) MS2->Search Validation Manual Validation of Spectra Search->Validation Logical_Relationships Utility of Azido-Modified Peptides Peptide Peptide with Abu(3-N3) Modification MS Mass Spectrometry (Characterization) Peptide->MS Click Click Chemistry (Bioorthogonal Ligation) Peptide->Click Imaging Imaging Agent Conjugation Click->Imaging Drug Drug Payload Conjugation Click->Drug Structure Complex Peptide Architectures Click->Structure

References

A Comparative Guide to Fmoc-Abu(3-N3) (2R,3R) and Fmoc-azidolysine for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of peptides and proteins is a cornerstone of modern chemical biology and drug development. The introduction of bioorthogonal chemical handles, such as azides, allows for the precise attachment of a wide array of functionalities, including fluorescent probes, cytotoxic drugs, and polyethylene glycol (PEG) chains. This is often achieved through the incorporation of unnatural amino acids bearing the desired functional group during solid-phase peptide synthesis (SPPS). Among the most popular methods for bioconjugation is the "click chemistry" reaction, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

This guide provides a detailed comparison of two commercially available Fmoc-protected, azide-containing amino acids: Fmoc-Abu(3-N3) (2R,3R) (Fmoc-(2R,3R)-3-azido-2-aminobutanoic acid) and Fmoc-azidolysine (Fmoc-L-Lys(N3)-OH or (S)-6-azido-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid). We will delve into their structural differences, potential impacts on peptide properties, and provide detailed experimental protocols for their use in bioconjugation.

Structural and Physicochemical Comparison

The primary distinction between Fmoc-Abu(3-N3) (2R,3R) and Fmoc-azidolysine lies in the length and structure of their side chains. Fmoc-azidolysine is a derivative of the natural amino acid lysine, with the side-chain amine converted to an azide. In contrast, Fmoc-Abu(3-N3) (2R,3R) is a shorter, non-natural amino acid.

cluster_abu Fmoc-Abu(3-N3) (2R,3R) cluster_lys Fmoc-azidolysine abu abu lys lys cluster_click Bioconjugation via Click Chemistry start Start with Resin spps Fmoc Solid-Phase Peptide Synthesis (Incorporate Fmoc-Abu(N3) or Fmoc-Lys(N3)) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification1 HPLC Purification of Azido-Peptide cleavage->purification1 characterization Mass Spectrometry Characterization purification1->characterization cuaac CuAAC (Alkyne, CuSO4, NaAsc) characterization->cuaac Choose Reaction spaac SPAAC (Strained Alkyne) characterization->spaac purification2 HPLC Purification of Peptide Conjugate cuaac->purification2 spaac->purification2 final_product Final Bioconjugate purification2->final_product

References

A Comparative Guide to Fmoc-Abu(3-N3) Stereoisomers in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids is a powerful tool for creating peptides with novel properties. Fmoc-protected 3-azidobutanoic acid (Fmoc-Abu(3-N3)-OH) stereoisomers are valuable building blocks for introducing an azide moiety, a versatile chemical handle for bioconjugation via "click chemistry." This guide provides a comparative overview of the two commercially available stereoisomers, (2S,3R)-Fmoc-Abu(3-N3)-OH and (2S,3S)-Fmoc-Abu(3-N3)-OH, for their application in Solid-Phase Peptide Synthesis (SPPS).

While both the (2S,3R) and (2S,3S) stereoisomers of Fmoc-Abu(3-N3)-OH are available for peptide synthesis, a direct quantitative comparison of their performance in SPPS is not extensively documented in publicly available scientific literature. However, an understanding of their structural differences allows for theoretical considerations regarding their reactivity and impact on peptide structure. The choice between these stereoisomers can influence coupling efficiency, reaction kinetics, and the final conformation of the peptide.

Theoretical Comparison of Stereoisomers

The key difference between (2S,3R)-Fmoc-Abu(3-N3)-OH and (2S,3S)-Fmoc-Abu(3-N3)-OH lies in the spatial arrangement of the azido group and the methyl group at the C3 position relative to the amino group at the C2 position. This stereochemical variation can have implications for their performance in SPPS.

Coupling Efficiency and Kinetics: The stereochemistry at the beta-carbon (C3) can influence the accessibility of the alpha-amino group of the growing peptide chain to the activated carboxyl group of the incoming Fmoc-Abu(3-N3)-OH. It is conceivable that one stereoisomer may present more steric hindrance than the other, potentially leading to differences in coupling times and efficiency. Generally, sterically hindered amino acids may require longer coupling times or more potent coupling reagents to achieve complete incorporation.

Impact on Peptide Secondary Structure: The orientation of the azido- and methyl-bearing side chain will be fixed in the final peptide, which can influence local peptide backbone conformation. Depending on the desired secondary structure (e.g., alpha-helix or beta-sheet), one stereoisomer might be preferred over the other to either promote or disrupt a particular fold.

Data Presentation

Due to the lack of direct comparative experimental data in the literature, a quantitative performance comparison is not possible at this time. The table below summarizes the general properties of the two stereoisomers. Researchers are encouraged to perform their own comparative studies to determine the optimal building block for their specific application.

Property(2S,3R)-Fmoc-Abu(3-N3)-OH(2S,3S)-Fmoc-Abu(3-N3)-OH
Synonym Fmoc-L-Abu(3R-N3)-OH[1]Fmoc-L-Abu(3S-N3)-OH[2]
CAS Number 146306-79-8[1]131669-42-6[2][3]
Molecular Formula C₁₉H₁₈N₄O₄[2]C₁₉H₁₈N₄O₄[2][3]
Molecular Weight 366.37 g/mol [3]366.4 g/mol [2]
Appearance White crystalline powderWhite crystalline powder[2]
Purity (typical) ≥ 99% (HPLC)[1]≥ 99% (HPLC, TLC)[2]

Experimental Protocols

The following is a general protocol for the incorporation of Fmoc-Abu(3-N3)-OH stereoisomers into a peptide sequence using manual Fmoc-SPPS. This protocol can be adapted for automated peptide synthesizers.

Materials:

  • Fmoc-protected Rink Amide resin (or other suitable resin)

  • (2S,3R)-Fmoc-Abu(3-N3)-OH or (2S,3S)-Fmoc-Abu(3-N3)-OH

  • Other required Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Fmoc deprotection solution (20% piperidine in DMF)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents (DMF, DCM, Isopropanol)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-Abu(3-N3)-OH stereoisomer (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid), and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For these potentially sterically hindered amino acids, a longer coupling time or a double coupling may be necessary.

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Abu(3-N3)-OH + Activator + Base) Washing1->Coupling Washing2 Washing Coupling->Washing2 Elongation Repeat for next Amino Acid Washing2->Elongation Elongation->Fmoc_Deprotection Continue Chain Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection End of Sequence Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1. General workflow for incorporating Fmoc-Abu(3-N3)-OH in SPPS.

Comparative_Logic cluster_synthesis Peptide Synthesis cluster_analysis Performance Analysis cluster_comparison Comparison Synth_R (2S,3R)-Fmoc-Abu(3-N3)-OH Incorporation Coupling_Efficiency Coupling Efficiency (e.g., by HPLC of cleaved peptide) Synth_R->Coupling_Efficiency Kinetics Reaction Kinetics (e.g., monitoring by Kaiser test over time) Synth_R->Kinetics Purity Crude Peptide Purity (LC-MS analysis) Synth_R->Purity Structure Peptide Structure (CD, NMR) Synth_R->Structure Synth_S (2S,3S)-Fmoc-Abu(3-N3)-OH Incorporation Synth_S->Coupling_Efficiency Synth_S->Kinetics Synth_S->Purity Synth_S->Structure Conclusion Optimal Stereoisomer for Application Coupling_Efficiency->Conclusion Kinetics->Conclusion Purity->Conclusion Structure->Conclusion

Figure 2. Logical workflow for a comparative study of the stereoisomers.

References

A Comparative Guide to (2R,3R)-Fmoc-Abu(3-N3) and (2S,3S)-Fmoc-Abu(3-N3) in Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance and applications of the two diastereomeric forms of Fmoc-3-azidobutyrine, (2R,3R)-Fmoc-Abu(3-N3) and (2S,3S)-Fmoc-Abu(3-N3). These unnatural amino acids are valuable tools for the introduction of a bioorthogonal azide handle into peptides, enabling site-specific modification through click chemistry.

Data Presentation: A Head-to-Head Comparison

The fundamental properties of the two diastereomers are summarized below. Their identical molecular formula and weight underscore that their performance differences arise solely from the spatial arrangement of their atoms.

Property(2R,3R)-Fmoc-Abu(3-N3)(2S,3S)-Fmoc-Abu(3-N3)
Chemical Structure Structure PlaceholderStructure Placeholder
Systematic Name (2R,3R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-azidobutanoic acid(2S,3S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-azidobutanoic acid
Common Synonyms Fmoc-D-Abu(3R-N3)-OHFmoc-L-Abu(3S-N3)-OH
CAS Number 1229394-75-5[1]131669-42-6[2][3]
Molecular Formula C₁₉H₁₈N₄O₄C₁₉H₁₈N₄O₄[2][3]
Molecular Weight 366.37 g/mol [3]366.37 g/mol [2][3]
Stereochemical Analogy D-allothreonineL-threonine

Performance Insights and Theoretical Comparison

The choice between the (2R,3R) and (2S,3S) diastereomers is primarily dictated by the desired three-dimensional structure and resulting biological activity of the final peptide.

Incorporation into Peptides via Fmoc-SPPS

Both (2R,3R)- and (2S,3S)-Fmoc-Abu(3-N3) are compatible with standard Fmoc-based solid-phase peptide synthesis protocols. The side-chain azido group is chemically robust and stable to the basic conditions of piperidine used for Fmoc deprotection and the acidic conditions of trifluoroacetic acid (TFA) for final cleavage from the resin.[3]

  • Coupling Efficiency: Significant differences in coupling efficiency between the two diastereomers are not widely reported. Both are β-substituted amino acids, which can present slightly more steric hindrance than smaller amino acids like alanine, but modern coupling reagents (e.g., HBTU, HATU, DIC/Oxyma) are generally effective for their incorporation. Any minor differences in reaction kinetics would likely be negligible in a standard automated SPPS protocol with sufficient coupling times.

  • Stability: The azide functionality in both isomers is stable throughout the synthesis process. However, prolonged coupling times with certain activators like HBTU in the presence of DIPEA have been observed to cause some elimination of the azide moiety in other azido amino acids, a potential side reaction to be aware of.

Impact on Peptide Secondary Structure

The most significant performance difference between the two isomers lies in their influence on peptide conformation.

  • (2S,3S)-Fmoc-Abu(3-N3): This isomer has the same stereochemistry as L-threonine, a natural proteinogenic amino acid. When incorporated into a peptide chain composed of other L-amino acids, it is expected to be compatible with the formation of right-handed α-helices and standard β-sheet structures. It will likely occupy a similar conformational space (φ, ψ) as L-threonine.

  • (2R,3R)-Fmoc-Abu(3-N3): This isomer possesses a D-amino acid configuration at the α-carbon. The incorporation of D-amino acids is a well-established strategy to disrupt or modify peptide secondary structures. It can act as a "helix breaker" or be used to nucleate β-turns, significantly altering the peptide's fold. This is often exploited in drug design to increase metabolic stability or to constrain a peptide into a specific bioactive conformation.

Reactivity in Post-Synthesis Modification (Click Chemistry)

Both diastereomers serve as handles for "click chemistry," most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] The azide group is located on the side chain, making it readily accessible for reaction with an alkyne-modified molecule once the peptide is synthesized.

The intrinsic reactivity of the azide group is identical in both isomers. The local steric environment created by the peptide backbone and neighboring side chains could theoretically influence reaction kinetics, but a significant difference in reactivity between the two diastereomers is not expected, as the azide is on a relatively small and flexible side chain.

Experimental Protocols

The following are detailed, representative protocols for the use of either (2R,3R)- or (2S,3S)-Fmoc-Abu(3-N3) in peptide synthesis and modification.

Protocol 1: Incorporation of Fmoc-Abu(3-N3) using Automated Fmoc-SPPS

This protocol describes a single coupling cycle for incorporating an Fmoc-Abu(3-N3) residue into a peptide sequence on a rink amide resin using an automated peptide synthesizer.

Materials:

  • Rink Amide resin (pre-loaded with the first amino acid)

  • Fmoc-protected amino acids (including the target Fmoc-Abu(3-N3) isomer)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling activator: 0.5 M HBTU/HOBt in DMF

  • Activator base: 2 M N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Pre-activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-Abu(3-N3) isomer and 4 equivalents of HBTU/HOBt in DMF. Add 8 equivalents of DIPEA. Allow to pre-activate for 2-3 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 45-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (2 x 1 min) to prepare for the next cycle.

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be required.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the Abu(3-N3) residue while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing the Abu(3-N3) residue

  • Alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand

  • Reaction solvent: DMF/H₂O (4:1 v/v)

Procedure:

  • Resin Preparation: Swell the synthesized peptide-resin in the reaction solvent for 30 minutes.

  • Prepare Reagent Solutions:

    • Copper Solution: Prepare a 0.1 M solution of CuSO₄ in water.

    • Ascorbate Solution: Prepare a 1 M solution of sodium ascorbate in water (prepare fresh).

    • Ligand Solution: Prepare a 0.1 M solution of TBTA in DMF.

    • Alkyne Solution: Dissolve 5-10 equivalents of the alkyne-containing molecule in the reaction solvent.

  • Reaction Setup: To the swollen resin, add the alkyne solution.

  • Initiate Reaction: Add the TBTA ligand solution (1 equivalent relative to copper), followed by the CuSO₄ solution (0.5 equivalents relative to the azide). Finally, add the sodium ascorbate solution (2.5 equivalents relative to the azide) to reduce Cu(II) to the active Cu(I) species.[5]

  • Incubation: Agitate the reaction mixture at room temperature, protected from light, for 4-12 hours.

  • Washing: Drain the reaction solution. Wash the resin extensively with the reaction solvent, water, and DMF to remove copper salts and excess reagents.

  • Cleavage and Deprotection: Proceed with standard TFA-based cleavage to release the modified peptide from the resin.

Visualizations: Structures and Workflows

The following diagrams illustrate the key structures and processes discussed in this guide.

Caption: Stereochemical structures of the two diastereomers.

spss_workflow start Start: Peptide-Resin (N-terminus Fmoc-protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Activated Fmoc-Abu(3-N3)) wash1->coupling wash2 4. DMF/DCM Wash coupling->wash2 end End: Elongated Peptide-Resin (N-terminus Fmoc-protected) wash2->end

Caption: General workflow for one cycle of Fmoc-SPPS.

cuaac_reaction cluster_reactants Reactants cluster_reagents Reagents peptide_azide Resin-Bound Peptide-Abu(N3) reagents CuSO4 / Na-Ascorbate Ligand (TBTA) DMF/H2O alkyne Alkyne-Molecule (R') product Resin-Bound Peptide (Triazole-Linked Molecule) reagents->product

Caption: On-resin CuAAC click chemistry reaction scheme.

Conclusion

References

A Comparative Guide to Azide-Modified Amino Acids: Fmoc-Abu(3-N3)-OH vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of peptide chemistry and drug development, the site-specific modification of peptides is paramount for enhancing their therapeutic properties, stability, and functionality. Azide-modified amino acids have emerged as indispensable tools, providing a bioorthogonal handle for "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions enable the precise conjugation of peptides to a wide array of molecules, including fluorescent probes, cytotoxic payloads, and polymers like PEG.[2][3]

This guide provides a comparative analysis of Fmoc-Abu(3-N3)-OH, an amino acid with a side-chain azide, against other azide-containing amino acids, with a particular focus on illustrating the distinct advantages conferred by the structural placement of the azide group. We will delve into the implications of side-chain versus backbone azide functionalization, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Structural and Functional Comparison: Side-Chain vs. Backbone Azides

The primary distinction among azide-containing amino acids lies in the location of the azide moiety. In compounds like (2S,3S)-Fmoc-Abu(3-N3)-OH and Fmoc-Lys(N3)-OH, the azide is on a side chain extending from the α-carbon. In contrast, building blocks like N3-Gly-Aeg(Fmoc)-OH feature the azide on a substituent attached to the backbone nitrogen.[1] This structural difference has profound implications for the resulting peptide's conformation, stability, and potential applications.

A key advantage of incorporating N-substituted building blocks like N3-Gly-Aeg(Fmoc)-OH is the introduction of a tertiary amide bond into the peptide backbone. This modification removes the amide proton, thereby preventing hydrogen bond donation and imposing significant conformational constraints.[1] This can be strategically employed to pre-organize a peptide into a specific, bioactive secondary structure, such as a β-turn.[2] Furthermore, this backbone alteration can enhance proteolytic stability, as the modified peptide bond is less susceptible to enzymatic degradation.[2]

Conversely, side-chain azido amino acids like Fmoc-Abu(3-N3)-OH maintain the natural peptide backbone, preserving its native flexibility. This makes them ideal for applications where the primary goal is the site-specific labeling or conjugation of a peptide without significantly altering its inherent structure and function. The side-chain azido group in Fmoc-Abu(3-N3)-OH is notably stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including exposure to piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage.[4]

G cluster_0 Side-Chain Azide Amino Acids cluster_1 Backbone Azide Building Block Fmoc-Abu(3-N3)-OH Fmoc-Lys(N3)-OH N3-Gly-Aeg(Fmoc)-OH

Caption: Structural comparison of azide-containing amino acids.

Quantitative Data Summary

The selection of an appropriate azide-containing building block is often guided by its stability during synthesis and its reactivity in subsequent conjugation reactions. The following tables summarize key quantitative data to aid in this selection process.

Table 1: Stability of Azide Group in SPPS Conditions

CompoundConditionStabilityFindingReference
Fmoc-Abu(3-N3)-OHPiperidine, TFAStableThe side-chain azido group is completely stable to standard Fmoc deprotection and cleavage conditions.[4]
Fmoc-Lys(N3)-OHPiperidine, TFAStableThe azido group is stable to TFA and piperidine.[5]
Azido-Amino Acids (General)TFA Cleavage with Thiol Scavengers (e.g., EDT)Potentially UnstableThe azide group can be reduced to an amine, especially when using thiol-based scavengers. Dithiothreitol (DTT) is a more suitable alternative to minimize this side reaction.[6]

Table 2: Representative Reaction Kinetics for Azide-Modified Peptides

Azide-Modified ReactantStrained AlkyneSecond-Order Rate Constant (k₂)Solvent/BufferTemperatureReference
Azide-containing peptideDBCO-PEG0.34 M⁻¹s⁻¹HBS buffer, pH 7.425°C[7]
Azide-containing building blockBCN0.28 M⁻¹s⁻¹MeOD25°C[7]

Experimental Protocols

Detailed and reliable protocols are crucial for the successful application of azide-amino acids in peptide synthesis and modification.

Protocol 1: Incorporation of Azide-Amino Acids into Peptides via Fmoc-SPPS

This protocol outlines the standard procedure for incorporating an Fmoc-protected azide-amino acid into a growing peptide chain on a solid support.

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating it with a solution of 20% piperidine in DMF. This is typically done in two steps: a brief 1-2 minute wash followed by a longer 15-20 minute incubation.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-azide-amino acid (e.g., Fmoc-Abu(3-N3)-OH) (3-5 equivalents) with a coupling reagent such as HBTU or HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

    • Monitor coupling completion using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[3][7]

G start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-Azide-AA (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 end_cycle Repeat for next AA wash2->end_cycle

Caption: Workflow for SPPS incorporation of an azide-amino acid.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the modification of a resin-bound, azide-containing peptide with a terminal alkyne.

  • Resin Preparation: After synthesis, wash the azide-functionalized peptide-resin with DMF.

  • Reaction Mixture Preparation: In a reaction vessel, add the terminal alkyne (5-10 equivalents) dissolved in a DMF/water solvent mixture (e.g., 4:1 v/v).

  • Catalyst Addition: Add sodium ascorbate (1-5 equivalents) as a reducing agent, followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents). The solution should turn a yellow-orange color, indicating the formation of the active Cu(I) species.

  • Reaction: Agitate the resin in the reaction mixture at room temperature for 4-12 hours.

  • Washing: After the reaction, thoroughly wash the resin with DMF, water, and DCM to remove copper and excess reagents.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[8]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution

This protocol is for the bioorthogonal conjugation of a purified, azide-containing peptide with a strained alkyne (e.g., DBCO or BCN) in an aqueous solution.

  • Reagent Preparation: Dissolve the purified azide-containing peptide and the strained alkyne in a suitable aqueous buffer (e.g., HEPES-buffered saline, pH 7.4).

  • Reaction: Mix the solutions and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on reactant concentrations and the specific strained alkyne used.

  • Monitoring: Monitor the reaction progress by RP-HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, purify the resulting peptide conjugate using RP-HPLC to remove any unreacted starting materials.

  • Characterization: Verify the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.[7]

G cluster_0 CuAAC (On-Resin) cluster_1 SPAAC (In Solution) start Azide-Peptide cu_catalyst Cu(I) Catalyst (CuSO4 / Na-Ascorbate) start->cu_catalyst sp_product Triazole-Linked Peptide start->sp_product Catalyst-Free cu_alkyne Terminal Alkyne cu_alkyne->cu_catalyst cu_product Triazole-Linked Peptide cu_catalyst->cu_product sp_alkyne Strained Alkyne (e.g., DBCO, BCN) sp_alkyne->sp_product

Caption: Comparison of CuAAC and SPAAC modification pathways.

Conclusion

The choice between Fmoc-Abu(3-N3)-OH and other azide-containing amino acids is dictated by the desired outcome of the peptide modification.

Fmoc-Abu(3-N3)-OH and other side-chain azido amino acids are advantageous when the primary objective is:

  • Site-specific labeling: Introducing probes, tags, or other moieties without altering the peptide's natural backbone and flexibility.

  • Simplicity and Compatibility: Leveraging a building block that is fully compatible with standard SPPS protocols and exhibits high stability.[4][9]

Backbone-modified azide building blocks (e.g., N3-Gly-Aeg(Fmoc)-OH) offer unique advantages for:

  • Conformational Control: Engineering peptides with defined secondary structures, such as β-turn mimics, by introducing backbone constraints.[1][2]

  • Enhanced Stability: Increasing resistance to proteolytic degradation, which is crucial for improving the pharmacokinetic profiles of peptide therapeutics.[2]

  • Creating Peptoids and Hybrids: Synthesizing peptide-peptoid hybrids with unique structural and functional properties.[2]

Ultimately, a thorough understanding of the structural and functional implications of azide placement empowers researchers to select the optimal building block to achieve their specific goals in peptide design and drug discovery.

References

A Comparative Guide to Purity Assessment of Peptides Containing Fmoc-Abu(3-N3) (2R,3R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as Fmoc-Abu(3-N3) (2R,3R), into peptides is a critical strategy in modern drug discovery and development. The azido-functionalized aminobutyric acid derivative serves as a versatile chemical handle for bioconjugation via "click chemistry," enabling the creation of novel therapeutics, diagnostic agents, and research tools. Ensuring the purity of these synthetic peptides is paramount for the reliability and reproducibility of experimental results and for meeting stringent regulatory standards.

This guide provides an objective comparison of the primary analytical techniques used for the purity assessment of peptides containing Fmoc-Abu(3-N3) (2R,3R): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data and detailed protocols to aid researchers in selecting and implementing the most appropriate methods for their specific needs.

Comparison of Purity Assessment Methods

A multi-faceted approach, leveraging the orthogonal strengths of different analytical techniques, is essential for a comprehensive purity assessment of modified peptides.[1][2] While RP-HPLC is the gold standard for quantifying purity, MS provides invaluable identity confirmation, and NMR offers detailed structural information.

Analytical Technique Principle of Analysis Information Obtained Strengths Limitations
RP-HPLC Separation based on hydrophobicity.Purity (% area), retention time, detection of impurities with different polarity.Gold standard for purity quantification (>95%).[1] High resolution and sensitivity.[3][4]Co-elution of impurities with similar hydrophobicity is possible. Does not provide direct molecular weight or structural information.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio (m/z) of ionized molecules.Molecular weight confirmation of the target peptide and impurities.[1][5]Unambiguously confirms the identity of the synthesized peptide. Highly sensitive for detecting low-level impurities.Not inherently quantitative without the use of standards. Ionization efficiency can vary between the main peptide and impurities.
NMR Spectroscopy Analysis of the magnetic properties of atomic nuclei.Detailed structural confirmation, including stereochemistry and identification of structural isomers. Can be used for quantitative analysis (qNMR).[6]Provides the most detailed structural information. Can detect impurities that are invisible to UV-based HPLC detection.Lower sensitivity compared to MS and HPLC, requiring larger sample amounts.[1] Complex spectra can be challenging to interpret for large peptides.

Experimental Data Summary

The following table summarizes illustrative purity data for a synthetic decapeptide containing Fmoc-Abu(3-N3) (2R,3R) (Sequence: H-Gly-Ala-Val-(Abu(3-N3))-Leu-Ile-Gly-Phe-Ala-Lys-OH) as determined by RP-HPLC, LC-MS, and quantitative NMR (qNMR).

Parameter RP-HPLC Result LC-MS Result qNMR Result
Purity of Main Peptide 96.5% (by peak area at 220 nm)96.3% (by total ion chromatogram)95.8% (absolute purity vs. internal standard)
Major Impurity 1 1.8% (retention time: 15.2 min)1.9% (m/z corresponding to deletion of one amino acid)Detected as minor peaks
Major Impurity 2 0.9% (retention time: 16.5 min)1.0% (m/z corresponding to incomplete side-chain deprotection)Detected as minor peaks
Other Minor Impurities 0.8%0.8%Detected as minor peaks
Molecular Weight Confirmation N/AConfirmed (Expected vs. Observed m/z)Confirmed by structural assignment

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a standard method for the purity analysis of a peptide containing Fmoc-Abu(3-N3) (2R,3R).

  • Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A linear gradient of 5% to 65% Mobile Phase B over 30 minutes is a common starting point and should be optimized for the specific peptide.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm (for the peptide bond) and optionally at 280 nm if aromatic amino acids are present.[4]

  • Sample Preparation: Dissolve the peptide in Mobile Phase A or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the purity by determining the area percentage of the main peptide peak relative to the total area of all peaks in the chromatogram.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for confirming the molecular identity of the peptide and identifying impurities.

  • Instrumentation: An LC system coupled to an electrospray ionization (ESI) mass spectrometer.

  • LC Conditions: Use the same column and mobile phases as in the RP-HPLC protocol. A faster gradient can often be used for MS analysis.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan a range that includes the expected m/z values for the singly and multiply charged ions of the target peptide and potential impurities.

    • Data Analysis: Deconvolute the mass spectrum to determine the molecular weight of the main peak and any impurity peaks. Compare the observed molecular weights with the calculated theoretical masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general workflow for the structural and purity analysis of the peptide by NMR.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or H2O/D2O 9:1).

  • Experiments:

    • 1D ¹H NMR: To get an overview of the sample's complexity and to check for the presence of major impurities.

    • 2D NMR (COSY, TOCSY, NOESY): For complete resonance assignment and confirmation of the amino acid sequence and the covalent structure of the Fmoc-Abu(3-N3) (2R,3R) residue.[7][8]

  • Quantitative NMR (qNMR):

    • Accurately weigh the peptide sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

    • Calculate the absolute purity by comparing the integral of a well-resolved peptide proton signal to the integral of a known proton signal from the internal standard.[6][9]

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in purity assessment.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Assessment SPPS Solid-Phase Peptide Synthesis (incorporating Fmoc-Abu(3-N3)) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Prep_HPLC Preparative RP-HPLC Crude_Peptide->Prep_HPLC Lyophilization Lyophilization Prep_HPLC->Lyophilization Purified_Peptide Purified Peptide Lyophilization->Purified_Peptide Analytical_HPLC Analytical RP-HPLC Purified_Peptide->Analytical_HPLC Purity (%) LC_MS LC-MS Purified_Peptide->LC_MS Identity (MW) NMR NMR Spectroscopy Purified_Peptide->NMR Structure

Caption: Workflow for the synthesis, purification, and purity assessment of peptides.

Purity_Assessment_Logic cluster_primary_analysis Primary Analysis cluster_secondary_analysis In-depth Structural Analysis Start Purified Peptide Sample HPLC RP-HPLC (Quantitative Purity) Start->HPLC MS Mass Spectrometry (Identity Confirmation) Start->MS Decision Purity & Identity Confirmed? HPLC->Decision MS->Decision NMR NMR Spectroscopy (Structural Integrity) Final_Product Final Product (High Purity) Decision->Final_Product Yes Further_Purification Further Purification or Re-synthesis Decision->Further_Purification No Final_Product->NMR Optional/For Reference

Caption: Logical flow for comprehensive peptide purity assessment.

References

A Comparative Guide to Analytical Methods for Validating Click Reactions with Fmoc-Abu(3-N3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of molecules via click chemistry is a cornerstone of modern drug development and bioconjugation. The incorporation of unnatural amino acids like Fmoc-L-2-amino-3-azidobutanoic acid (Fmoc-Abu(3-N3)) provides a versatile handle for these reactions. However, rigorous analytical validation is paramount to ensure the desired product has been formed with high purity and to confirm the successful formation of the triazole linkage. This guide provides a comprehensive comparison of key analytical methods for validating the products of click reactions involving Fmoc-Abu(3-N3), complete with experimental protocols and quantitative performance data to aid in method selection.

Comparison of Analytical Methods

The choice of analytical technique for validating your click reaction product will depend on the specific information required, such as purity, structural confirmation, or simple confirmation of reaction completion. The following table summarizes the key characteristics of the most common analytical methods.

Analytical Method Information Provided Typical Sample Requirement Analysis Time (per sample) Key Advantages Key Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of reactants from products.[1][2][3]Low to moderate (nmol to pmol)15-60 minutesHigh resolution, excellent for purity determination and quantification.[2][4]Provides limited structural information on its own.[5]
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification (MS/MS).[1][6]Low (pmol to fmol)5-20 minutesHigh sensitivity and specificity, provides definitive mass evidence of conjugation.[5]May not be quantitative without appropriate standards, can be destructive.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation, confirmation of triazole ring formation, absolute quantification (qNMR).[8][9]High (µmol to mmol)15 minutes - several hoursProvides detailed structural information and can be inherently quantitative.[9][10]Lower sensitivity compared to MS, complex spectra for large molecules.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the disappearance of the azide group and formation of the triazole ring.[11][12][13]Low to moderate (µg to mg)1-5 minutesRapid, non-destructive, and excellent for monitoring reaction completion.[13]Not suitable for quantification or purity assessment of complex mixtures.[11]

Quantitative Performance Comparison

Method Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Precision (Typical %RSD)
HPLC-UV ~0.1-1 µg/mL~0.5-5 µg/mL< 2%
LC-MS ~1-100 ng/mL~5-500 ng/mL< 15%
qNMR Analyte dependent, typically in the low µg/mL range. An SNR of at least 3 is required.[14]Analyte dependent, typically in the mid-to-high µg/mL range. An SNR of 150 or higher is recommended for uncertainty <1%.[14]< 1-5%
FTIR Not typically used for quantification.Not typically used for quantification.N/A

Note: LOD, LOQ, and precision are highly dependent on the specific analyte, instrumentation, and method parameters.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for validating a click reaction and the logical relationship between the different analytical techniques.

G Overall Validation Workflow for Click Reactions cluster_0 Reaction cluster_1 Purification cluster_2 Validation Fmoc-Abu(3-N3)-Peptide Fmoc-Abu(3-N3)-Peptide Click Reaction Click Reaction Fmoc-Abu(3-N3)-Peptide->Click Reaction Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Click Reaction Crude Product Crude Product Click Reaction->Crude Product Purification (e.g., HPLC) Purification (e.g., HPLC) Crude Product->Purification (e.g., HPLC) FTIR_Analysis FTIR Spectroscopy Crude Product->FTIR_Analysis Optional: Reaction Monitoring Purified Product Purified Product Purification (e.g., HPLC)->Purified Product HPLC_Analysis HPLC Analysis Purified Product->HPLC_Analysis MS_Analysis Mass Spectrometry Purified Product->MS_Analysis NMR_Analysis NMR Spectroscopy Purified Product->NMR_Analysis Final Validation Final Validation HPLC_Analysis->Final Validation MS_Analysis->Final Validation NMR_Analysis->Final Validation

Caption: Overall validation workflow for click reactions.

G Decision Tree for Method Selection Start Start Purity_Check Need Purity & Quantification? Start->Purity_Check Structure_Check Need Unambiguous Structure? Purity_Check->Structure_Check No HPLC HPLC / LC-MS Purity_Check->HPLC Yes Completion_Check Just Confirm Reaction? Structure_Check->Completion_Check No NMR NMR Spectroscopy Structure_Check->NMR Yes FTIR FTIR Spectroscopy Completion_Check->FTIR Yes MS Mass Spectrometry Completion_Check->MS No, need mass confirmation

Caption: Decision tree for selecting an analytical method.

Experimental Protocols

HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for assessing the purity of the click reaction product.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 30 minutes. This should be optimized for the specific product.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.[3]

  • Procedure:

    • Dissolve a small amount of the purified product in the initial mobile phase composition.

    • Inject the sample onto the equilibrated column.

    • Run the gradient method.

    • Analyze the chromatogram. The purity is calculated by dividing the area of the main product peak by the total area of all peaks.

Mass Spectrometry for Molecular Weight Confirmation

This protocol is for confirming the molecular weight of the conjugated peptide using electrospray ionization mass spectrometry (ESI-MS).

  • Instrumentation: ESI or MALDI mass spectrometer.

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable solvent, typically a water/acetonitrile mixture with 0.1% formic acid.

  • Data Acquisition:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Deconvolute the raw data if necessary to obtain the monoisotopic mass.

    • Compare the experimental mass to the theoretical mass of the expected click product. For more detailed structural information, tandem MS (MS/MS) can be performed to fragment the peptide and confirm its sequence.[15]

NMR Spectroscopy for Structural Confirmation

This protocol describes the use of ¹H NMR to confirm the formation of the triazole ring.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Look for the characteristic proton signal of the triazole ring, which typically appears as a singlet between 7.5 and 8.5 ppm.[11]

    • Confirm the disappearance of the alkyne proton signal (if applicable) and shifts in the signals of protons adjacent to the newly formed triazole ring.[11]

    • For quantitative analysis (qNMR), an internal standard with a known concentration is added to the sample, and the purity is calculated by comparing the integral of a product peak to the integral of the standard's peak.[9]

FTIR Spectroscopy for Reaction Completion

This protocol uses FTIR to confirm the consumption of the azide starting material.

  • Instrumentation: FTIR spectrometer, preferably with an ATR accessory.

  • Sample Preparation: A small amount of the crude or purified product can be analyzed directly as a solid or in solution.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal or the solvent.

    • Acquire the spectrum of the sample.

  • Data Analysis:

    • Examine the spectrum for the disappearance of the characteristic strong azide stretch, which appears around 2100 cm⁻¹.[13] The presence of this peak indicates unreacted starting material.

By employing a combination of these analytical methods, researchers can confidently validate the outcome of their click reactions with Fmoc-Abu(3-N3), ensuring the integrity and purity of their final products for downstream applications in research and drug development.

References

A Comparative Guide to Coupling Reagents for Fmoc-Abu(3-N3) (2R,3R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern drug discovery and chemical biology. Fmoc-Abu(3-N3) (2R,3R), an azido-containing amino acid, offers a valuable tool for the introduction of bioorthogonal handles for subsequent modifications such as click chemistry. However, the steric bulk of the azido group and the specific stereochemistry at the α- and β-carbons can present significant challenges to achieving efficient and epimerization-free coupling during solid-phase peptide synthesis (SPPS). The choice of coupling reagent is therefore a critical parameter for the successful synthesis of peptides containing this residue.

This guide provides a comparative analysis of commonly employed coupling reagents for the incorporation of Fmoc-Abu(3-N3) (2R,3R), supported by experimental data from studies on sterically hindered and analogous azido-amino acids.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent for a sterically demanding amino acid like Fmoc-Abu(3-N3) (2R,3R) requires a balance between reactivity, cost, and the minimization of side reactions, particularly racemization. While direct comparative data for this specific amino acid is limited in published literature, performance can be inferred from studies on other challenging residues.

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Uronium/AminiumVery HighFast reaction times, high efficiency for hindered couplings, low racemization risk.[1]Higher cost, potential for side reactions if not used in stoichiometric amounts.
HCTU Uronium/AminiumHighHigh coupling efficiency, more cost-effective than HATU.Can be less effective than HATU for the most challenging couplings.
PyBOP PhosphoniumHighExcellent for hindered couplings, safer byproducts than BOP.[1]Can be less reactive than HATU, potential for racemization with sensitive amino acids.[2]
DIC/Oxyma Carbodiimide/AdditiveModerate to HighGood performance, safer than HOBt-based additives, cost-effective.[3][4]Generally less reactive than uronium/phosphonium reagents.[1]
DIC/HOBt Carbodiimide/AdditiveModerateWidely used, cost-effective.Can be less efficient for hindered couplings, HOBt has safety concerns.[5]

Experimental Protocols

The following are generalized protocols for the coupling of Fmoc-Abu(3-N3) (2R,3R) during solid-phase peptide synthesis on a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence and resin.

Protocol 1: Coupling using HATU
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and DMF (3 x 10 mL).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Abu(3-N3) (2R,3R) (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in 2 mL of DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.[6]

  • Washing: Wash the resin with DMF (5 x 10 mL).

Protocol 2: Coupling using DIC/Oxyma
  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Washing: Follow step 3 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • To the deprotected resin, add Fmoc-Abu(3-N3) (2R,3R) (0.5 mmol, 5 eq.) and OxymaPure (0.5 mmol, 5 eq.).

    • Add sufficient DMF to dissolve the solids.

    • Add Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.) to the vessel.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.[3]

  • Monitoring: Perform a Kaiser test to check for reaction completion.

  • Washing: Wash the resin as described in step 7 of Protocol 1.

Signaling Pathways and Experimental Workflows

To better visualize the chemical processes and workflows, the following diagrams are provided.

Coupling_Mechanism Fmoc_AA Fmoc-Abu(3-N3)-OH Activated_Ester Activated Ester Fmoc_AA->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU, DIC/Oxyma) Coupling_Reagent->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Coupled_Peptide Fmoc-Abu(3-N3)-Peptide-Resin Activated_Ester->Coupled_Peptide + Byproducts Byproducts Activated_Ester->Byproducts Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: General mechanism of amino acid activation and coupling in SPPS.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-Abu(3-N3), Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Deprotection Next Amino Acid Kaiser_Test->Coupling Recouple Cleavage Cleavage from Resin & Deprotection Kaiser_Test->Cleavage Final Residue Start Start with Resin Start->Deprotection

Caption: A typical workflow for a single coupling cycle in Fmoc-based SPPS.

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal of Fmoc-Abu(3-N3) (2R,3R)

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Fmoc-Abu(3-N3) (2R,3R), a click chemistry reagent containing an azide group, must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance.[1] Due to the potential hazards associated with organic azides, which can be explosive and shock-sensitive, this compound requires careful deactivation and disposal.[2] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Fmoc-Abu(3-N3) (2R,3R) and associated waste materials.

Core Safety Principles

The fundamental principle for the disposal of Fmoc-Abu(3-N3) (2R,3R) is to treat it as hazardous chemical waste.[3][4] All handling and disposal procedures should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][5] A critical precaution is to avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[2][6]

Deactivation of the Azide Group

Before disposal, the azide functional group should be converted to a more stable amine. A common and effective method for this transformation is the Staudinger reaction, which utilizes triphenylphosphine to reduce the azide.[7]

Experimental Protocol: Staudinger Reaction for Azide Deactivation

  • Preparation: In a chemical fume hood, cool the solution containing the residual Fmoc-Abu(3-N3) (2R,3R) in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 1.1 equivalents of triphenylphosphine in a suitable solvent (e.g., THF, diethyl ether).

  • Reaction: Slowly add the triphenylphosphine solution to the cooled azide solution with constant stirring. The reaction will produce nitrogen gas, which should be safely vented in the fume hood.

  • Completion: Continue stirring until the gas evolution ceases. Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction is complete.[7]

  • Hydrolysis (Optional but Recommended): The resulting iminophosphorane can be hydrolyzed to the corresponding amine by the addition of water. This further ensures the complete deactivation of the azide.

Disposal Procedures

Once the azide has been deactivated, the resulting waste and any contaminated materials must be disposed of as hazardous waste.

Step-by-Step Disposal Guide:

  • Containerization:

    • Deactivated Liquid Waste: Collect the solution from the Staudinger reaction in a clearly labeled, sealable, and chemically compatible hazardous waste container.

    • Solid Waste: Place any unused or expired solid Fmoc-Abu(3-N3) (2R,3R) in its original container or a new, properly labeled hazardous waste container.[3]

    • Contaminated Materials: All materials that have come into contact with the azide, such as gloves, weighing paper, and pipette tips, should be collected in a dedicated, labeled hazardous waste bag.[8]

  • Labeling:

    • Affix a hazardous waste label to all waste containers.

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "Deactivated Fmoc-Abu(3-N3) (2R,3R) waste" or "Fmoc-Abu(3-N3) (2R,3R) contaminated materials".

    • List all chemical constituents, including solvents and reagents.[3]

  • Storage and Final Disposal:

    • Store the sealed hazardous waste containers in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

Quantitative Data Summary

ParameterValueSource
Triphenylphosphine Stoichiometry1.1 equivalents[7]
Fmoc Deprotection Conditions20% piperidine in DMF[3]

Disposal Workflow Visualization

DisposalWorkflow Figure 1. Disposal Workflow for Fmoc-Abu(3-N3) (2R,3R) cluster_prep Preparation & Deactivation cluster_disposal Waste Collection & Disposal A Wear Appropriate PPE B Work in Chemical Fume Hood A->B C Cool Azide Solution B->C E Slowly Add PPh3 to Azide Solution C->E D Prepare Triphenylphosphine Solution (1.1 eq) D->E F Stir Until N2 Evolution Ceases E->F G Warm to RT and Stir for 1 Hour F->G H Collect Deactivated Liquid Waste G->H J Label Containers as 'Hazardous Waste' H->J I Collect Solid Waste & Contaminated Materials I->J K Store in Designated Accumulation Area J->K L Dispose via Institutional EHS Program K->L

Figure 1. Disposal Workflow for Fmoc-Abu(3-N3) (2R,3R)

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Abu(3-N3) (2R,3R)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Fmoc-Abu(3-N3) (2R,3R), a valuable reagent in biochemical research and drug development. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

I. Essential Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize any potential exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving is required. An inner layer of nitrile gloves should be worn beneath a second, heavy-duty, chemical-resistant outer glove (e.g., butyl rubber).Provides robust protection against skin absorption and allows for safe removal of contaminated outer gloves.[1]
Eye & Face Protection Chemical splash goggles are mandatory at all times. A full-face shield must be worn over the goggles when handling the solid compound or during any reaction.Protects against splashes and potential projectiles in the event of a rapid decomposition.[1][3]
Body Protection A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.Protects the body from contact with the chemical.[1]
Footwear Fully enclosed, chemical-resistant shoes are required.Protects feet from spills.[1]
Respiratory Protection All work with Fmoc-Abu(3-N3) (2R,3R) must be conducted in a certified chemical fume hood.Prevents inhalation of any dust or potential vapors.[1]
II. Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following procedures is crucial for the safe handling of Fmoc-Abu(3-N3) (2R,3R).

A. Preparation and Weighing:

  • Designated Area: All handling of the compound must occur within a certified chemical fume hood.[1] A blast shield should be placed between the user and the experimental apparatus.[3][4]

  • Pre-use Inspection: Before starting, ensure all necessary PPE is available and in good condition.

  • Non-Metallic Tools: Use only non-metallic (e.g., plastic or ceramic) spatulas and weighing boats for handling the solid compound.[1][4] Metal spatulas can form shock-sensitive metal azides.[3][5]

  • Smallest Scale: Whenever possible, work with the smallest practical quantities of the material.[3]

B. Experimental Procedure:

  • Solvent Selection: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form highly unstable compounds with azides.[3][5]

  • Acid Avoidance: Do not allow the compound to come into contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[3][5]

  • Controlled Reactions: If heating is required, do so with extreme caution using a well-controlled heating mantle and monitor the reaction temperature closely.

III. Disposal Plan: Waste Management and Deactivation

Proper disposal of azide-containing waste is critical to prevent accidents.

A. Waste Segregation and Labeling:

  • Dedicated Waste Container: All waste contaminated with Fmoc-Abu(3-N3) (2R,3R), including gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[3]

  • Labeling: The container should be labeled as "Hazardous Waste: Organic Azide" and list the full chemical name.

B. Deactivation (Quenching) of Excess Azide:

Before disposal, any unreacted Fmoc-Abu(3-N3) (2R,3R) in solution should be deactivated. This procedure must be performed in a chemical fume hood.

  • Cooling: Cool the reaction mixture containing the residual azide in an ice bath to control the reaction rate.

  • Destruction: While stirring, slowly add a reducing agent such as triphenylphosphine. The azide will react to form a phosphazide, which can then be hydrolyzed with water to an amine and triphenylphosphine oxide, releasing nitrogen gas.[3]

  • Collection: The deactivated waste solution should be collected in a separate, labeled hazardous waste container for "Deactivated Azide Waste."[6]

  • Drain Disposal Prohibition: Under no circumstances should any azide-containing solution be poured down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[1][4]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling Fmoc-Abu(3-N3) (2R,3R) from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood with Blast Shield prep_ppe->prep_fume_hood prep_tools Use Non-Metallic Tools prep_fume_hood->prep_tools handle_weigh Weigh Compound prep_tools->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction dispose_quench Quench Excess Azide handle_reaction->dispose_quench dispose_segregate Segregate Waste handle_reaction->dispose_segregate Contaminated Solids dispose_collect Collect in Labeled Container dispose_quench->dispose_collect dispose_segregate->dispose_collect dispose_final Dispose via EHS dispose_collect->dispose_final

Caption: Workflow for Safe Handling of Fmoc-Abu(3-N3) (2R,3R).

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.